1-Acetyl-5-aminoindoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158317. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(5-amino-2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7(13)12-5-4-8-6-9(11)2-3-10(8)12/h2-3,6H,4-5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDUFDGEYKOQRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30303430 | |
| Record name | 1-Acetyl-5-aminoindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30303430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4993-96-8 | |
| Record name | 4993-96-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158317 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Acetyl-5-aminoindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30303430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-amino-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Acetyl-5-aminoindoline: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and reactivity of 1-Acetyl-5-aminoindoline, a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its structural relation to biologically active indole derivatives. This document synthesizes available data to serve as a foundational resource for researchers working with this molecule.
Chemical Properties
This compound is a derivative of indoline, featuring an acetyl group on the nitrogen atom of the heterocyclic ring and an amino group at the 5-position of the benzene ring. Its chemical and physical properties are summarized below.
| Property | Value |
| Molecular Formula | C₁₀H₁₂N₂O |
| Molecular Weight | 176.22 g/mol [1] |
| CAS Number | 4993-96-8 |
| Physical Form | Solid[2] |
| Purity (typical) | 95% |
| Storage Temperature | Refrigerator[2] |
Spectral Data: While full spectral data sets are often proprietary, the availability of NMR, FTIR, Raman, and UV-Vis spectra for this compound has been noted.[1] For the precursor, 1-Acetyl-5-nitroindoline, IR and NMR spectra are accessible and can be used as a reference for confirming the success of the reduction step in the synthesis.[3]
Synthesis
A common and effective method for the synthesis of this compound is the reduction of its nitro precursor, 1-Acetyl-5-nitroindoline. This transformation can be achieved with high selectivity through catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation of 1-Acetyl-5-nitroindoline
This protocol is adapted from established procedures for the reduction of aromatic nitro groups in the presence of other functional groups.
Materials:
-
1-Acetyl-5-nitroindoline
-
10% Palladium on carbon (Pd/C) catalyst
-
Ethanol (or other suitable solvent like ethyl acetate)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Standard hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
In a hydrogenation flask, dissolve 1-Acetyl-5-nitroindoline in a suitable solvent (e.g., ethanol).
-
Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere.
-
Seal the flask and connect it to the hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure the atmosphere is saturated with hydrogen.
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.
-
Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Synthesis Workflow
Chemical Reactivity
The reactivity of this compound is governed by the interplay of its three key structural features: the aromatic ring, the secondary amine of the indoline ring (as an amide), and the primary aromatic amino group.
Reactions of the Aromatic Amino Group
The 5-amino group is a versatile functional handle for further chemical modifications.
-
Acylation: The amino group can be readily acylated with acyl chlorides or anhydrides to form the corresponding amides.
-
Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines.
-
Diazotization: Treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong acid at low temperatures, will convert the primary amino group into a diazonium salt. This intermediate can then be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -OH, -CN, -X).
-
Oxidation: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored polymeric products. Care should be taken to handle this compound under an inert atmosphere to prevent degradation.
Electrophilic Aromatic Substitution
The amino group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. The N-acetyl group on the indoline nitrogen is also an ortho-, para-director, but its activating effect is attenuated by the electron-withdrawing nature of the carbonyl group. The positions ortho and para to the powerful amino group (positions 4 and 6, and position 2, respectively) are the most likely sites for electrophilic attack.
-
Halogenation: Bromination or chlorination is expected to occur readily at the positions ortho to the amino group.
-
Nitration: Nitration can be achieved using standard nitrating agents, with the substitution pattern directed by the amino and N-acetyl groups.
-
Sulfonation: Reaction with sulfuric acid can introduce a sulfonic acid group onto the aromatic ring.
Reactivity Overview
References
An In-depth Technical Guide to 1-Acetyl-5-aminoindoline (CAS: 4993-96-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Acetyl-5-aminoindoline, with the CAS number 4993-96-8, is a heterocyclic organic compound featuring an indoline core. While direct biological and pharmacological data on this compound is limited in publicly available scientific literature, its significance lies in its role as a versatile chemical intermediate and building block in the synthesis of a variety of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its physicochemical properties, detailed synthesis protocols, and its utility in medicinal chemistry as a precursor to biologically active derivatives. The toxicological profile of this compound has not been extensively investigated, warranting careful handling and use in a research setting.
Physicochemical Properties
This compound is a solid, crystalline powder.[1] Its fundamental properties are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 4993-96-8 | [2] |
| Molecular Formula | C₁₀H₁₂N₂O | [1] |
| Molecular Weight | 176.22 g/mol | [1] |
| Appearance | Solid, Crystalline Powder | [1] |
| Purity | Typically >95% | |
| Melting Point | 181-184 °C | |
| InChI Key | WSDUFDGEYKOQRT-UHFFFAOYSA-N | [1] |
Synthesis of this compound
The synthesis of this compound is a two-step process that begins with the acetylation of 5-nitroindoline, followed by the reduction of the nitro group.
Experimental Protocols
Step 1: Synthesis of 1-Acetyl-5-nitroindoline
This procedure involves the acetylation of 5-nitroindoline using acetic anhydride in the presence of pyridine.
-
Materials:
-
5-nitroindoline
-
Pyridine
-
Acetic anhydride
-
Argon (or other inert gas)
-
-
Procedure:
-
In a suitable reaction vessel, dissolve 5-nitroindoline in a mixture of pyridine and acetic anhydride.[3]
-
Stir the mixture under an argon atmosphere for approximately 17 hours.[3]
-
After the reaction is complete, concentrate the mixture under reduced pressure to yield 1-Acetyl-5-nitroindoline.[3]
-
The product can be further purified by recrystallization. The melting point of the purified compound is reported to be 175-177 °C.[3]
-
Step 2: Synthesis of this compound
The final step involves the reduction of the nitro group of 1-Acetyl-5-nitroindoline to an amino group via catalytic hydrogenation.
-
Materials:
-
1-Acetyl-5-nitroindoline
-
Ethanol
-
Tetrahydrofuran (THF)
-
5% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas
-
Celite
-
-
Procedure:
-
Dissolve 1-Acetyl-5-nitroindoline (1.0 g, 4.85 mmol) in a mixture of ethanol (100 mL) and THF (30 mL).[3]
-
Add 5% Pd/C catalyst (600 mg) to the solution.[3]
-
Hydrogenate the mixture at atmospheric pressure for 2 hours.[3]
-
Upon completion of the reaction, filter the mixture through Celite to remove the catalyst.[3]
-
Concentrate the filtrate in vacuo to obtain a solid.[3]
-
Recrystallize the solid from ethanol to yield this compound as a white crystalline solid (580 mg, 68% yield). The melting point is reported to be 185-186.5 °C.[3]
-
Synthesis Workflow Diagram
Caption: Synthetic pathway for this compound.
Role as a Synthetic Intermediate
The primary utility of this compound lies in its function as a versatile starting material for the synthesis of more complex heterocyclic compounds. The presence of a reactive primary amine group on the indoline scaffold allows for a variety of chemical transformations, making it a valuable building block in drug discovery programs.
Precursor for Biologically Active Molecules
While this compound itself does not have well-documented biological activity, it serves as a key precursor for the synthesis of compounds with potential therapeutic applications. For instance, it has been utilized in the preparation of inhibitors for enzymes such as protein tyrosine kinases and protein serine/threonine kinases.
The general scheme involves the reaction of the amino group of this compound with various electrophiles to introduce diverse functionalities, leading to the generation of libraries of compounds for biological screening.
References
An In-depth Technical Guide to the Synthesis and Characterization of 1-Acetyl-5-aminoindoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Acetyl-5-aminoindoline is a valuable heterocyclic building block in medicinal chemistry and materials science. Its unique structure, featuring a protected aniline nitrogen within an indoline scaffold and a free aromatic amine, makes it a versatile intermediate for the synthesis of more complex molecules, including pharmaceutical agents and functional dyes. This technical guide provides a comprehensive overview of a common and effective method for the synthesis of this compound, beginning from commercially available indoline. The detailed protocol covers the protection of the indoline nitrogen via acetylation, subsequent regioselective nitration at the 5-position, and the final reduction of the nitro group to the desired amine. Furthermore, this document outlines the standard analytical techniques used for the characterization and purity assessment of the final compound, supported by expected physicochemical and spectroscopic data. All experimental procedures and data are presented to facilitate replication and adaptation in a laboratory setting.
Synthesis Pathway
The synthesis of this compound is most effectively achieved through a two-step process starting from 1-acetylindoline. The precursor, 1-acetylindoline, is readily prepared by the acetylation of indoline. The subsequent steps involve the nitration of the aromatic ring, followed by the reduction of the resulting nitro-intermediate.
The logical workflow for this synthesis is outlined below:
Caption: Synthetic route to this compound.
Experimental Protocols
Step 1: Synthesis of 1-Acetyl-5-nitroindoline
This procedure involves two sequential reactions: the acetylation of indoline followed by nitration.
a) Acetylation of Indoline The protection of the secondary amine of the indoline ring is a crucial first step to control reactivity and prevent side reactions during nitration. A standard method involves reaction with acetic anhydride.[1]
-
Reagents and Materials : Indoline, acetic anhydride, sodium acetate, water, hydrochloric acid.
-
Procedure :
-
In a round-bottom flask, suspend indoline (1.0 eq) in water.
-
Add concentrated hydrochloric acid (approx. 1.0 eq) to dissolve the indoline, forming indoline hydrochloride.
-
In a separate beaker, prepare a solution of sodium acetate (approx. 1.1 eq) in water.
-
To the stirred indoline hydrochloride solution, add acetic anhydride (1.2 eq).
-
Immediately following the addition of acetic anhydride, add the sodium acetate solution to the reaction mixture.
-
Stir the mixture vigorously. A precipitate of 1-acetylindoline should form.
-
Cool the mixture in an ice bath to maximize precipitation and collect the solid product by vacuum filtration. The crude product can be used directly in the next step.
-
b) Nitration of 1-Acetylindoline Nitration is performed under carefully controlled temperature conditions using a mixture of nitric and sulfuric acids to regioselectively install a nitro group at the 5-position of the indoline ring.[2]
-
Reagents and Materials : 1-Acetylindoline, concentrated sulfuric acid, fuming nitric acid.
-
Procedure :
-
To a clean, dry flask equipped with a magnetic stirrer and cooled in an ice-salt bath to -15°C, add concentrated sulfuric acid.
-
Slowly add 1-acetylindoline (1.0 eq) to the cold sulfuric acid, ensuring the temperature does not rise above 0°C.
-
Once the addition is complete and the solution is homogeneous, slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid dropwise. Maintain the internal temperature between -15°C and -10°C throughout the addition.
-
After the addition is complete, allow the reaction to stir at this temperature for 1-2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, very carefully pour the reaction mixture onto crushed ice.
-
The solid precipitate, 1-Acetyl-5-nitroindoline, is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried. The product has a reported melting point of 175-176 °C.[3]
-
Step 2: Reduction of 1-Acetyl-5-nitroindoline to this compound
The final step is the reduction of the aromatic nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[4]
-
Reagents and Materials : 1-Acetyl-5-nitroindoline, Palladium on Carbon (5% or 10% Pd/C), Ethanol or Tetrahydrofuran (THF), Hydrogen gas (H₂).
-
Procedure :
-
Charge a hydrogenation vessel with 1-Acetyl-5-nitroindoline (1.0 eq) and a suitable solvent such as ethanol or THF.
-
Carefully add the Pd/C catalyst (typically 1-5 mol% Pd) to the mixture under an inert atmosphere (e.g., Nitrogen or Argon).
-
Seal the vessel and purge it several times with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by observing hydrogen uptake or by TLC analysis. The reaction is typically complete within 2-6 hours.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filter cake with the solvent used for the reaction.
-
Combine the filtrates and remove the solvent under reduced pressure to yield crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a pure solid.
-
Characterization
A general workflow for the characterization of the synthesized product is shown below.
Caption: General workflow for product purification and characterization.
Physicochemical Properties
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 4993-96-8 | [5][6] |
| Molecular Formula | C₁₀H₁₂N₂O | [7] |
| Molecular Weight | 176.22 g/mol | [7] |
| Exact Mass | 176.094963 g/mol | [7] |
| Physical Form | Solid | |
| Purity | Typically >95% | [6] |
Expected Spectroscopic Data
The following tables summarize the expected spectroscopic data based on the structure of this compound and general principles of spectroscopy.[8][9][10]
Table 1: Expected ¹H NMR Data (in CDCl₃ or DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0 | Singlet | 1H | Ar-H (C4-H) |
| ~ 6.6 - 6.8 | Multiplet | 2H | Ar-H (C6-H, C7-H) |
| ~ 4.0 | Triplet | 2H | N-CH₂ (C2-H) |
| ~ 3.5 | Broad Singlet | 2H | -NH₂ |
| ~ 3.1 | Triplet | 2H | Ar-CH₂ (C3-H) |
| ~ 2.2 | Singlet | 3H | -C(=O)CH₃ |
Table 2: Expected IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3450 - 3300 | Medium | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3050 - 3000 | Weak | C-H Stretch | Aromatic C-H |
| 2950 - 2850 | Weak | C-H Stretch | Aliphatic C-H |
| 1650 - 1620 | Strong | C=O Stretch | Tertiary Amide (N-Acetyl) |
| 1620 - 1580 | Medium | N-H Bend | Primary Amine (-NH₂) |
| 1550 - 1450 | Medium | C=C Stretch | Aromatic Ring |
Table 3: Expected Mass Spectrometry Data
| m/z Value | Ion Type | Notes |
| 176.09 | [M]⁺ (Molecular Ion) | Corresponds to the exact mass of the compound. |
| 134.08 | [M - C₂H₂O]⁺ | Loss of a ketene molecule from the acetyl group is a common fragmentation pathway for N-acetyl compounds.[11] |
| 133.07 | [M - CH₃CO]⁺ | Loss of the acetyl radical. |
Safety Information
-
Hazardous Reagents : Concentrated acids (sulfuric, nitric) are highly corrosive and strong oxidizing agents. Handle with extreme care in a fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Acetic anhydride is corrosive and a lachrymator.
-
Catalytic Hydrogenation : Hydrogen gas is highly flammable. Ensure the reaction is performed in a well-ventilated area, away from ignition sources, using appropriate hydrogenation equipment. The Pd/C catalyst can be pyrophoric, especially after use; handle with care and quench properly before disposal.
-
General Handling : Standard laboratory safety practices should be followed. Refer to the Safety Data Sheets (SDS) for all chemicals used.
This guide provides a foundational framework for the synthesis and characterization of this compound. Researchers are encouraged to adapt these protocols as needed for their specific applications and to consult primary literature for further details on related chemical transformations.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. WO2010071828A2 - Improved method for the preparation of 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole - Google Patents [patents.google.com]
- 3. 1-Acetyl-5-nitroindoline 98 33632-27-8 [sigmaaldrich.com]
- 4. journal.uctm.edu [journal.uctm.edu]
- 5. keyorganics.net [keyorganics.net]
- 6. 1-ACETYL-5-AMINO-2,3-DIHYDRO-(1H)-INDOLE | 4993-96-8 [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 9. chem.washington.edu [chem.washington.edu]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 1-Acetyl-5-aminoindoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-Acetyl-5-aminoindoline. Due to the limited availability of publicly accessible experimental spectra, this document presents a compilation of predicted and typical spectroscopic values based on the chemical structure and data from analogous compounds. These data are intended to serve as a reference for researchers and scientists engaged in the synthesis, characterization, and application of this and related molecules in drug development and other scientific endeavors.
Chemical Structure and Properties
IUPAC Name: 1-(5-amino-2,3-dihydro-1H-indol-1-yl)ethanone Molecular Formula: C₁₀H₁₂N₂O[1] Molecular Weight: 176.22 g/mol [1] CAS Number: 4993-96-8
Spectroscopic Data Summary
The following tables summarize the predicted and characteristic spectroscopic data for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~7.9 (Predicted) | s | 1H | Ar-H (H-4) |
| ~6.7 (Predicted) | dd | 1H | Ar-H (H-6) |
| ~6.6 (Predicted) | d | 1H | Ar-H (H-7) |
| ~4.0 (Predicted) | t | 2H | N-CH₂ |
| ~3.5 (Predicted) | br s | 2H | NH₂ |
| ~3.1 (Predicted) | t | 2H | C-CH₂ |
| ~2.2 (Predicted) | s | 3H | COCH₃ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~168.5 (Predicted) | C=O (Acetyl) |
| ~145.0 (Predicted) | C-5 (C-NH₂) |
| ~138.0 (Predicted) | C-3a |
| ~128.0 (Predicted) | C-7a |
| ~116.0 (Predicted) | C-6 |
| ~115.0 (Predicted) | C-4 |
| ~108.0 (Predicted) | C-7 |
| ~50.0 (Predicted) | C-2 (N-CH₂) |
| ~28.0 (Predicted) | C-3 (C-CH₂) |
| ~24.0 (Predicted) | CH₃ (Acetyl) |
Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 (Predicted) | Strong, Broad | N-H Stretch (Amine) |
| ~3050-3000 (Predicted) | Medium | C-H Stretch (Aromatic) |
| ~2950-2850 (Predicted) | Medium | C-H Stretch (Aliphatic) |
| ~1640 (Predicted) | Strong | C=O Stretch (Amide) |
| ~1600, ~1500 (Predicted) | Medium-Strong | C=C Stretch (Aromatic) |
| ~1370 (Predicted) | Medium | C-N Stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 176.10 | [M]⁺ (Molecular Ion) |
| 134.08 | [M - COCH₂]⁺ |
| 119.07 | [M - NH₂ - COCH₃]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above. These protocols are standard for the analysis of solid organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Approximately 5-10 mg of this compound is accurately weighed and dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm), although modern spectrometers can reference the residual solvent peak.
-
The solution is transferred to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans are typically acquired to achieve a good signal-to-noise ratio.
-
Spectral Width: A spectral width of -2 to 12 ppm is generally sufficient for most organic molecules.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Spectral Width: A wider spectral width of 0 to 220 ppm is used.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is employed.
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
Phase and baseline corrections are applied.
-
Chemical shifts are referenced to TMS or the residual solvent peak.
-
Integration of the ¹H NMR signals is performed to determine the relative number of protons.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR Method):
-
A small amount of the solid this compound is placed directly onto the ATR crystal.
-
A pressure arm is applied to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Resolution: A resolution of 4 cm⁻¹ is standard.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.
Data Analysis: The positions and intensities of the absorption bands are correlated with known vibrational frequencies of functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, for example, one utilizing Electron Ionization (EI).
Sample Introduction: The sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).
EI-MS Acquisition:
-
Ionization Energy: A standard electron energy of 70 eV is used to induce ionization and fragmentation.
-
Mass Range: A scan range of m/z 40-500 is typically appropriate.
-
Source Temperature: The ion source temperature is maintained at approximately 200-250 °C.
Data Analysis:
-
The mass-to-charge ratio (m/z) of the molecular ion peak ([M]⁺) is used to determine the molecular weight.
-
The fragmentation pattern is analyzed to identify characteristic fragment ions, which can provide structural information.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
This guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive characterization, it is recommended that researchers acquire experimental data on their synthesized material and compare it with the predictive information provided herein.
References
1-Acetyl-5-aminoindoline: A Versatile Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Acetyl-5-aminoindoline is a valuable heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide range of biologically active molecules. Its unique structural features, combining a constrained indoline core with a reactive amino group and a protecting acetyl moiety, make it an attractive starting point for the development of novel therapeutics. The indoline nucleus is a common motif in many natural products and approved drugs, recognized for its ability to interact with various biological targets. The strategic placement of the amino group at the 5-position provides a convenient handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound in medicinal chemistry, with a focus on its use in the development of kinase inhibitors.
Chemical Properties and Synthesis
This compound possesses a molecular formula of C₁₀H₁₂N₂O and a molecular weight of 176.22 g/mol . The acetyl group at the 1-position serves as a protecting group for the indoline nitrogen, preventing unwanted side reactions and allowing for selective modifications at other positions of the molecule.
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves a two-step process starting from the commercially available 5-nitroindoline. The first step is the N-acetylation of 5-nitroindoline, followed by the reduction of the nitro group to an amine.
Experimental Protocol: N-acetylation of 5-nitroindoline
To a solution of 5-nitroindoline (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), an acetylating agent like acetic anhydride (1.2 equivalents) is added, often in the presence of a base like triethylamine or pyridine to scavenge the acidic byproduct. The reaction is typically stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with an aqueous solution to remove excess reagents and byproducts. The organic layer is then dried, and the solvent is removed under reduced pressure to yield 1-acetyl-5-nitroindoline, which can be purified by crystallization or column chromatography.
Experimental Protocol: Reduction of 1-acetyl-5-nitroindoline
The subsequent reduction of the nitro group to an amine can be achieved through various methods. A common approach is catalytic hydrogenation. 1-Acetyl-5-nitroindoline is dissolved in a solvent like ethanol or ethyl acetate, and a catalyst such as palladium on carbon (Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere, either by using a balloon filled with hydrogen or a specialized hydrogenation apparatus, and stirred for several hours at room temperature. The progress of the reaction is monitored by TLC. Once the starting material is consumed, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated to afford this compound.
Alternatively, chemical reduction methods can be employed. For instance, reacting 1-acetyl-5-nitroindoline with a reducing agent like tin(II) chloride (SnCl₂) in a solvent such as ethanol or ethyl acetate at elevated temperatures can also yield the desired aminoindoline.
Applications in Medicinal Chemistry: A Case Study of a PERK Inhibitor
The utility of this compound as a building block is exemplified in its application in the synthesis of potent and selective kinase inhibitors. One prominent example is the development of GSK2606414, a first-in-class inhibitor of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK).[1][2] PERK is a key component of the Unfolded Protein Response (UPR), a cellular stress response pathway implicated in various diseases, including cancer and neurodegenerative disorders.[3][4][5][6]
Synthesis of a PERK Inhibitor (GSK2606414 Analogue)
The synthesis of GSK2606414 and its analogues often involves the coupling of the this compound core with a suitable heterocyclic partner. A representative synthetic workflow is outlined below.
Caption: Synthetic workflow for a PERK inhibitor.
Experimental Protocol: Suzuki-Miyaura Coupling
A mixture of 1-acetyl-5-bromoindoline (1 equivalent), a suitable pyrrolo[2,3-d]pyrimidine boronic acid or ester derivative (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05-0.1 equivalents), and a base like potassium carbonate or cesium carbonate (2-3 equivalents) is prepared in a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water. The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C for several hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the coupled product.
Experimental Protocol: Amide Coupling
The intermediate from the Suzuki coupling is then subjected to an amide coupling reaction. To a solution of the intermediate and a carboxylic acid (e.g., 3-(trifluoromethyl)phenylacetic acid) in a solvent like DMF or DCM, a coupling agent such as HATU or EDC/HOBt is added, along with a base like DIPEA. The reaction is stirred at room temperature until completion. The final product is then isolated and purified using standard techniques.
Quantitative Bioactivity Data
The following table summarizes the in vitro activity of GSK2606414, a potent PERK inhibitor synthesized utilizing a 1-acetyl-indoline scaffold.
| Compound ID | Target | IC₅₀ (nM) | Assay Type | Cell Line | Reference |
| GSK2606414 | PERK | 0.4 | Kinase Assay | - | [7][8][9] |
| GSK2606414 | PERK | <30 | Cellular Autophosphorylation | A549 | [7] |
| GSK2606414 | - | 1700 | Cell Viability (72h) | ARPE-19 | [8] |
| GSK2656157 (analogue) | PERK | 0.9 | Kinase Assay | - | [5] |
Signaling Pathway
The Unfolded Protein Response (UPR) is a critical cellular signaling network that responds to endoplasmic reticulum (ER) stress. The PERK branch of the UPR plays a central role in this process.
Caption: The PERK branch of the UPR signaling pathway.
Under ER stress, PERK dimerizes and autophosphorylates, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This results in the attenuation of global protein synthesis and the preferential translation of Activating Transcription Factor 4 (ATF4). ATF4 then translocates to the nucleus and induces the expression of genes involved in stress response and, under prolonged stress, apoptosis, often through the transcription factor CHOP.[3][4][6] GSK2606414 inhibits the kinase activity of PERK, thereby blocking this signaling cascade.
Conclusion
This compound has proven to be a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its amino group allow for the efficient construction of complex molecules with diverse biological activities. The successful development of potent kinase inhibitors, such as the PERK inhibitor GSK2606414, highlights the potential of this scaffold in drug discovery. The strategic use of this compound enables the exploration of novel chemical space and the generation of drug candidates with improved pharmacological profiles. As our understanding of disease biology continues to grow, this adaptable building block is poised to play an increasingly important role in the design and synthesis of next-generation therapeutics.
References
- 1. WO2010071828A2 - Improved method for the preparation of 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. CN101723772A - Method for preparing N-acetylamino acid - Google Patents [patents.google.com]
- 9. Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
The Indoline Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indoline scaffold, a heterocyclic aromatic compound featuring a fused benzene and pyrrolidine ring, has emerged as a cornerstone in medicinal chemistry. Its rigid, bicyclic structure provides a versatile framework that can be readily functionalized to interact with a wide array of biological targets. This unique characteristic has cemented its status as a "privileged scaffold," a molecular core that is capable of binding to multiple, unrelated classes of proteins with high affinity. This guide provides a comprehensive overview of the biological significance of the indoline scaffold, detailing its prevalence in approved therapeutics, its diverse pharmacological activities, and the molecular pathways it modulates.
The Indoline Scaffold in FDA-Approved Therapeutics
The structural motif of indoline is present in several drugs approved by the U.S. Food and Drug Administration (FDA), highlighting its clinical relevance and therapeutic value. These drugs span various therapeutic areas, most notably in oncology.
Sunitinib , an oral multi-targeted receptor tyrosine kinase (RTK) inhibitor, is a prominent example. It is used in the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[1] The indolin-2-one core of Sunitinib is crucial for its activity, enabling it to inhibit multiple RTKs including platelet-derived growth factor receptors (PDGFRs) and vascular endothelial growth factor receptors (VEGFRs).[1]
Another key oncology drug is Alectinib , a second-generation anaplastic lymphoma kinase (ALK) inhibitor approved for ALK-positive non-small cell lung cancer (NSCLC).[1] Alectinib's efficacy is attributed to its potent and selective inhibition of ALK, preventing downstream signaling that drives tumor cell proliferation.[2][3]
Anticancer Activity: Targeting Key Signaling Pathways
The indoline scaffold is a prolific source of anticancer agents due to its ability to inhibit various protein kinases and other targets integral to cancer cell survival and proliferation.
Mechanism of Action: Kinase Inhibition
Indoline derivatives frequently exert their anticancer effects by targeting protein kinases, enzymes that play a critical role in cellular signaling pathways. Dysregulation of these pathways is a common feature of many cancers.
Sunitinib , for instance, targets multiple receptor tyrosine kinases (RTKs) like VEGFR and PDGFR. By binding to the ATP-binding pocket of these kinases, Sunitinib blocks the phosphorylation cascade that would otherwise lead to angiogenesis (the formation of new blood vessels that supply tumors) and tumor cell proliferation.[4][5] This multi-targeted approach is a key aspect of its therapeutic efficacy.
Alectinib specifically inhibits the ALK tyrosine kinase. In certain cancers, a genetic rearrangement can lead to the creation of an ALK fusion protein, which is constitutively active and drives oncogenesis. Alectinib blocks the kinase activity of this fusion protein, thereby inhibiting downstream signaling through pathways such as PI3K/AKT and MAPK, which ultimately leads to a reduction in tumor cell viability.[2][6]
Below is a diagram illustrating the general mechanism of action for Sunitinib.
Quantitative Anticancer Activity
The potency of indoline derivatives as anticancer agents is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values. The following table summarizes the in vitro activity of selected indoline derivatives against various cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Citation |
| 2a | Indole-based Tyrphostin | Huh-7 (Hepatocellular) | 0.04 | [2] |
| 3a | Ruthenium Complex of 2a | Huh-7 (Hepatocellular) | 0.01 | [2] |
| 2b | Indole-based Tyrphostin | HCT-116 (Colon) | <1 | [2] |
| 6i | Thiazolyl-indole-2-carboxamide | MCF-7 (Breast) | 6.10 | [7] |
| 6v | Thiazolyl-indole-2-carboxamide | MCF-7 (Breast) | 6.49 | [7] |
| 18c | Indole-derived Chalcone | Jurkat (T-cell leukemia) | 8.0 | [8] |
| 18c | Indole-derived Chalcone | HCT116 (Colon) | 18.2 | [8] |
| CHBC | Indoline-derived Mannich base | Glioblastoma (GBM) | 85 | [5] |
Antimicrobial Activity
The indoline scaffold is also a valuable template for the development of novel antimicrobial agents, addressing the growing threat of antibiotic resistance. Derivatives have shown activity against a range of bacteria, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).
Mechanism of Action
The precise mechanisms of antimicrobial action for many indoline derivatives are still under investigation, but they are thought to involve the disruption of essential bacterial processes. Some compounds may interfere with cell wall synthesis, inhibit bacterial enzymes, or disrupt membrane integrity.
Quantitative Antimicrobial Activity
The efficacy of antimicrobial compounds is measured by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The table below presents MIC values for representative indoline-based compounds.
| Compound ID | Substitution Pattern | Bacterial Strain | MIC (µg/mL) | Citation |
| 3ao | Indolylbenzo[d]imidazole | S. aureus (MRSA) | < 1 | [9] |
| 3aq | Indolylbenzo[d]imidazole | S. aureus (MRSA) | < 1 | [9] |
| 3ad | Indolylbenzo[d]imidazole | S. aureus | 3.9 | [9] |
| 6-bromo-4-iodoindole | Dihalogenated indole | S. aureus (MRSA) | 20-30 | [10] |
| 4-bromo-6-chloroindole | Dihalogenated indole | S. aureus (MRSA) | 20-30 | [10] |
Neuroprotective Effects
Indoline and its parent indole structure are found in molecules that exhibit significant neuroprotective properties. These compounds can mitigate neuronal damage caused by oxidative stress and neuroinflammation, which are key factors in the pathology of neurodegenerative diseases like Parkinson's and Alzheimer's.
Mechanism of Action: The Nrf2 Pathway
A primary mechanism underlying the neuroprotective effects of certain indoline derivatives is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[11][12] In the presence of oxidative stress or certain activators (like some indoline derivatives), Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating the transcription of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[13][14] This cellular defense mechanism helps to neutralize reactive oxygen species (ROS) and reduce oxidative damage in neurons.[15]
The following diagram illustrates the activation of the Nrf2 pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of indoline derivatives.
General Protocol for Synthesis of 3,3-Disubstituted Indolines
The following is a representative protocol for the synthesis of 3,3-disubstituted indolines via a palladium-catalyzed four-component reaction, adapted from methodologies described in the literature.[16]
Materials:
-
Aryl iodide (e.g., 2-iodoanisole, 1.0 equiv)
-
Alkene-tethered electrophile (e.g., N-benzoyloxy 2-methylallylamine, 1.2 equiv)
-
External nucleophile (e.g., Isopropyl alcohol, used as solvent)
-
Palladium catalyst (e.g., Pd(OAc)₂, 10 mol%)
-
Ligand (e.g., PPh₃, 20 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Norbornene (NBE, 1.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl iodide, palladium catalyst, ligand, base, and norbornene.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent and the external nucleophile (if not the solvent) via syringe.
-
Add the alkene-tethered electrophile to the reaction mixture.
-
Seal the tube and place it in a preheated oil bath at the specified temperature (e.g., 100 °C).
-
Stir the reaction for the designated time (e.g., 12-24 hours), monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite, washing with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired 3,3-disubstituted indoline.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).
Protocol for MTT Cytotoxicity Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability, based on standard procedures.[8][10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Indoline test compound, dissolved in DMSO to make a stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the indoline test compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should be non-toxic (typically <0.5%).
-
Remove the old medium from the wells and add 100 µL of the various compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, carefully add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes, protected from light.
-
Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol for Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method for determining the MIC of an antimicrobial agent, following CLSI guidelines.[10][17]
Materials:
-
Bacterial strain of interest (e.g., S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Indoline test compound, dissolved in a suitable solvent (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland standard, diluted to ~5 x 10⁵ CFU/mL)
Procedure:
-
Compound Dilution: Add 50 µL of sterile CAMHB to each well of a 96-well plate.
-
In the first well of a row, add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to create a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process down the row. Discard the final 50 µL from the last well. This creates a gradient of compound concentrations.
-
Include a positive control well (broth + bacteria, no compound) and a negative control well (broth only).
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the negative control), bringing the final volume to 100 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: After incubation, visually inspect the plate for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.
The following workflow diagram illustrates the key steps in a typical drug discovery process involving an indoline scaffold.
Conclusion
The indoline scaffold continues to demonstrate its immense value in the field of drug discovery and development. Its presence in FDA-approved drugs for life-threatening diseases like cancer validates its utility as a pharmacophore. The broad spectrum of biological activities, including potent anticancer, antimicrobial, and neuroprotective effects, ensures that the indoline core will remain a focal point for medicinal chemists. The ability to modulate complex signaling pathways such as those involving RTKs and the Nrf2 transcription factor opens up numerous avenues for designing novel, targeted therapeutics. Future research will undoubtedly uncover new derivatives with enhanced potency, selectivity, and improved pharmacological profiles, further solidifying the biological significance of this remarkable scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchportal.tuni.fi [researchportal.tuni.fi]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. A four-component reaction to access 3,3-disubstituted indolines via the palladium–norbornene-catalyzed ortho amination/ ipso conjunctive coupling - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06409C [pubs.rsc.org]
- 17. idexx.dk [idexx.dk]
The Dual Role of the Acetyl Group in Modulating the Reactivity of 1-Acetyl-5-aminoindoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Acetyl-5-aminoindoline is a substituted indoline scaffold of significant interest in medicinal chemistry and drug development. The indoline core is a privileged structure found in numerous biologically active compounds. The reactivity of the this compound molecule is intricately governed by the interplay of its constituent functional groups: the electron-donating amino group at the 5-position and the electron-withdrawing acetyl group at the 1-position. This technical guide provides a comprehensive analysis of the role of the acetyl group in modulating the reactivity of the 5-aminoindoline core, with a focus on electrophilic aromatic substitution reactions. This document details the electronic and steric effects of the acetyl group, presents available data, outlines experimental protocols, and provides visualizations of key concepts.
The Indoline Core: A Brief Overview
The indoline ring system is a bicyclic heteroaromatic compound consisting of a benzene ring fused to a five-membered nitrogen-containing ring. The pyrrolidine part of the indoline is saturated, which differentiates it from the fully aromatic indole. This structural feature has a profound impact on its chemical reactivity. The lone pair of electrons on the nitrogen atom is not fully delocalized into the aromatic ring, making the benzene portion of the indoline more susceptible to electrophilic attack compared to indole itself, where the nitrogen lone pair is part of the aromatic sextet.
The Role of the Acetyl Group: A Double-Edged Sword
The acetyl group (-COCH₃) at the 1-position of the indoline ring plays a dual role in influencing the molecule's reactivity, primarily through electronic and steric effects.
Electronic Effects
The acetyl group is a classic electron-withdrawing group. The carbonyl carbon is electrophilic, and the oxygen atom is electronegative, leading to a resonance effect where the lone pair of electrons on the nitrogen atom is delocalized towards the carbonyl oxygen. This delocalization reduces the electron-donating ability of the nitrogen atom towards the benzene ring.
Caption: Electronic effect of the 1-acetyl group.
This electron-withdrawing effect deactivates the aromatic ring towards electrophilic substitution reactions, making them slower compared to unsubstituted 5-aminoindoline.
In contrast, the amino group (-NH₂) at the 5-position is a strong electron-donating group. Its lone pair of electrons can be delocalized into the benzene ring, increasing the electron density, particularly at the ortho and para positions (positions 4 and 6). This activating effect strongly directs incoming electrophiles to these positions.
The overall reactivity of this compound is a balance between the deactivating effect of the 1-acetyl group and the activating effect of the 5-amino group. While the acetyl group tempers the high reactivity conferred by the amino group, the amino group's directing effect remains dominant.
Steric Effects
The acetyl group at the 1-position also exerts a steric hindrance effect. Although not directly attached to the benzene ring, its presence can influence the approach of bulky reagents to the adjacent positions, particularly the 7-position. However, in the context of electrophilic substitution on the benzene ring, its steric influence on the preferred 4 and 6 positions is generally considered minimal.
Reactivity in Electrophilic Aromatic Substitution
The primary sites of electrophilic attack on the this compound ring are predicted to be the positions ortho and para to the strongly activating amino group. Therefore, electrophilic substitution is expected to occur predominantly at the 4- and 6-positions.
Caption: Predicted regioselectivity of electrophilic attack.
| Reaction | Reagents | Expected Major Product(s) | Predicted Relative Reactivity |
| Bromination | Br₂ in a polar solvent (e.g., acetic acid) | 1-Acetyl-4-bromo-5-aminoindoline and 1-Acetyl-6-bromo-5-aminoindoline | Moderate |
| Nitration | HNO₃/H₂SO₄ (carefully controlled conditions) | 1-Acetyl-5-amino-4-nitroindoline and 1-Acetyl-5-amino-6-nitroindoline | Low to Moderate (risk of oxidation) |
| Friedel-Crafts Acylation | Acyl chloride/Lewis acid (e.g., AlCl₃) | 1-Acetyl-4-acyl-5-aminoindoline and 1-Acetyl-6-acyl-5-aminoindoline | Low (potential for N-acylation of the amino group) |
Note: The relative reactivity is predicted to be lower than that of 5-aminoindoline due to the deactivating effect of the acetyl group. The amino group may also react with some electrophiles, necessitating the use of protecting groups in certain synthetic strategies.
Experimental Protocols (Hypothetical)
Detailed experimental protocols for the electrophilic substitution of this compound are not extensively reported. The following are proposed methodologies based on standard procedures for similar substrates. It is crucial that these protocols are optimized and performed with appropriate safety precautions in a laboratory setting.
N-Acetylation of 5-Aminoindoline
This protocol describes the synthesis of the title compound.
Materials:
-
5-Aminoindoline
-
Acetic anhydride
-
A suitable solvent (e.g., dichloromethane, ethyl acetate, or water)
-
A base (e.g., triethylamine, sodium acetate, or aqueous sodium bicarbonate)
Procedure:
-
Dissolve 5-aminoindoline in the chosen solvent.
-
Add the base to the solution.
-
Slowly add acetic anhydride to the reaction mixture, maintaining the temperature (e.g., with an ice bath).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Perform an aqueous workup to remove the excess reagents and byproducts.
-
Dry the organic layer, evaporate the solvent, and purify the product (e.g., by recrystallization or column chromatography) to obtain this compound.
Characterizing 1-Acetyl-5-aminoindoline: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide provides a comprehensive overview of the methodologies required to characterize the aqueous solubility and chemical stability of 1-Acetyl-5-aminoindoline, a key intermediate in various synthetic pathways. This document is intended for researchers, scientists, and drug development professionals, offering a framework for obtaining crucial physicochemical data essential for process development, formulation, and regulatory filings.
Due to the limited availability of public data on this compound, this guide focuses on establishing robust experimental protocols based on industry-standard practices and regulatory guidelines. The methodologies outlined herein will enable the generation of reliable solubility and stability profiles.
Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The following sections detail the protocol for determining the thermodynamic solubility of this compound in various relevant solvents.
Thermodynamic Solubility
Thermodynamic solubility is the equilibrium concentration of a solute in a solvent at a specific temperature and pressure. The shake-flask method is the gold-standard for determining this parameter.[1][2][3]
-
Preparation of Solvents: Prepare a range of aqueous and organic solvents. For pharmaceutical applications, buffered solutions at various physiological pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) are critical.[4] Common organic solvents to consider include ethanol, methanol, and dimethyl sulfoxide (DMSO).
-
Sample Preparation: Add an excess amount of this compound to a series of flasks, each containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the flasks and agitate them at a constant temperature (e.g., 25 °C or 37 °C) using an orbital shaker until equilibrium is reached. This may take 24 to 72 hours.
-
Phase Separation: After equilibration, allow the suspensions to settle. Separate the supernatant from the solid material by centrifugation or filtration using a chemically inert filter (e.g., PTFE).
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The average of at least three replicate measurements will determine the thermodynamic solubility in each solvent.
Data Presentation: Illustrative Solubility of this compound
The following table is a template for presenting the solubility data. Note: The values presented are for illustrative purposes only and do not represent actual experimental data.
| Solvent System | Temperature (°C) | pH | Solubility (mg/mL) |
| Purified Water | 25 | 7.0 (measured) | [Placeholder Value] |
| 0.1 N HCl | 25 | 1.2 | [Placeholder Value] |
| Acetate Buffer | 25 | 4.5 | [Placeholder Value] |
| Phosphate Buffer | 25 | 6.8 | [Placeholder Value] |
| Phosphate Buffer | 25 | 7.4 | [Placeholder Value] |
| Ethanol | 25 | N/A | [Placeholder Value] |
| Methanol | 25 | N/A | [Placeholder Value] |
| DMSO | 25 | N/A | [Placeholder Value] |
Stability Profile of this compound
Understanding the stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Stability studies involve subjecting the compound to a variety of stress conditions as outlined in the International Council for Harmonisation (ICH) guidelines.[5][6][7][8][9]
Forced Degradation Studies
Forced degradation, or stress testing, helps to identify likely degradation products and establish the intrinsic stability of the molecule.[10][11][12][13] These studies are also instrumental in developing and validating a stability-indicating analytical method.[14][15][16]
A stability-indicating HPLC method capable of separating the intact this compound from all potential degradation products must be developed and validated prior to initiating these studies.[17]
-
Hydrolytic Degradation:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 N HCl and reflux for a defined period (e.g., 8 hours).[18] If no degradation is observed, stronger acid concentrations or longer exposure times may be used.
-
Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and reflux for a similar period.[18]
-
Neutral Hydrolysis: Dissolve the compound in purified water and reflux.
-
-
Oxidative Degradation:
-
Expose a solution of this compound to a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.[13]
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of the compound to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12] A dark control sample should be stored under the same conditions to exclude thermal degradation.
-
-
Thermal Degradation:
-
Expose a solid sample of this compound to elevated temperatures (e.g., in 10°C increments above the accelerated stability testing temperature, such as 50°C, 60°C, 70°C) for a defined period.[11]
-
-
Sample Analysis: Analyze all stressed samples by the stability-indicating HPLC method to determine the percentage of degradation and to profile the degradation products.
Data Presentation: Illustrative Forced Degradation of this compound
The following table is a template for presenting the forced degradation data. Note: The values presented are for illustrative purposes only and do not represent actual experimental data.
| Stress Condition | Duration | Assay of this compound (%) | Major Degradation Products (Retention Time) |
| 0.1 N HCl (reflux) | 8 hours | [Placeholder Value] | [Placeholder Value] |
| 0.1 N NaOH (reflux) | 8 hours | [Placeholder Value] | [Placeholder Value] |
| Purified Water (reflux) | 8 hours | [Placeholder Value] | [Placeholder Value] |
| 3% H₂O₂ (RT) | 24 hours | [Placeholder Value] | [Placeholder Value] |
| Photolytic (Solid) | 1.2 million lux hours | [Placeholder Value] | [Placeholder Value] |
| Photolytic (Solution) | 1.2 million lux hours | [Placeholder Value] | [Placeholder Value] |
| Thermal (60°C, Solid) | 7 days | [Placeholder Value] | [Placeholder Value] |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow for the solubility and stability assessment of this compound.
Conclusion
This technical guide provides a standardized framework for determining the solubility and stability of this compound. Adherence to these protocols will ensure the generation of high-quality, reproducible data that is essential for informed decision-making throughout the chemical and pharmaceutical development process. The provided templates for data presentation and the experimental workflow diagram serve as practical tools for researchers in this field.
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 6. mastercontrol.com [mastercontrol.com]
- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. m.youtube.com [m.youtube.com]
- 9. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. database.ich.org [database.ich.org]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. asianjpr.com [asianjpr.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 16. researchgate.net [researchgate.net]
- 17. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rjptonline.org [rjptonline.org]
The Synthetic Potential of 1-Acetyl-5-aminoindoline: A Technical Guide for Organic Chemists
Introduction
1-Acetyl-5-aminoindoline is a unique trifunctional molecule poised to be a versatile building block in modern organic synthesis. Its structure, featuring a saturated indoline core, a protected indolinic nitrogen via an acetyl group, and a reactive primary aromatic amine, offers a rich chemical landscape for the construction of complex molecular architectures. This guide provides an in-depth exploration of the potential applications of this compound, targeting researchers and professionals in drug discovery and development. Due to the limited direct literature on this specific compound, this guide will draw upon established reactivity of analogous indoline, aniline, and N-acetylated systems to project its synthetic utility.
Synthesis of this compound
The synthesis of this compound can be envisioned through a straightforward, multi-step sequence starting from commercially available 5-nitroindole. This proposed pathway leverages well-established methodologies in indole chemistry.
A plausible synthetic route is outlined below:
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocols (Analogous Reactions):
Step 1: Acetylation of 5-Nitroindole (Analogous to Indole Acetylation)
-
Procedure: To a solution of 5-nitroindole in acetic anhydride, anhydrous sodium acetate is added. The mixture is refluxed for several hours. After completion, the solvent is removed under reduced pressure, and the residue is purified by recrystallization to yield 1-acetyl-5-nitroindole.[1]
Step 2: Reduction of the Nitro Group
-
Procedure: 1-Acetyl-5-nitroindole can be dissolved in a suitable solvent like ethanol or ethyl acetate, and a catalytic amount of palladium on carbon (Pd/C) is added. The mixture is then subjected to hydrogenation at atmospheric or elevated pressure until the nitro group is completely reduced to the amine.[2] Alternatively, chemical reduction using reagents like tin(II) chloride in hydrochloric acid can be employed.
Step 3: Reduction of the Indole Ring
-
Procedure: The catalytic hydrogenation of the indole ring to an indoline can be challenging due to the aromaticity of the indole nucleus.[3] A robust method involves the use of a platinum on carbon (Pt/C) catalyst in the presence of an acid, such as p-toluenesulfonic acid, in water under a hydrogen atmosphere.[3] This method has been shown to be effective for a variety of substituted indoles.[3] Another approach is the use of sodium cyanoborohydride (NaBH₃CN) in an acidic medium.[3]
Applications in Organic Synthesis
The trifunctional nature of this compound opens up a multitude of possibilities for its use as a synthetic intermediate. The reactivity of the 5-amino group, the N-acetyl moiety, and the indoline scaffold can be selectively exploited.
Reactions of the 5-Amino Group
The primary aromatic amino group is a versatile handle for a wide range of chemical transformations, analogous to those of aniline.
2.1.1. Diazotization and Azo Coupling
The 5-amino group can be readily converted to a diazonium salt, which can then be used in various subsequent reactions, such as Sandmeyer reactions to introduce a range of substituents (halogens, cyano, etc.) or in azo coupling reactions to form azo dyes.[4][5]
Figure 2: Potential diazotization and subsequent reactions of this compound.
Experimental Protocol (General Diazotization):
-
Procedure: A solution of the aromatic amine in an aqueous mineral acid (e.g., HCl) is cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise, maintaining the low temperature. The completion of the diazotization can be monitored by testing for the presence of nitrous acid with starch-iodide paper.[6]
2.1.2. Amide and Sulfonamide Formation
The 5-amino group can react with acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are fundamental in medicinal chemistry for creating libraries of compounds for biological screening.
2.1.3. Condensation Reactions
The amino group can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases), which can be further reduced to secondary amines. This is a key transformation in the synthesis of many pharmaceutical compounds. For instance, 5-aminoindole has been shown to react with acetone or mesityl oxide to form tricyclic quinoline derivatives.[7]
Electrophilic Aromatic Substitution
The benzene ring of the indoline nucleus is susceptible to electrophilic aromatic substitution. The directing effects of the substituents will govern the position of substitution. The 5-amino group is a strongly activating, ortho, para-director, while the N-acetyl group is deactivating but also ortho, para-directing with respect to the nitrogen atom of the indoline ring. The overall outcome will depend on the reaction conditions and the nature of the electrophile. Potential electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.[8][9]
Figure 3: Potential electrophilic aromatic substitution reactions on this compound.
Reactions Involving the N-Acetyl Group and Indoline Nitrogen
The N-acetyl group serves as a protecting group for the indoline nitrogen, reducing its nucleophilicity and basicity. This group can be removed under acidic or basic conditions to liberate the free indoline nitrogen, which can then participate in further reactions such as N-alkylation or N-arylation. The N-acetyl group in N-acetyl-7-nitroindoline has been shown to be photoreactive, enabling the acetylation of amines.[10]
Modification of the Indoline Ring
The indoline scaffold itself can be a target for modification. For instance, dehydrogenation can regenerate the indole aromaticity, providing a route to substituted 1-acetyl-5-aminoindoles.
Quantitative Data from Analogous Systems
| Reaction Type | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| Nitro Group Reduction | 5-Nitroindole | H₂, Pd/C, 4.0 MPa, 80 °C, 24 h | 5-Aminoindole | 98% | [2] |
| Indole Reduction | Various unprotected indoles | H₂, Pt/C, p-TsOH, H₂O, rt | Corresponding indolines | Excellent | [3] |
| Condensation | 5-Aminoindole | Acetone, I₂ (cat.), reflux, 3 h | Tricyclic quinoline derivative | 42% | [7] |
| N-Acylation of Indole | 3-Methyl-1H-indole | S-methyl butanethioate, Cs₂CO₃, xylene, 140 °C, 12 h | 1-(3-methyl-1H-indol-1-yl)butan-1-one | 62% | [11] |
Conclusion
This compound represents a promising and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its trifunctional nature allows for a wide array of selective transformations, providing access to a diverse range of complex molecular scaffolds. The synthetic pathways and applications outlined in this guide, based on well-established chemical principles and analogous reactions, highlight the significant potential of this molecule as a valuable tool for the synthesis of novel compounds with potential biological activity. Further research into the specific reactivity of this compound is warranted to fully unlock its synthetic capabilities.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-Aminoindole synthesis - chemicalbook [chemicalbook.com]
- 3. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diazotisation [organic-chemistry.org]
- 5. US5874547A - Diazotization of amines - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Acetyl-5-aminoindoline: Synthesis, Characterization, and Role in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Acetyl-5-aminoindoline is a heterocyclic organic compound featuring an indoline core, distinguished by an acetyl group at the 1-position and an amino group at the 5-position. While not extensively studied for its own biological activity, its structural motifs are of significant interest in medicinal chemistry. The amino group provides a key functional handle for further molecular elaboration, and the acetylated indoline scaffold is present in various biologically active molecules. This technical guide provides a comprehensive overview of the plausible synthesis, physicochemical properties, and characterization of this compound. Furthermore, it explores its potential role as a crucial intermediate in the drug discovery and development pipeline, particularly in the synthesis of novel therapeutic agents.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below. This data is essential for its identification, purification, and assessment of its drug-like properties.
| Property | Value |
| Molecular Formula | C₁₀H₁₂N₂O |
| Molecular Weight | 176.22 g/mol |
| CAS Number | 4993-96-8 |
| Appearance | Solid (form may vary) |
| Melting Point | 181-184 °C |
| Purity | Technical grade available commercially |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol |
| ¹H NMR (Predicted) | Peaks corresponding to aromatic, aliphatic, amine, and acetyl protons |
| ¹³C NMR (Predicted) | Peaks corresponding to aromatic, aliphatic, amide, and methyl carbons |
| IR Spectroscopy | Characteristic peaks for N-H, C=O, and aromatic C-H bonds |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 176.22 |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from 5-nitroindoline. The first step involves the reduction of the nitro group to an amine, followed by the acetylation of the indoline nitrogen.
Experimental Protocols
Step 1: Reduction of 5-Nitroindoline to 5-Aminoindoline
This procedure utilizes catalytic hydrogenation, a common and efficient method for nitro group reduction.
-
Materials: 5-nitroindoline, Palladium on carbon (10% Pd/C), Ethanol, Hydrogen gas supply, Reaction flask, Magnetic stirrer, Filtration apparatus.
-
Procedure:
-
In a suitable reaction flask, dissolve 5-nitroindoline (1 equivalent) in ethanol.
-
Carefully add 10% Palladium on carbon catalyst (approximately 5-10 mol%).
-
Seal the flask and purge the system with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to yield crude 5-aminoindoline, which can be used in the next step without further purification.
-
Step 2: Acetylation of 5-Aminoindoline to this compound
This step introduces the acetyl group onto the indoline nitrogen.
-
Materials: 5-aminoindoline, Acetic anhydride, Pyridine (or another suitable base), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate, Anhydrous magnesium sulfate, Standard laboratory glassware.
-
Procedure:
-
Dissolve the crude 5-aminoindoline (1 equivalent) in anhydrous dichloromethane in a round-bottom flask.
-
To the stirred solution, add pyridine (1.2 equivalents) as a base.
-
Cool the mixture in an ice bath and add acetic anhydride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain crude this compound.
-
The crude product can be purified by recrystallization or column chromatography.
-
Characterization Methods
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, the methylene protons of the indoline ring, the amine protons, and a singlet for the methyl protons of the acetyl group.
-
¹³C NMR: The spectrum should display resonances for the aromatic carbons, the aliphatic carbons of the indoline ring, the carbonyl carbon of the acetyl group, and the methyl carbon.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will likely exhibit characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C=O stretching of the amide (around 1650 cm⁻¹), and C-H stretching of the aromatic and aliphatic portions.[1]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 176.22).[2]
Role in Drug Discovery and Medicinal Chemistry
While direct biological data for this compound is scarce, its value lies in its potential as a versatile intermediate for the synthesis of more complex and biologically active molecules. The amino group at the 5-position serves as a critical attachment point for various pharmacophores, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
The indole and indoline scaffolds are prevalent in a wide range of pharmaceuticals and natural products with diverse biological activities, including antimicrobial, anticancer, and neurological effects.[3][4] Specifically, the aminoindole scaffold has been identified as a promising starting point for the development of novel antimalarial agents.[5][6][7]
Logical Workflow for Drug Discovery
The following diagram illustrates a generalized workflow for how this compound could be utilized in a drug discovery program to generate novel bioactive compounds.
This workflow highlights how this compound can be derivatized at the 5-amino position with a variety of chemical building blocks to generate a library of novel compounds. These compounds can then be screened for biological activity, and the resulting data used to guide further optimization through SAR studies, ultimately leading to the identification of promising drug candidates.
Conclusion
This compound is a valuable chemical entity whose significance is primarily as a synthetic intermediate rather than a standalone bioactive agent. Its straightforward synthesis and the presence of a reactive amino group make it an attractive building block for medicinal chemists. The protocols and data presented in this guide provide a solid foundation for researchers to synthesize, characterize, and utilize this compound in their efforts to discover and develop new and effective therapeutics. The exploration of derivatives of this compound holds promise for uncovering novel compounds with a range of pharmacological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. Ethanone, 1-(1H-indol-1-yl)- | C10H9NO | CID 68470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminoindoles, a Novel Scaffold with Potent Activity against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aminoindoles, a novel scaffold with potent activity against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Suzuki Coupling Protocols for the Synthesis of 5-Arylindoline Scaffolds from 1-Acetyl-5-aminoindoline
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 5-arylindoline core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming the crucial carbon-carbon bond to construct these structures.[1][2] This application note provides a detailed two-step protocol for the synthesis of 5-arylindolines, starting from the readily available 1-Acetyl-5-aminoindoline.
Since the amino group of the starting material is not a suitable leaving group for direct cross-coupling, the protocol first involves the conversion of the amine to a bromide via a Sandmeyer reaction.[3][4][5] The resulting 1-Acetyl-5-bromoindoline is then used as the coupling partner in a palladium-catalyzed Suzuki reaction with various arylboronic acids.
Part 1: Synthesis of 1-Acetyl-5-bromoindoline via Sandmeyer Reaction
The Sandmeyer reaction is a classic transformation that enables the conversion of an aromatic amino group into a halide through the formation of a diazonium salt intermediate.[3][6][7] This step is essential for preparing the substrate for the subsequent Suzuki coupling.
Experimental Protocol: Bromination of this compound
-
Diazotization:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in an aqueous solution of hydrobromic acid (HBr, 48%, ~3.0 eq.).
-
Cool the stirred mixture to 0-5 °C in an ice-water bath.
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq.) in water dropwise, ensuring the internal temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq.) in aqueous HBr (48%).
-
Cool the CuBr solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
-
Work-up and Purification:
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure 1-Acetyl-5-bromoindoline.
-
Caption: Workflow for the Sandmeyer bromination of this compound.
Part 2: Suzuki-Miyaura Cross-Coupling of 1-Acetyl-5-bromoindoline
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[8][9] This reaction is highly valued for its tolerance of a wide range of functional groups and its general reliability. The N-acetyl group on the indoline substrate serves as a protecting group, preventing potential side reactions at the indole nitrogen.[10]
General Experimental Protocol: Synthesis of 5-Aryl-1-acetylindolines
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add 1-Acetyl-5-bromoindoline (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄, 1-5 mol%).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
-
Solvent Addition and Reaction:
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired 5-aryl-1-acetylindoline product.
-
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Reaction Condition Optimization
The choice of catalyst, base, and solvent is critical for achieving high yields in Suzuki couplings. The following table summarizes conditions reported for substrates similar to 1-Acetyl-5-bromoindoline, providing a starting point for optimization.
| Aryl Halide Substrate | Boronic Acid/Ester | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Yield (%) | Reference |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | DME | 80 | >95 | [11][12][13] |
| 5-Bromo-1-ethyl-1H-indazole | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | DME | 80 | 68 | [12] |
| 5-Bromoindole | Phenylboronic acid | Pd(PPh₃)₄ (1.5) | K₂CO₃ (3) | Water | 100 | 91 | [14] |
| Aryl Bromide | Arylboronic Ester | Pd(dppf)Cl₂ (0.1) | Cs₂CO₃ (2.5) | Dioxane/H₂O | 85 | N/A | [9] |
| Aryl Bromide | Arylboronic Acid | Pd(OAc)₂/SPhos (1-2) | K₃PO₄ (2) | Toluene/H₂O | 100 | N/A | [10] |
Troubleshooting Common Issues
-
Debromination of Starting Material: The replacement of the bromo group with a hydrogen atom can occur. This is often minimized because the indoline nitrogen is already protected by the acetyl group.[10] Ensuring rigorously anhydrous and deoxygenated solvents can also help.
-
Homocoupling of Boronic Acid: The formation of a biaryl product from the boronic acid partner (Ar'-Ar') can compete with the desired reaction. This side reaction is often promoted by the presence of oxygen.[10] Thoroughly degassing all solvents and the reaction mixture is crucial.
-
Protodeboronation: The boronic acid can be converted back to the corresponding arene (Ar'-H) before it couples, especially in the presence of water at high temperatures. Using a slight excess of the boronic acid (1.2-1.5 eq.) or switching to a more stable boronate ester (e.g., a pinacol ester) can mitigate this issue.[10]
-
Low Conversion/Yield: If the reaction stalls, consider screening different palladium catalysts, ligands, bases, and solvents as outlined in the table above. More modern and robust catalyst systems, such as those employing Buchwald ligands (e.g., SPhos, XPhos), may be effective for challenging couplings.[10]
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 1-Acetyl-5-aminoindoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis and evaluation of kinase inhibitors utilizing the versatile starting material, 1-acetyl-5-aminoindoline. This document outlines a synthetic protocol for a potent Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor, summarizes key quantitative data, and illustrates the relevant signaling pathway and experimental workflow.
Introduction
This compound is a valuable scaffold in medicinal chemistry for the development of kinase inhibitors. Its indoline core can mimic the hinge-binding motif of ATP, a crucial interaction for inhibiting kinase activity. The amino group at the 5-position provides a convenient handle for introducing various substituents to modulate potency, selectivity, and pharmacokinetic properties. This document focuses on the synthesis of a substituted indolin-2-one derivative that has demonstrated significant inhibitory activity against VEGFR-2, a key regulator of angiogenesis implicated in tumor growth and metastasis.
Data Presentation
The following table summarizes the in vitro activity of a representative kinase inhibitor synthesized from this compound.
| Compound ID | Target Kinase | IC50 (µM) |
| I-1 | VEGFR-2 | 0.15 |
IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity.
Experimental Protocols
This section details the synthetic route to obtain a potent VEGFR-2 inhibitor (Compound I-1 ) starting from this compound.
Protocol 1: Synthesis of 1-Acetyl-5-nitroindoline
-
Reaction Setup: To a solution of 1-acetylindoline (1.0 eq) in acetic anhydride (5.0 eq) at 0 °C, slowly add fuming nitric acid (1.1 eq).
-
Reaction Conditions: Stir the reaction mixture at 0 °C for 2 hours.
-
Work-up: Pour the reaction mixture into ice-water and stir for 30 minutes.
-
Purification: Collect the precipitate by filtration, wash with water until the filtrate is neutral, and dry under vacuum to afford 1-acetyl-5-nitroindoline.
Protocol 2: Synthesis of 5-Aminoindoline
-
Reaction Setup: To a solution of 1-acetyl-5-nitroindoline (1.0 eq) in ethanol, add tin(II) chloride dihydrate (5.0 eq) and concentrated hydrochloric acid (10.0 eq).
-
Reaction Conditions: Reflux the mixture for 3 hours.
-
Work-up: Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-aminoindoline.
Protocol 3: Synthesis of N-(1-Acetylindolin-5-yl)-2-((4-methyl-2-oxo-1,2-dihydropyridin-3-yl)methylene)hydrazine-1-carboxamide (Compound I-1)
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF), add triphosgene (0.4 eq) and triethylamine (2.2 eq) at 0 °C under a nitrogen atmosphere.
-
Intermediate Formation: Stir the mixture at room temperature for 2 hours to form the isocyanate intermediate.
-
Coupling Reaction: In a separate flask, dissolve 2-((4-methyl-2-oxo-1,2-dihydropyridin-3-yl)methylene)hydrazine-1-carboxamide (1.0 eq) in anhydrous dimethylformamide (DMF) and add it to the isocyanate solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12 hours.
-
Work-up: Quench the reaction with water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain Compound I-1 .
Mandatory Visualizations
Signaling Pathway
Caption: VEGFR-2 Signaling Pathway and Inhibition.
Experimental Workflow
Caption: Synthetic Workflow for VEGFR-2 Inhibitor.
Application Notes and Protocols for 1-Acetyl-5-aminoindoline in Fragment-Based Drug Discovery Targeting Mitogen-Activated Protein Kinase (MAPK) p38α
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach utilizes small, low-complexity molecules ("fragments") to probe the binding sites of biological targets. Fragments that bind, typically with low affinity, are then optimized into more potent and selective drug candidates. 1-Acetyl-5-aminoindoline is a valuable fragment due to its rigid bicyclic core, which presents defined vectors for chemical elaboration, and its hydrogen bonding capabilities through the amino and acetyl groups.
This document provides detailed application notes and protocols for the use of this compound in a hypothetical fragment screening campaign targeting the mitogen-activated protein kinase (MAPK) p38α, a key regulator of inflammatory responses and a target of interest in various diseases.
Overview of the FBDD Workflow
The successful application of this compound in an FBDD campaign against p38α kinase involves a multi-step biophysical and structural biology workflow. The primary objective is to identify and characterize the binding of the fragment to the target protein, providing a solid foundation for structure-based drug design.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data obtained from biophysical screening of this compound against p38α kinase.
Table 1: Primary Screening and Orthogonal Validation Data
| Fragment ID | Screening Method | Concentration (µM) | Response/Effect | Hit Confirmation |
| This compound | SPR | 200 | 35 RU | Confirmed |
| This compound | NMR (1H-15N HSQC) | 500 | Significant Chemical Shift Perturbations | Confirmed |
Table 2: Binding Affinity and Thermodynamic Profile
| Fragment ID | Method | KD (µM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) | Stoichiometry (N) |
| This compound | SPR (Steady-State) | 150 ± 25 | - | - | - | - |
| This compound | ITC | 180 ± 30 | -7.2 | 2.1 | -5.1 | 0.98 |
Experimental Protocols
Surface Plasmon Resonance (SPR) Screening
SPR is a sensitive, label-free technique ideal for primary screening of fragment libraries due to its ability to detect weak binding events in real-time.
Protocol:
-
Immobilization of p38α Kinase:
-
Use a CM5 sensor chip and activate the carboxyl groups with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject recombinant human p38α kinase (10 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve an immobilization level of approximately 8000-10000 Resonance Units (RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5, for 7 minutes.
-
A reference flow cell is prepared similarly without protein immobilization to subtract bulk refractive index changes.
-
-
Fragment Screening:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Dilute the fragment to a final concentration of 200 µM in running buffer (HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) with a final DMSO concentration of 1%.
-
Inject the fragment solution over the p38α and reference flow cells at a flow rate of 30 µL/min for a contact time of 60 seconds, followed by a dissociation phase of 120 seconds.
-
Regenerate the sensor surface between injections with a pulse of 2 M MgCl2 if necessary.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active channel data.
-
Analyze the steady-state binding response to identify hits. A response significantly above the baseline noise is considered a primary hit.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful orthogonal method to confirm hits from primary screens and to map the binding site on the target protein. 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiments are particularly useful for protein-observed fragment screening.
Protocol:
-
Sample Preparation:
-
Express and purify 15N-labeled p38α kinase.
-
Prepare a 100 µM solution of 15N-p38α in NMR buffer (20 mM HEPES pH 7.0, 150 mM NaCl, 1 mM DTT, 10% D2O).
-
Prepare a 50 mM stock solution of this compound in d6-DMSO.
-
-
NMR Titration:
-
Acquire a reference 1H-15N HSQC spectrum of the 15N-p38α kinase solution.
-
Add aliquots of the this compound stock solution to the protein sample to achieve final concentrations of 100 µM, 250 µM, and 500 µM.
-
Acquire a 1H-15N HSQC spectrum at each concentration point.
-
-
Data Analysis:
-
Overlay the spectra and identify amide peaks that show significant chemical shift perturbations (CSPs) upon fragment addition.
-
Calculate the weighted average CSP for each residue using the formula: Δδ = √[(ΔδH)2 + (0.15 * ΔδN)2].
-
Map the residues with significant CSPs onto the 3D structure of p38α kinase to identify the binding site.
-
Application Notes and Protocols for the Step-by-Step Synthesis of 1-Acetyl-5-aminoindoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of 1-acetyl-5-aminoindoline and its derivatives. The protocols outlined below are compiled from established chemical literature and are intended for laboratory use by trained professionals.
Introduction
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this compound are of particular interest due to their potential applications in drug discovery, serving as key intermediates for the synthesis of a variety of therapeutic agents. For instance, substituted 5-aminoindole derivatives have been investigated for their anticancer properties as c-Myc G-quadruplex binders, and N-aminoindoline derivatives have shown potential as 5-lipoxygenase inhibitors.[1][2] This application note details a reliable synthetic route to this compound, starting from the commercially available 5-nitroindole. The synthesis involves three key steps: reduction of the indole ring to an indoline, reduction of the nitro group to an amine, and subsequent N-acetylation.
Overall Synthetic Scheme
The synthetic pathway to this compound is a three-step process commencing with 5-nitroindole. The initial step involves the reduction of the indole double bond to yield 5-nitroindoline. This is followed by the reduction of the nitro group at the 5-position to an amino group, affording 5-aminoindoline. The final step is the selective acetylation of the nitrogen at the 1-position of the indoline ring to produce the target compound, this compound.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 5-Nitroindoline from 5-Nitroindole
This protocol describes the reduction of the C2-C3 double bond of 5-nitroindole to yield 5-nitroindoline using sodium borohydride in trifluoroacetic acid.[3]
Materials:
-
5-Nitroindole
-
Trifluoroacetic acid (TFA)
-
Sodium borohydride (NaBH₄)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 5-nitroindole in trifluoroacetic acid with stirring at room temperature.
-
After 10 minutes, carefully add sodium borohydride portion-wise to the solution. An exothermic reaction may occur, so maintain the temperature with an ice bath if necessary.
-
Heat the reaction mixture to 70°C and maintain this temperature for 2 hours.
-
Increase the temperature to reflux and continue the reaction overnight (approximately 10 hours).
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Carefully neutralize the excess acid by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
The crude 5-nitroindoline can be purified by crystallization from a mixture of acetone and petroleum ether.[3]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 5-Nitroindole | [3] |
| Key Reagents | NaBH₄, Trifluoroacetic acid | [3] |
| Solvent | Trifluoroacetic acid | [3] |
| Reaction Temperature | 70°C to reflux | [3] |
| Reaction Time | ~12 hours | [3] |
| Typical Yield | Not explicitly stated for this specific reaction, but reductions of this type generally proceed in good yield. |
Step 2: Synthesis of 5-Aminoindoline from 5-Nitroindoline
This protocol details the reduction of the nitro group of 5-nitroindoline to an amino group via catalytic hydrogenation using palladium on carbon (Pd/C).[4]
Materials:
-
5-Nitroindoline
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Celite®
Procedure:
-
Dissolve 5-nitroindoline in ethanol in a suitable hydrogenation flask.
-
Carefully add 10% Pd/C to the solution.
-
Seal the flask and purge the system with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3 hours.[4]
-
Upon completion, carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with ethanol to ensure complete recovery of the product.
-
The resulting filtrate containing 5-aminoindoline can be used directly in the next step or concentrated under reduced pressure. Note that 5-aminoindole derivatives can be unstable and susceptible to air oxidation.[4]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 5-Nitroindoline | [4] |
| Catalyst | 10% Pd/C | [4] |
| Solvent | Ethanol | [4] |
| Reaction Temperature | Room Temperature | [4] |
| Reaction Time | 3 hours | [4] |
| Typical Yield | High (often quantitative) | [4] |
Step 3: Synthesis of this compound from 5-Aminoindoline
This protocol describes the N-acetylation of 5-aminoindoline using acetic anhydride. It is important to control the reaction conditions to favor acetylation on the indoline nitrogen (N-1) over the amino group at the 5-position. Protection of the 5-amino group may be necessary for complete selectivity, but direct acetylation under controlled conditions can often provide the desired product.
Materials:
-
5-Aminoindoline
-
Acetic anhydride
-
A suitable solvent (e.g., dichloromethane, tetrahydrofuran)
-
A mild base (e.g., triethylamine or pyridine, optional)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 5-aminoindoline in a suitable solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add one equivalent of acetic anhydride to the cooled solution with vigorous stirring. A mild base can be added to scavenge the acetic acid byproduct.
-
Allow the reaction to stir at 0°C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the product into an organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 5-Aminoindoline | General Procedure |
| Acetylating Agent | Acetic Anhydride | General Procedure |
| Solvent | Dichloromethane or THF | General Procedure |
| Reaction Temperature | 0°C to Room Temperature | General Procedure |
| Reaction Time | Varies (monitor by TLC) | General Procedure |
| Typical Yield | Moderate to good | General Procedure |
Biological Context and Signaling Pathway
Derivatives of 5-aminoindoline have shown promise as anticancer agents by targeting the c-Myc oncogene.[2] The c-Myc protein is a transcription factor that is overexpressed in many human cancers and plays a crucial role in cell proliferation, growth, and apoptosis. The promoter region of the c-Myc gene can form a G-quadruplex (G4) DNA structure, which acts as a silencer element. Small molecules that can bind to and stabilize this G-quadruplex structure can inhibit c-Myc transcription, leading to a reduction in c-Myc protein levels and subsequently inducing cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of c-Myc transcription by G-quadruplex stabilization.
References
- 1. N-Aminoindoline derivatives as inhibitors of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-arylation of 1-Acetyl-5-aminoindoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions for the N-arylation of 1-acetyl-5-aminoindoline, a key transformation in the synthesis of various biologically active compounds. The protocols detailed below are based on established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation methodologies, which are widely employed for the formation of C-N bonds with aryl halides.[1][2] While specific literature on the N-arylation of this compound is not extensively detailed, the provided protocols are generalized from reactions with similar substrates, such as indoles and other amino-substituted heterocycles, and should serve as a robust starting point for optimization.[3][4]
Introduction
The N-arylation of this compound is a critical step in the synthesis of a diverse range of molecular scaffolds. The resulting N-aryl-1-acetyl-5-aminoindoline derivatives are important intermediates in medicinal chemistry and materials science. The two primary methods for achieving this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The choice between these methods often depends on the substrate scope, functional group tolerance, and desired reaction conditions.[1][2]
The Buchwald-Hartwig amination is a versatile and widely used method for C-N bond formation, known for its high efficiency and broad substrate scope.[1][5] It typically employs a palladium catalyst in conjunction with a phosphine ligand and a base.[6] The Ullmann condensation, a classical method, utilizes a copper catalyst and generally requires higher reaction temperatures, although recent advancements have led to milder reaction conditions.[7][8]
Reaction Schematics
The general schemes for the N-arylation of this compound are presented below:
Scheme 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation
Caption: Palladium-catalyzed N-arylation of this compound.
Scheme 2: Copper-Catalyzed Ullmann N-Arylation
Caption: Copper-catalyzed N-arylation of this compound.
Data Presentation: Reaction Conditions
The following tables summarize typical reaction conditions for the N-arylation of aminoindoles based on analogous reactions found in the literature. These parameters should be considered as a starting point for the optimization of the N-arylation of this compound.
Table 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation Conditions
| Component | Examples | Typical Concentration/Loading | Notes |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | 1-5 mol% | Pd(OAc)₂ is often used as a precatalyst.[6] |
| Ligand | BINAP, XPhos, SPhos, DavePhos | 1.2-2.0 eq. relative to Pd | The choice of ligand is crucial and substrate-dependent.[1] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | 1.5-3.0 eq. | Strong, non-nucleophilic bases are generally preferred. |
| Aryl Halide (Ar-X) | Aryl iodides, bromides, chlorides | 1.0-1.5 eq. | Reactivity order is typically I > Br > Cl. |
| Solvent | Toluene, Dioxane, THF | 0.1 - 1.0 M | Anhydrous and deoxygenated solvents are required. |
| Temperature | 80-120 °C | Reaction temperature depends on the reactivity of the aryl halide. | |
| Reaction Time | 4-24 hours | Monitored by TLC or LC-MS. |
Table 2: Copper-Catalyzed Ullmann N-Arylation Conditions
| Component | Examples | Typical Concentration/Loading | Notes |
| Copper Catalyst | CuI, Cu₂O, Cu(OAc)₂ | 5-20 mol% | CuI is a common and effective catalyst.[9] |
| Ligand (optional) | 1,10-Phenanthroline, L-proline, N,N'-dimethylethylenediamine | 10-40 mol% | Ligands can accelerate the reaction and allow for milder conditions. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | 2.0-4.0 eq. | Inorganic bases are commonly used. |
| Aryl Halide (Ar-X) | Aryl iodides, bromides | 1.0-2.0 eq. | Aryl iodides are generally more reactive. |
| Solvent | DMF, DMSO, Dioxane, Toluene | 0.1 - 1.0 M | High-boiling polar aprotic solvents are often used.[10] |
| Temperature | 100-180 °C | Higher temperatures are often required compared to Pd-catalysis.[11] | |
| Reaction Time | 12-48 hours | Monitored by TLC or LC-MS. |
Experimental Protocols
The following are generalized experimental protocols for the N-arylation of this compound. Note: These protocols should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation
This protocol is a general procedure for the palladium-catalyzed N-arylation of an amine with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOt-Bu)
-
Anhydrous toluene
-
Inert gas (Nitrogen or Argon)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 eq.), the aryl halide (1.2 eq.), and the base (2.0 eq.).
-
In a separate vial, prepare the catalyst mixture by adding the palladium catalyst (e.g., 2 mol% Pd₂(dba)₃) and the ligand (e.g., 4 mol% XPhos) to a small amount of anhydrous toluene.
-
Add the catalyst mixture to the Schlenk tube containing the reactants.
-
Add anhydrous toluene to the Schlenk tube to achieve the desired concentration (e.g., 0.5 M).
-
Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes.
-
Seal the Schlenk tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-1-acetyl-5-aminoindoline.
Protocol 2: Copper-Catalyzed Ullmann N-Arylation
This protocol describes a general procedure for the copper-catalyzed N-arylation of an amine with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl iodide)
-
Copper catalyst (e.g., CuI)
-
Ligand (optional, e.g., 1,10-phenanthroline)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., DMF or dioxane)
-
Inert gas (Nitrogen or Argon)
-
Reaction vial or flask
Procedure:
-
To a reaction vial, add this compound (1.0 eq.), the aryl halide (1.5 eq.), the copper catalyst (e.g., 10 mol% CuI), the optional ligand (e.g., 20 mol% 1,10-phenanthroline), and the base (3.0 eq.).
-
Add the anhydrous solvent (e.g., DMF) to the vial.
-
Flush the vial with an inert gas and seal it.
-
Heat the reaction mixture in an oil bath at the desired temperature (e.g., 130 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Experimental Workflow for N-Arylation
Caption: A generalized experimental workflow for the N-arylation reaction.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. surface.syr.edu [surface.syr.edu]
- 3. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles [organic-chemistry.org]
- 10. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 11. Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides [mdpi.com]
Application Notes & Protocols: Synthesis of Bioactive Molecules from 1-Acetyl-5-aminoindoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of bioactive molecules utilizing 1-Acetyl-5-aminoindoline as a key starting material. The protocols focus on the preparation of antimicrobial aurone derivatives and anti-inflammatory pyrazoline analogs, complete with experimental procedures, quantitative data, and visualizations of the synthetic pathways and biological contexts.
Introduction
This compound is a versatile heterocyclic building block for the synthesis of a variety of pharmacologically active compounds. Its indoline core, substituted with an acetyl group at the 1-position and an amino group at the 5-position, offers multiple reactive sites for chemical modification. This allows for the construction of diverse molecular scaffolds with potential therapeutic applications. The acetyl group provides stability and influences the electronic properties of the indoline ring, while the amino group serves as a key functional handle for derivatization.
This document outlines two primary applications of this compound in the synthesis of:
-
Antimicrobial Aurone Derivatives: Capitalizing on the known antimicrobial properties of 5-amino and 5-acetamido aurones, this protocol details a potential synthetic route to novel aurone analogs.[1][2]
-
Anti-inflammatory Pyrazoline Derivatives: Leveraging the established anti-inflammatory activity of pyrazoline heterocycles, this section describes the synthesis of novel pyrazoline-containing molecules.[3][4]
Application 1: Synthesis of Antimicrobial 5-Acetamidoindolinyl Aurone Derivatives
Aurones are a class of flavonoids known for their broad-spectrum antimicrobial activities.[1][2][5] Studies have shown that aurones bearing a 5-acetamido substitution exhibit enhanced antimicrobial potency and an improved safety profile compared to their 5-amino counterparts.[1][2] This protocol describes a synthetic strategy to prepare novel aurones incorporating the this compound scaffold, aiming to develop new antimicrobial agents.
Synthetic Strategy
The proposed synthesis involves a Claisen-Schmidt condensation to form a chalcone intermediate, followed by an oxidative cyclization to yield the final aurone product.
Caption: Synthetic pathway for 5-acetamidoindolinyl aurones.
Experimental Protocols
Step 1: Synthesis of 1-Acetyl-5-hydroxyindoline (from this compound)
-
Diazotization: Dissolve this compound (1 eq.) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq.) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) oxide in water.
-
Slowly add the cold diazonium salt solution to the copper(I) oxide suspension and heat the mixture to 50-60 °C until nitrogen evolution ceases.
-
Cool the reaction mixture, extract with ethyl acetate, and purify by column chromatography to obtain 1-Acetyl-5-hydroxyindoline.
Step 2: Synthesis of 1-Acetyl-5-acetoxyindoline
-
Dissolve 1-Acetyl-5-hydroxyindoline (1 eq.) in pyridine.
-
Add acetic anhydride (1.2 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with dilute HCl, saturated NaHCO3 solution, and brine.
-
Dry over anhydrous sodium sulfate and concentrate under reduced pressure to yield 1-Acetyl-5-acetoxyindoline.
Step 3: Fries Rearrangement to 1-Acetyl-5-hydroxy-6-acetylindoline
-
To a stirred suspension of anhydrous aluminum chloride (3 eq.) in nitrobenzene, add 1-Acetyl-5-acetoxyindoline (1 eq.) portion-wise at 0 °C.
-
Heat the mixture to 60-70 °C for 4-6 hours.
-
Cool the reaction mixture and pour it onto crushed ice and concentrated HCl.
-
Extract the product with ethyl acetate, and purify by column chromatography to yield 1-Acetyl-5-hydroxy-6-acetylindoline.
Step 4: Synthesis of Chalcone Intermediate
-
To a solution of 1-Acetyl-5-hydroxy-6-acetylindoline (1 eq.) and a substituted benzaldehyde (1 eq.) in ethanol, add an aqueous solution of sodium hydroxide (40%).
-
Stir the mixture at room temperature for 24 hours.
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain the chalcone intermediate.
Step 5: Oxidative Cyclization to Aurone Derivative
-
Dissolve the chalcone intermediate (1 eq.) in dimethyl sulfoxide (DMSO).
-
Add mercuric acetate (Hg(OAc)2) (1.1 eq.) and heat the mixture at 100-120 °C for 2-4 hours.
-
Cool the reaction mixture, pour into water, and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the final 5-(1-Acetylindolin-5-yl) aurone derivative.
Quantitative Data
The following table summarizes expected yields and representative antimicrobial activity data for synthesized aurone derivatives based on literature for analogous compounds.[1][2]
| Compound | Substituted Benzaldehyde | Overall Yield (%) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Aurone-1 | 4-Chlorobenzaldehyde | 30-40 | 8-16 | 16-32 |
| Aurone-2 | 4-Methoxybenzaldehyde | 35-45 | 16-32 | 32-64 |
| Aurone-3 | 3,4-Dichlorobenzaldehyde | 25-35 | 4-8 | 8-16 |
Antimicrobial Activity Assay Protocol (MIC Determination)
-
Prepare a stock solution of the synthesized aurone derivative in DMSO.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Incubate the plates at 37 °C for 24 hours.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Application 2: Synthesis of Anti-inflammatory 1-Acetyl-5-indolinyl Pyrazoline Derivatives
Pyrazoline derivatives are a well-known class of heterocyclic compounds possessing a wide range of biological activities, including significant anti-inflammatory properties.[3][4][6] The synthesis of novel pyrazoline derivatives incorporating the this compound moiety presents a promising strategy for the development of new anti-inflammatory agents.
Synthetic Strategy
The synthesis proceeds through an initial Claisen-Schmidt condensation to form a chalcone, which then undergoes a cyclization reaction with hydrazine hydrate to form the pyrazoline ring.
Caption: Synthetic pathway for 1-acetyl-5-indolinyl pyrazolines.
Experimental Protocols
Step 1: Synthesis of 1,6-Diacetyl-5-aminoindoline
-
To a solution of this compound (1 eq.) in a suitable solvent (e.g., dichloromethane), add anhydrous aluminum chloride (AlCl3) (2.5 eq.) at 0 °C.
-
Slowly add acetyl chloride (1.2 eq.) and stir the mixture at room temperature for 6-8 hours.
-
Pour the reaction mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography to obtain 1,6-Diacetyl-5-aminoindoline.
Step 2: Synthesis of Indolinyl Chalcone Intermediate
-
Follow the procedure outlined in Application 1, Step 4, using 1,6-Diacetyl-5-aminoindoline as the starting ketone.
Step 3: Synthesis of 1-Acetyl-5-indolinyl Pyrazoline Derivative
-
To a solution of the indolinyl chalcone intermediate (1 eq.) in glacial acetic acid, add hydrazine hydrate (2 eq.).
-
Reflux the mixture for 8-10 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain the final pyrazoline derivative.
Quantitative Data
The following table presents expected yields and representative anti-inflammatory activity data for synthesized pyrazoline derivatives based on literature for analogous compounds.[3][6]
| Compound | Substituted Benzaldehyde | Overall Yield (%) | Anti-inflammatory Activity (% inhibition of edema) |
| Pyrazoline-1 | 4-Fluorobenzaldehyde | 40-50 | 50-60 |
| Pyrazoline-2 | 4-Nitrobenzaldehyde | 45-55 | 60-70 |
| Pyrazoline-3 | 2,4-Dichlorobenzaldehyde | 35-45 | 55-65 |
Anti-inflammatory Activity Assay Protocol (Carrageenan-induced Paw Edema)
-
Use adult Wistar rats (150-200 g).
-
Administer the test compound (e.g., 50 mg/kg, p.o.) or vehicle (control) one hour before carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 0, 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer.
-
Calculate the percentage inhibition of edema for the treated group compared to the control group.
Signaling Pathway Visualization
JNK Signaling Pathway (Potential Target for Anti-inflammatory Action)
Chalcone and pyrazoline derivatives have been reported to exert their anti-inflammatory effects by modulating various signaling pathways, including the c-Jun N-terminal kinase (JNK) pathway, which is involved in the production of pro-inflammatory cytokines.[7]
Caption: Inhibition of the JNK signaling pathway by pyrazoline derivatives.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of diverse bioactive molecules. The protocols outlined in these application notes provide a framework for the development of novel antimicrobial aurones and anti-inflammatory pyrazolines. The modular nature of these synthetic routes allows for the generation of compound libraries for structure-activity relationship (SAR) studies, facilitating the optimization of lead compounds for drug discovery programs. Further investigation into the precise mechanisms of action and in vivo efficacy of these novel derivatives is warranted.
References
- 1. Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities [mdpi.com]
- 2. Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsdronline.com [ijpsdronline.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Sciforum : Event management platform [sciforum.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 1-Acetyl-5-aminoindoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and representative data for the palladium-catalyzed cross-coupling of 1-Acetyl-5-aminoindoline with various aryl halides. This methodology, primarily based on the Buchwald-Hartwig amination, is a powerful tool for the synthesis of N-aryl indolines, which are key structural motifs in many biologically active compounds and pharmaceuticals.[1][2] The provided protocols are based on well-established procedures for the coupling of secondary cyclic amines and can be adapted for specific research needs.[3][4]
Introduction
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become indispensable tools in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[5][6] These reactions offer a versatile and efficient route to arylamines from aryl halides or pseudohalides and primary or secondary amines.[7][8] this compound is a valuable building block in medicinal chemistry, and its N-arylation opens avenues to a wide array of functionalized indoline derivatives for drug discovery programs.[1] The indoline scaffold is present in numerous natural products and synthetic compounds with significant pharmacological activities, including anticancer and antibacterial properties.[1][2]
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine.[8][9] Subsequent deprotonation by a base leads to the formation of a palladium-amido complex. The final step is a reductive elimination that yields the N-arylated product and regenerates the active palladium(0) catalyst.[8] The choice of ligand is crucial for the efficiency of the reaction, as it influences the stability and reactivity of the palladium catalyst throughout the cycle.[9] For secondary cyclic amines like this compound, bulky electron-rich phosphine ligands such as RuPhos and XPhos have been shown to be effective.[4][10]
Data Presentation
The following table summarizes representative yields for the Buchwald-Hartwig amination of this compound with a variety of aryl bromides. These values are based on typical yields observed for similar secondary cyclic amine substrates in the literature and serve as a general guideline.[3][11] Actual yields may vary depending on the specific reaction conditions and the electronic and steric properties of the aryl halide.
| Entry | Aryl Bromide | Product | Representative Yield (%) |
| 1 | 4-Bromotoluene | 1-Acetyl-5-(4-methylphenyl)aminoindoline | 85-95 |
| 2 | 4-Bromoanisole | 1-Acetyl-5-(4-methoxyphenyl)aminoindoline | 80-90 |
| 3 | 4-Bromobenzonitrile | 1-Acetyl-5-(4-cyanophenyl)aminoindoline | 75-85 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 1-Acetyl-5-(4-(trifluoromethyl)phenyl)aminoindoline | 70-80 |
| 5 | 2-Bromopyridine | 1-Acetyl-5-(pyridin-2-yl)aminoindoline | 65-75 |
| 6 | 3-Bromopyridine | 1-Acetyl-5-(pyridin-3-yl)aminoindoline | 70-80 |
Experimental Protocols
General Protocol for the Palladium-Catalyzed N-Arylation of this compound with an Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst
-
RuPhos or XPhos ligand
-
Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%), the phosphine ligand (e.g., RuPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 equivalents).
-
Addition of Reactants: In the inert atmosphere of a glovebox, add this compound (1.0 equivalent) and the aryl bromide (1.2 equivalents) to the Schlenk flask.
-
Solvent Addition: Add anhydrous toluene to the flask to achieve a concentration of 0.1-0.2 M with respect to this compound.
-
Reaction Conditions: Seal the flask, remove it from the glovebox, and place it in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically within 12-24 hours), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Extraction: Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Mandatory Visualization
Caption: Experimental workflow for the palladium-catalyzed N-arylation of this compound.
References
- 1. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Application of Indolines in Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Protecting Group Strategies for the 5-Amino Group of Indoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the protection of the 5-amino group of indoline, a crucial scaffold in medicinal chemistry. The strategic use of protecting groups is essential for the successful synthesis of complex indoline derivatives, enabling selective reactions at other positions of the molecule. This guide covers three common amine protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).
Introduction
Indoline and its derivatives are prevalent structural motifs in a wide array of biologically active compounds and approved drugs. The 5-aminoindoline scaffold, in particular, serves as a versatile building block for the synthesis of potent kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents. The presence of the nucleophilic 5-amino group necessitates the use of protecting groups to prevent undesired side reactions during synthetic transformations such as acylation, alkylation, and cross-coupling reactions. The choice of an appropriate protecting group is dictated by its stability to the planned reaction conditions and the ease of its selective removal.
Protecting Group Strategies
The selection of a suitable protecting group is a critical step in the synthetic design. The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily cleavable under mild conditions that do not affect other functional groups in the molecule.
tert-Butyloxycarbonyl (Boc) Group
The Boc group is one of the most widely used protecting groups for amines due to its stability to a broad range of non-acidic conditions and its facile removal under acidic conditions.
Protection: The 5-amino group of indoline can be protected as a tert-butyl carbamate by reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Deprotection: The Boc group is readily cleaved by treatment with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
Benzyloxycarbonyl (Cbz) Group
The Cbz group is another common amine protecting group, valued for its stability to both acidic and basic conditions. It is typically removed by catalytic hydrogenolysis.
Protection: The Cbz group is introduced by reacting the 5-aminoindoline with benzyl chloroformate (Cbz-Cl) under basic conditions.[1][2][3]
Deprotection: The Cbz group is most commonly removed by catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst), which is a mild method compatible with many other functional groups.[1][4] Alternatively, strong acidic conditions can also be used.[4]
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group is a base-labile protecting group, making it orthogonal to the acid-labile Boc group and the hydrogenolysis-labile Cbz group. This orthogonality is highly valuable in complex multi-step syntheses.
Protection: The Fmoc group is typically introduced by reacting 5-aminoindoline with Fmoc-Cl or Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate) in the presence of a base.[5]
Deprotection: The Fmoc group is cleaved under mild basic conditions, most commonly using a solution of piperidine in an organic solvent like dimethylformamide (DMF).[6][7]
Data Presentation
The following tables summarize typical reaction conditions and yields for the protection and deprotection of aromatic amines. Note that these are general conditions and may require optimization for 5-aminoindoline.
Table 1: Protecting Group Introduction
| Protecting Group | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Boc | Boc₂O | DMAP (cat.), Et₃N | CH₂Cl₂ | rt | 2-4 | >95 |
| Cbz | Cbz-Cl | NaHCO₃ | Dioxane/H₂O | 0 - rt | 2-12 | 90-98[1] |
| Fmoc | Fmoc-Cl | NaHCO₃ | Dioxane/H₂O | rt | 2-6 | >90 |
Table 2: Protecting Group Cleavage
| Protecting Group | Reagent | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Boc | TFA/CH₂Cl₂ (1:1) | - | rt | 0.5-2 | >95 |
| Cbz | H₂, Pd/C (10%) | MeOH or EtOH | rt | 1-16 | >95[1] |
| Fmoc | 20% Piperidine/DMF | - | rt | 0.5-2 | >95 |
Experimental Protocols
The following are generalized protocols for the protection and deprotection of the 5-amino group of indoline. These should be considered as starting points and may require optimization based on the specific substrate and scale of the reaction.
Protocol 1: Boc Protection of 5-Aminoindoline
Materials:
-
5-Aminoindoline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 5-aminoindoline (1.0 eq) in CH₂Cl₂ (0.2 M) at 0 °C, add Et₃N (1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
Add Boc₂O (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: Boc Deprotection of N-Boc-5-aminoindoline
Materials:
-
N-Boc-5-aminoindoline
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-Boc-5-aminoindoline (1.0 eq) in CH₂Cl₂ (0.2 M).
-
Add an equal volume of TFA to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring the deprotection by TLC.
-
Upon completion, carefully neutralize the excess TFA by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to afford the deprotected 5-aminoindoline.
Protocol 3: Cbz Protection of 5-Aminoindoline
Materials:
-
5-Aminoindoline
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 5-aminoindoline (1.0 eq) in a 1:1 mixture of dioxane and water (0.2 M).
-
Add NaHCO₃ (2.0 eq) to the solution.
-
Cool the mixture to 0 °C and add Cbz-Cl (1.1 eq) dropwise.[1]
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.[1]
-
Upon completion, dilute the reaction mixture with water and extract with EtOAc (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[1]
-
Purify the crude product by silica gel column chromatography.[1]
Protocol 4: Cbz Deprotection of N-Cbz-5-aminoindoline
Materials:
-
N-Cbz-5-aminoindoline
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve N-Cbz-5-aminoindoline (1.0 eq) in MeOH or EtOH (0.1 M) in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (10 mol%) to the solution.
-
Evacuate the flask and backfill with H₂ gas (balloon pressure is often sufficient). Repeat this process three times.
-
Stir the reaction mixture vigorously under an H₂ atmosphere at room temperature for 1-16 hours, monitoring by TLC.[1]
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected 5-aminoindoline.
Protocol 5: Fmoc Protection of 5-Aminoindoline
Materials:
-
5-Aminoindoline
-
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 5-aminoindoline (1.0 eq) in a 1:1 mixture of dioxane and water (0.2 M).
-
Add NaHCO₃ (2.0 eq) to the solution.
-
Add Fmoc-Cl (1.1 eq) to the stirred solution at room temperature.
-
Stir the reaction for 2-6 hours, monitoring by TLC.
-
Upon completion, dilute with water and extract with EtOAc (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 6: Fmoc Deprotection of N-Fmoc-5-aminoindoline
Materials:
-
N-Fmoc-5-aminoindoline
-
Piperidine
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve N-Fmoc-5-aminoindoline (1.0 eq) in DMF (0.2 M).
-
Add piperidine to the solution to make a 20% (v/v) solution.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC.
-
Upon completion, remove the solvent and piperidine under high vacuum.
-
The crude product can often be used directly in the next step or purified by column chromatography if necessary.
Mandatory Visualizations
The following diagrams illustrate a generalized workflow for the protection of 5-aminoindoline and its application in a drug discovery context.
References
Application Note and Protocols for the Scale-up Synthesis of 1-Acetyl-5-aminoindoline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-Acetyl-5-aminoindoline is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its substituted derivatives are key intermediates in the synthesis of a wide range of biologically active compounds. The development of a robust and scalable synthetic process is crucial for ensuring a consistent and economical supply of this intermediate for research and development activities. This document outlines a detailed protocol for the multi-step, scale-up synthesis of this compound, commencing from indoline. The described workflow is designed for adaptability to various substituted derivatives and emphasizes safe and efficient procedures suitable for larger-scale production.
The overall synthetic strategy involves a three-step sequence:
-
N-Acetylation of Indoline: Protection of the indoline nitrogen with an acetyl group to form 1-acetylindoline. This step directs the subsequent electrophilic substitution and enhances stability.
-
Nitration: Regioselective nitration of 1-acetylindoline at the C5-position to yield 1-acetyl-5-nitroindoline.
-
Reduction: Conversion of the nitro group to an amine via catalytic hydrogenation to afford the final product, this compound.
Experimental Protocols
Step 1: Synthesis of 1-Acetylindoline
Materials:
-
Indoline
-
Acetic Anhydride
-
Sodium Bicarbonate (or other suitable base)
-
Dichloromethane (DCM) or other suitable solvent
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Large-scale reaction vessel with overhead stirring, temperature control (heating/cooling jacket), and a dropping funnel.
-
Extraction vessel.
-
Rotary evaporator.
Procedure:
-
Charge the reaction vessel with indoline and dichloromethane. Cool the mixture to 0-5 °C using a cooling jacket.
-
Slowly add acetic anhydride to the stirred solution via a dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
-
Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution to neutralize excess acetic anhydride and acetic acid.
-
Transfer the mixture to an extraction vessel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 1-acetylindoline, which can be used in the next step without further purification or purified by recrystallization if necessary.
Step 2: Synthesis of 1-Acetyl-5-nitroindoline
Materials:
-
1-Acetylindoline
-
Fuming Nitric Acid (or a mixture of nitric acid and sulfuric acid)
-
Acetic Anhydride or Acetic Acid (as solvent)
-
Ice
-
Water
Equipment:
-
Reaction vessel with robust cooling capacity, overhead stirring, and a dropping funnel.
-
Filtration apparatus (e.g., Buchner funnel).
Procedure:
-
Charge the reaction vessel with acetic anhydride and cool to -10 to -5 °C.
-
In a separate vessel, prepare a nitrating mixture by carefully adding fuming nitric acid to chilled acetic anhydride.
-
Dissolve 1-acetylindoline in cold acetic anhydride in the main reaction vessel.
-
Slowly add the prepared nitrating mixture to the solution of 1-acetylindoline, maintaining the internal temperature below 0 °C.
-
Stir the reaction mixture at low temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, slowly and carefully pour the reaction mixture over a large volume of crushed ice and water with vigorous stirring.
-
The precipitated solid product, 1-acetyl-5-nitroindoline, is collected by filtration.
-
Wash the filter cake thoroughly with cold water until the washings are neutral.
-
Dry the product under vacuum. The melting point of 1-acetyl-5-nitroindoline is reported to be 175-176 °C.[1]
Step 3: Synthesis of this compound
Materials:
-
1-Acetyl-5-nitroindoline
-
Palladium on Carbon (Pd/C, 5-10% catalyst loading)
-
Ethanol or Methanol (solvent)
-
Hydrogen Gas (H₂) or a hydrogen transfer reagent like ammonium formate.
-
Inert gas (Nitrogen or Argon)
-
Celite or another filter aid.
Equipment:
-
Hydrogenation reactor (e.g., Parr hydrogenator or a stirred autoclave) capable of handling high-pressure gas.
-
Filtration system suitable for removing fine catalyst particles.
-
Rotary evaporator.
Procedure:
-
Charge the hydrogenation reactor with 1-acetyl-5-nitroindoline and the solvent (e.g., ethanol).
-
Carefully add the Pd/C catalyst under a stream of inert gas to prevent ignition.
-
Seal the reactor and purge several times with the inert gas before introducing hydrogen.
-
Pressurize the reactor with hydrogen gas (typically 50-100 psi, but conditions should be optimized).
-
Stir the mixture vigorously at room temperature. The reaction is typically exothermic and may require cooling to maintain the desired temperature.
-
Monitor the reaction by observing hydrogen uptake or by periodic sampling and analysis (TLC or LC-MS).
-
Once the reaction is complete, carefully vent the hydrogen and purge the reactor with inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity.
Data Presentation
The following table summarizes typical quantitative data for the scale-up synthesis of this compound. Values are representative and may vary based on specific reaction conditions and scale.
| Step | Starting Material | Product | Molar Ratio (Reagent) | Solvent | Typical Yield (%) | Typical Purity (%) |
| 1. Acetylation | Indoline | 1-Acetylindoline | 1.1 eq. Acetic Anhydride | Dichloromethane | 95-99 | >95 |
| 2. Nitration | 1-Acetylindoline | 1-Acetyl-5-nitroindoline | 1.1 eq. Nitric Acid | Acetic Anhydride | 80-90 | >98 |
| 3. Reduction | 1-Acetyl-5-nitroindoline | This compound | 0.01-0.05 eq. Pd/C | Ethanol | 90-98 | >99 |
Visualizations
Synthetic Pathway
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 1-Acetyl-5-aminoindoline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to optimize the Suzuki-Miyaura cross-coupling yield with 1-Acetyl-5-aminoindoline.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound and its halo-derivatives (e.g., 5-bromo-1-acetylindoline).
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Catalyst Inhibition/Deactivation: The lone pair of electrons on the indoline nitrogen, even when acetylated, can coordinate with the palladium catalyst, leading to inhibition. | Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can promote the desired catalytic cycle and prevent catalyst deactivation.[1][2][3] Use a Pre-catalyst: Modern palladacycle pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts, PEPPSI-type catalysts) can provide a more active and stable Pd(0) species in solution.[1][4] |
| Ineffective Oxidative Addition: The C-X (X = Br, Cl) bond on the electron-rich 1-acetyl-aminoindoline ring can be less reactive towards oxidative addition, which is often the rate-determining step.[5] | Ligand Choice: Use highly electron-donating ligands (e.g., Buchwald ligands, cataCXium A) to increase the electron density on the palladium center, facilitating oxidative addition.[4] Halide Choice: If possible, use the bromo- or iodo-derivative of 1-acetyl-aminoindoline, as the C-I and C-Br bonds are more reactive than the C-Cl bond.[5] | |
| Suboptimal Base: The base is crucial for activating the boronic acid. An inappropriate base can lead to a sluggish reaction. | Base Screening: Screen a variety of bases. For electron-rich anilines, inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are often effective.[6][7] The choice may depend on the solvent system. | |
| Poor Reagent Quality or Stability: Boronic acids can be prone to decomposition (protodeboronation), especially in the presence of water and heat.[8] Reagents may also be of low purity. | Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable towards hydrolysis than their corresponding boronic acids. Verify Reagent Purity: Ensure all starting materials, especially the boronic acid, are pure and dry. | |
| Significant Side Product Formation | Homocoupling of Boronic Acid: This side reaction forms a biaryl from two molecules of the boronic acid. It is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction. | Thorough Degassing: Ensure the reaction mixture is rigorously degassed using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent.[2] Use a Pd(0) Source or Pre-catalyst: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or use a pre-catalyst that efficiently generates the active Pd(0) species. |
| Protodeboronation: The boronic acid is converted back to the corresponding arene. | Anhydrous Conditions: If compatible with the chosen base, using anhydrous solvents can minimize this side reaction. Milder Base: A less aggressive base might reduce the rate of protodeboronation. | |
| Dehalogenation of Starting Material: The halogen on the 1-acetyl-aminoindoline is replaced by a hydrogen atom. | Optimize Reaction Time: Avoid unnecessarily long reaction times once the product is formed. Avoid Hydride Sources: Ensure solvents are not potential hydride donors. |
Frequently Asked Questions (FAQs)
Q1: Why is the choice of ligand so critical for the Suzuki coupling of this compound?
A1: this compound is an electron-rich aniline derivative. The nitrogen atom can coordinate to the palladium catalyst, potentially slowing down or halting the catalytic cycle. Bulky and electron-rich ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos), are crucial for two main reasons: their steric bulk helps to prevent catalyst deactivation through the formation of inactive palladium-amine complexes, and their strong electron-donating ability increases the reactivity of the palladium center, which facilitates the often rate-limiting oxidative addition step with the electron-rich aryl halide.[1][4]
Q2: What is the best starting point for selecting a catalyst, base, and solvent for this reaction?
A2: A good starting point for optimization would be to use a modern palladium pre-catalyst system. For example, a combination of a Pd(II) source like Pd(OAc)₂ with a bulky phosphine ligand like SPhos, or a pre-formed palladacycle like XPhos Pd G3. For the base, K₃PO₄ or K₂CO₃ are often effective and are a good first choice.[6][7] A common solvent system is a mixture of an aprotic polar solvent like dioxane or THF with water (e.g., 4:1 or 5:1 ratio).[2]
Q3: I am observing the formation of palladium black in my reaction. What does this mean and how can I prevent it?
A3: The formation of palladium black indicates the precipitation of palladium metal from the solution, which means your catalyst is decomposing and losing its activity. This can be caused by several factors, including the presence of oxygen, high temperatures, or an unstable ligand-palladium complex. To prevent this, ensure your reaction is conducted under a strict inert atmosphere (argon or nitrogen). Using more robust ligands, like the Buchwald-type phosphines or N-heterocyclic carbenes (NHCs), can form more stable palladium complexes that are less prone to decomposition.[1]
Q4: Can I run the Suzuki coupling on an unprotected 5-aminoindoline?
A4: While it is possible, it is generally more challenging. The free amine group is more basic and a better ligand for palladium than the acetylated amine, leading to a higher likelihood of catalyst inhibition.[4] Acetylation of the amino group reduces its coordinating ability and generally leads to higher and more reproducible yields. If the acetyl group is not desired in the final product, it can typically be removed post-coupling under standard hydrolysis conditions.
Quantitative Data from Analogous Systems
The following tables summarize reaction conditions and yields for Suzuki coupling reactions of substrates analogous to this compound. This data should be used as a guide for optimization.
Table 1: Comparison of Palladium Catalysts for the Suzuki Coupling of N-Acylated Halo-aromatics
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Substrate | Reference |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 | 95 | 5-bromo-1-ethyl-1H-indazole | [6] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | DME | 80 | 22 | 5-bromo-1-ethyl-1H-indazole | [6] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | THF | 75 | >95 | 4-bromoaniline | [9] |
| cataCXium A Pd G3 | cataCXium A | K₃PO₄ | 2-MeTHF | 70 | 91 | ortho-bromoaniline derivative | [4] |
| PEPPSI-IPr | IPr (NHC) | KOtBu | Toluene | - | High | 4-iodoanisole | [10] |
Table 2: Screening of Bases and Solvents for Suzuki Coupling of Haloanilines
| Base | Solvent | Catalyst System | Temperature (°C) | Yield (%) | Substrate | Reference |
| K₂CO₃ | DME | Pd(dppf)Cl₂ | 80 | 95 | 5-bromo-1-ethyl-1H-indazole | [6] |
| K₃PO₄ | 2-MeTHF | cataCXium A Pd G3 | 70 | 91 | ortho-bromoaniline derivative | [4] |
| Cs₂CO₃ | Dioxane/H₂O | Pd(dppf)Cl₂ | 90 | High | Bromo-heterocycle | [11] |
| Na₂CO₃ | DMF/H₂O | Pd/NiFe₂O₄ | - | 98 | 4-bromoanisole | [7] |
| KOtBu | Toluene | PEPPSI-IPr | - | High | 4-iodoanisole | [10] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with 1-Acetyl-5-bromoindoline
This protocol is a starting point and should be optimized for specific boronic acids and desired scales.
Materials:
-
1-Acetyl-5-bromoindoline (1.0 equiv)
-
Arylboronic acid or boronic acid pinacol ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) or a palladium pre-catalyst system (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%))
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)
-
Degassed solvent (e.g., Dioxane/Water 4:1, THF/Water 4:1, or DME)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add 1-acetyl-5-bromoindoline, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under a positive flow of inert gas, add the palladium catalyst and ligand (if not using a pre-catalyst).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-Acetyl-5-aminoindoline by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1-acetyl-5-aminoindoline reaction products using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
A1: For the reversed-phase HPLC separation of this compound, a C18 column is a suitable choice.[1] Phenyl-based stationary phases can also be considered as they offer alternative selectivity for aromatic compounds through pi-pi interactions. For challenging separations involving polar compounds, columns with polar-embedded or polar-endcapped phases can help to shield the analyte from interacting with silanol groups on the silica surface.
Q2: What mobile phase composition is recommended for this purification?
A2: A common mobile phase for reversed-phase chromatography of compounds like this compound consists of a mixture of acetonitrile (ACN) and an aqueous buffer.[2] The aqueous component should be buffered to control the pH, which is crucial for achieving good peak shape with amine-containing compounds. A typical starting point would be a gradient elution with acetonitrile and water containing an additive like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to improve peak shape.[1]
Q3: Should I use an isocratic or gradient elution method?
A3: For a reaction mixture containing impurities of varying polarities, a gradient elution is generally recommended.[3] A gradient method, where the percentage of the organic solvent (e.g., acetonitrile) is increased over time, allows for the effective separation of compounds with a wide range of hydrophobicities.[4] An initial "scouting" gradient from a low to a high percentage of organic solvent can help in developing an optimized method.
Q4: My peaks are tailing. What are the common causes and solutions?
A4: Peak tailing for aromatic amines like this compound is often caused by secondary interactions with acidic silanol groups on the silica-based stationary phase.[5] Here are some common causes and solutions:
-
Mobile Phase pH: If the mobile phase pH is not optimal, the amine group can interact with silanols. Adjusting the pH with an acidic modifier like formic acid or TFA can protonate the amine and reduce these interactions.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting the sample.
-
Column Contamination: Buildup of contaminants on the column can cause distorted peak shapes.[6] Flushing the column with a strong solvent or replacing the guard column can help.
-
Stationary Phase Choice: Using a column with a highly inert, end-capped stationary phase can minimize silanol interactions.[7]
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the HPLC purification of this compound.
Guide 1: Poor Peak Resolution
| Symptom | Possible Cause | Suggested Solution |
| Peaks are broad and overlapping. | Suboptimal mobile phase composition. | Optimize the mobile phase. Try different organic solvents (e.g., methanol instead of acetonitrile) or adjust the pH of the aqueous phase. |
| Gradient slope is too steep. | Employ a shallower gradient to increase the separation time between closely eluting peaks. | |
| Low column efficiency. | Ensure the column is properly packed and has not degraded. Consider using a column with a smaller particle size for higher efficiency. | |
| Column temperature is not optimized. | Vary the column temperature. Higher temperatures can sometimes improve peak shape and resolution. |
Guide 2: High System Backpressure
| Symptom | Possible Cause | Suggested Solution |
| Pressure reading is significantly higher than normal. | Blockage in the system. | Check for blockages in the tubing, injector, or guard column. A common cause is a clogged column inlet frit.[8] |
| Precipitated buffer salts. | Ensure the mobile phase buffers are fully dissolved and miscible with the organic solvent. Flush the system with a high percentage of aqueous solvent (without buffer) to dissolve any precipitates. | |
| High mobile phase viscosity. | Check the viscosity of your mobile phase mixture. High percentages of certain organic solvents can increase viscosity and pressure. | |
| Column contamination. | Clean the column according to the manufacturer's instructions. If the pressure remains high, the column may need to be replaced. |
Experimental Protocols
Protocol 1: Analytical Method Development for this compound
This protocol provides a starting point for developing an analytical HPLC method.
-
Sample Preparation: Dissolve the crude reaction mixture in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC System and Column:
-
HPLC System: A standard analytical HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Guard Column: A compatible C18 guard column is recommended to protect the analytical column.
-
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
Start with a scouting gradient to determine the approximate elution time of the target compound.
-
Example Scouting Gradient:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-22 min: 95% B
-
22-23 min: 95% to 5% B
-
23-28 min: 5% B (re-equilibration)
-
-
-
Run Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm and 280 nm
-
Protocol 2: Scale-up to Preparative HPLC
Once an analytical method is optimized, it can be scaled up for preparative purification.
-
Column Selection: Choose a preparative column with the same stationary phase as the analytical column but with a larger internal diameter (e.g., 21.2 mm or 50 mm).
-
Flow Rate Adjustment: Adjust the flow rate based on the cross-sectional area of the preparative column to maintain a similar linear velocity as the analytical method.
-
Sample Loading: Determine the maximum sample load that can be injected without compromising the resolution between the target peak and impurities. This is typically done through loading studies.
-
Fraction Collection: Set up the fraction collector to collect the eluent corresponding to the peak of this compound.
Quantitative Data Summary
The following table summarizes typical parameters for the HPLC purification of this compound and related compounds.
| Parameter | Analytical Scale | Preparative Scale |
| Column Type | C18, Phenyl | C18, Phenyl |
| Column Dimensions (ID x L) | 2.1-4.6 mm x 50-250 mm | 10-50 mm x 150-250 mm |
| Particle Size | 1.8-5 µm | 5-10 µm |
| Mobile Phase A | Water with 0.1% FA or TFA | Water with 0.1% FA or TFA |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% FA or TFA | Acetonitrile or Methanol with 0.1% FA or TFA |
| Flow Rate | 0.2-1.5 mL/min | 5-100 mL/min |
| Injection Volume | 1-20 µL | 100 µL - several mL |
| Detection Wavelength | 254 nm, 280 nm | 254 nm, 280 nm |
Visualizations
Caption: Workflow for the HPLC purification of this compound.
Caption: A decision tree for troubleshooting common HPLC issues.
References
- 1. cetjournal.it [cetjournal.it]
- 2. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. waters.com [waters.com]
- 6. uhplcs.com [uhplcs.com]
- 7. hplc.eu [hplc.eu]
- 8. chromatographyonline.com [chromatographyonline.com]
Troubleshooting guide for Buchwald-Hartwig reactions with 1-Acetyl-5-aminoindoline
Technical Support Center: Buchwald-Hartwig Reactions
This guide provides troubleshooting advice for researchers encountering issues with Buchwald-Hartwig amination reactions, with a specific focus on the use of 1-Acetyl-5-aminoindoline as the amine coupling partner.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction shows low or no conversion. What are the most common causes?
A1: Low or no conversion in a Buchwald-Hartwig reaction is a frequent issue that can typically be traced back to one of several key areas: the catalyst system, the reaction conditions, or the reagents themselves.
-
Inactive Catalyst: The active Pd(0) species is sensitive to oxygen. Inadequate degassing of the solvent and reaction vessel can lead to catalyst deactivation. Similarly, the phosphine ligands used are susceptible to oxidation. It is crucial to use freshly opened, high-purity ligands and palladium sources, or to use air-stable pre-catalysts.[1][2]
-
Improper Ligand Choice: The ligand's steric and electronic properties are critical for success. For an electron-rich amine like this compound, a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos, or tBuXPhos) is often required to promote the crucial oxidative addition and reductive elimination steps.[3] If using a simple palladium source like Pd(OAc)₂, the in-situ formation of the active catalyst may be inefficient.[4] Consider switching to a pre-formed catalyst (a "precatalyst") which can generate the active Pd(0) species more reliably.[1]
-
Incorrect Base: The base is crucial for deprotonating the amine to form the palladium-amido complex.[5] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common and facilitate high reaction rates.[6] However, the acetyl group on your substrate could be sensitive to extremely strong bases. If substrate decomposition is suspected, a switch to a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, though this might require higher reaction temperatures.[7]
-
Solvent Issues: The solvent must be anhydrous and capable of dissolving the reactants. Toluene, dioxane, and THF are common choices.[7][8] Chlorinated solvents and acetonitrile should be avoided as they can inhibit the catalyst.[9] The solubility of inorganic bases can also be a factor; poor solubility can hinder the reaction.[9]
-
Low Temperature: While typical temperatures range from 80-110°C, some challenging couplings, especially with less reactive aryl chlorides, may require higher temperatures to overcome the activation barrier for oxidative addition.[5][7]
Q2: I'm observing significant side product formation, primarily hydrodehalogenation of my aryl halide. How can I minimize this?
A2: Hydrodehalogenation, where the aryl halide is converted to an arene, is a common side reaction. It often occurs when a palladium-hydride species is generated, which can then reductively cleave the aryl-halide bond.
-
Eliminate Water: Rigorously exclude water and other protic impurities from your reaction. Use anhydrous solvents and dry reagents, and ensure the reaction is performed under a dry, inert atmosphere (e.g., argon or nitrogen).[1]
-
Optimize Ligand and Base: The choice of ligand is critical to promote the desired C-N reductive elimination over competing pathways.[10] Using bulky phosphine ligands can often suppress hydrodehalogenation.[5] Additionally, the base can influence the formation of palladium-hydride species. Screening different bases may be necessary.
Q3: The acetyl group on my this compound seems to be cleaving under the reaction conditions. What can I do?
A3: The amide of the acetyl group can be sensitive to the strongly basic conditions often used in Buchwald-Hartwig aminations, especially at high temperatures.
-
Switch to a Milder Base: This is the most direct solution. Strong bases like NaOtBu are often incompatible with base-sensitive functional groups like esters and some amides.[6] Switching to weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ is a standard strategy for sensitive substrates.[7]
-
Lower the Reaction Temperature: If possible, lowering the temperature can reduce the rate of decomposition. This may require a more active catalyst system (e.g., a more advanced generation precatalyst) or a longer reaction time to achieve full conversion.
-
Use a Soluble Organic Base: In some cases, a combination of a soluble organic base (like DBU) with an inorganic base can provide a milder, more homogeneous reaction environment that is more tolerant of sensitive functional groups.[9][11]
Troubleshooting Workflow
This diagram outlines a logical workflow for diagnosing and solving common issues in Buchwald-Hartwig amination reactions.
Caption: A troubleshooting flowchart for Buchwald-Hartwig reactions.
Reaction Parameter Optimization
The selection of catalyst, ligand, base, and solvent is highly interdependent. The following table provides a starting point for optimization when using an electron-rich amine like this compound.
| Parameter | Recommended Starting Point | Considerations & Alternatives | Rationale |
| Pd Source | G3 or G4 Precatalyst (e.g., XPhos Pd G3) (1-2 mol%) | Pd₂(dba)₃, Pd(OAc)₂ (requires in-situ activation) | Precatalysts ensure reliable formation of the active Pd(0) species and often allow for lower catalyst loadings.[1] |
| Ligand | XPhos, RuPhos, or tBuXPhos (1.1 - 1.5 eq. to Pd) | SPhos, BrettPhos | Bulky, electron-rich biarylphosphine ligands are generally required for coupling anilines and can prevent catalyst deactivation.[3] |
| Base | NaOtBu (1.2 - 1.5 equiv) | K₃PO₄, Cs₂CO₃ (2.0 equiv) | NaOtBu allows for high reaction rates.[6] Weaker bases like K₃PO₄ or Cs₂CO₃ are preferred if the acetyl group is labile.[7] |
| Solvent | Toluene or Dioxane (0.1 - 0.5 M) | THF, t-Amyl alcohol | These solvents have good solvating properties and appropriate boiling points. Must be anhydrous and degassed.[5][8] |
| Temperature | 100 - 110 °C | 80 °C (with stronger bases) to 130 °C (for aryl chlorides) | Temperature depends on the reactivity of the aryl halide and the thermal stability of the substrates.[5] |
General Experimental Protocol
This protocol is a general starting point and should be optimized for specific substrates.
Setup:
-
To an oven-dried Schlenk tube or reaction vial, add the aryl halide (1.0 equiv), this compound (1.1 - 1.2 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
In a glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv, 2 mol%) and the ligand (if not using a precatalyst).
-
Seal the vessel with a septum or screw cap.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed solvent (e.g., toluene, to a concentration of 0.2 M) via syringe.
Reaction & Workup:
-
Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 110 °C).
-
Stir vigorously for the required time (typically 4-24 hours), monitoring progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the celite pad with additional solvent.
-
Concentrate the combined filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Buchwald-Hartwig Catalytic Cycle
The reaction proceeds via a palladium-catalyzed cycle involving oxidative addition and reductive elimination steps.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. jk-sci.com [jk-sci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. benchchem.com [benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
Technical Support Center: Troubleshooting Byproducts in 1-Acetyl-5-aminoindoline Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues related to the formation of byproducts in chemical reactions involving 1-Acetyl-5-aminoindoline. The following information is designed to assist researchers in identifying, minimizing, and avoiding the generation of unwanted side products during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproduct reactions observed with this compound?
A1: Based on the chemical nature of this compound, which possesses a reactive amino group and an electron-rich aromatic ring, several types of side reactions can occur, leading to the formation of byproducts. These include:
-
N-Acylation of the free amino group: The primary amine at the C5 position is nucleophilic and can react with acylating agents, leading to di-acylated byproducts.
-
Oxidation: The aminoindoline core is susceptible to oxidation, which can be accelerated by air, light, or certain reagents. This can lead to the formation of colored impurities and potentially indole derivatives through aromatization.
-
Dimerization: Under certain conditions, particularly oxidative or strongly acidic environments, dimerization of the indoline molecules can occur.
-
Polysubstitution in Friedel-Crafts Reactions: During Friedel-Crafts acylation or alkylation, the high reactivity of the indoline ring can lead to the introduction of more than one substituent on the aromatic portion.
-
Reaction with Lewis Acids: The free amino group can complex with Lewis acid catalysts, such as aluminum chloride (AlCl₃), which are often used in Friedel-Crafts reactions. This can deactivate the catalyst and lead to incomplete reactions or the formation of undesired adducts.
Q2: I am performing a Friedel-Crafts acylation on this compound and observing multiple products. What could be the cause?
A2: The formation of multiple products in a Friedel-Crafts acylation of this compound is a common issue. The primary reasons for this are:
-
Polysubstitution: The acetylamino and the secondary amine in the indoline ring are activating groups, making the aromatic ring highly susceptible to electrophilic attack. This can result in the addition of more than one acyl group.
-
N-Acylation: The acylating agent can react with the free amino group at the C5 position, in addition to the desired C-acylation on the aromatic ring.
-
Reaction with the Catalyst: The lone pair of electrons on the C5-amino group can coordinate with the Lewis acid catalyst (e.g., AlCl₃), leading to a complex mixture of products and potentially inhibiting the desired reaction.
To mitigate these issues, consider protecting the C5-amino group before the Friedel-Crafts reaction or using milder reaction conditions and catalysts.
Q3: My reaction mixture is turning dark brown/black. What is causing this discoloration?
A3: A dark discoloration of the reaction mixture often indicates the formation of oxidation byproducts. Aminoindolines are known to be sensitive to oxidation, which can be triggered by:
-
Exposure to air (oxygen): Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation.
-
Presence of oxidizing agents: Ensure all reagents and solvents are free from peroxides or other oxidizing impurities.
-
Elevated temperatures: Running the reaction at lower temperatures may reduce the rate of oxidation.
-
Strongly acidic or basic conditions: These conditions can sometimes promote oxidation pathways.
Q4: How can I detect the presence of common byproducts in my reaction mixture?
A4: The presence of byproducts can be monitored and identified using various analytical techniques:
-
Thin Layer Chromatography (TLC): TLC is a quick and effective way to visualize the formation of new spots, indicating the presence of byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of the reaction mixture, allowing for the determination of the relative amounts of starting material, desired product, and byproducts.
-
Mass Spectrometry (MS): Mass spectrometry can help in identifying the molecular weights of the components in your mixture, providing clues to the structures of potential byproducts (e.g., a di-acylated product will have a higher molecular weight).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structure elucidation. By comparing the NMR spectrum of your product mixture to that of the starting material, you can identify new signals corresponding to byproducts.
Troubleshooting Guides
Guide 1: Troubleshooting Friedel-Crafts Acylation Reactions
| Observed Issue | Potential Cause | Recommended Solution |
| Low to no conversion of starting material | Deactivation of the Lewis acid catalyst by the C5-amino group. | Protect the C5-amino group prior to the reaction (e.g., as a carbamate). Use a larger excess of the Lewis acid catalyst. |
| Formation of multiple spots on TLC, some with higher polarity | N-acylation of the C5-amino group. | Protect the C5-amino group. Use milder acylating agents or conditions. |
| Formation of multiple spots on TLC, some with lower polarity | Polysubstitution on the aromatic ring. | Use stoichiometric amounts of the acylating agent. Run the reaction at a lower temperature. Use a less reactive acylating agent or a milder Lewis acid. |
| Darkening of the reaction mixture | Oxidation of the aminoindoline. | Perform the reaction under an inert atmosphere (N₂ or Ar). Use deoxygenated solvents. Run the reaction at a lower temperature. |
Guide 2: Troubleshooting General Reactions and Workup
| Observed Issue | Potential Cause | Recommended Solution |
| Product decomposes during aqueous workup | Instability of the product under acidic or basic conditions. | Perform a neutral workup. Use a buffered aqueous solution for extraction. |
| Formation of a dark, insoluble solid | Polymerization or extensive oxidation. | Decrease the reaction temperature. Ensure an inert atmosphere. Use a radical inhibitor if free-radical pathways are suspected. |
| Unexpected dimerization of the product | Oxidative coupling. | Avoid exposure to air and oxidizing agents. Work under inert conditions. |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of an Aromatic Compound
This protocol is a general guideline and may need to be optimized for this compound, especially concerning the potential for side reactions.
-
To a stirred suspension of a Lewis acid (e.g., aluminum chloride, 1.1 to 2.5 equivalents) in an anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane) under an inert atmosphere at 0 °C, add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.0 to 1.2 equivalents) dropwise.
-
After stirring for 15-30 minutes, add a solution of the aromatic substrate (1.0 equivalent) in the same anhydrous solvent dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC).
-
Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Note: For this compound, protection of the C5-amino group is highly recommended before attempting this reaction.
Visualizations
Logical Workflow for Troubleshooting Byproduct Formation
Caption: A flowchart outlining the logical steps for troubleshooting byproduct formation in reactions involving this compound.
Potential Reaction Pathways Leading to Byproducts
Caption: A diagram illustrating the potential reaction pathways from this compound, leading to either the desired product or common byproducts.
Improving the stability of 1-Acetyl-5-aminoindoline under reaction conditions
Welcome to the technical support center for 1-Acetyl-5-aminoindoline. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability and successful use of this compound in various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound, like many aromatic amines and acetylated compounds, is susceptible to degradation under certain conditions. The primary concerns are oxidation of the amino group and the indoline ring, and hydrolysis of the acetyl group under strong acidic or basic conditions. Exposure to air (oxygen), high temperatures, and certain metal catalysts can accelerate these degradation pathways.
Q2: How should this compound be stored to ensure its stability?
A2: To maximize shelf-life and maintain purity, this compound should be stored in a cool, dark, and dry place. It is recommended to store the compound under an inert atmosphere, such as nitrogen or argon, to minimize oxidation. Using amber vials or containers that protect from light is also advisable.
Q3: Can the acetyl group be cleaved during a reaction?
A3: Yes, the N-acetyl group can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, especially at elevated temperatures. If your reaction conditions are harsh, you may observe the formation of 5-aminoindoline as a byproduct. It is crucial to control the pH and temperature of your reaction to maintain the integrity of the acetyl group.
Q4: Is this compound prone to oxidation?
A4: The 5-amino group makes the indoline ring electron-rich and thus susceptible to oxidation.[1] This can lead to the formation of colored impurities and byproducts, which can complicate purification and affect reaction outcomes. Minimizing exposure to atmospheric oxygen and avoiding strong oxidizing agents is recommended.
Q5: Are there any general handling precautions I should take during my experiment?
A5: Yes. To ensure the stability of this compound, it is best practice to handle it under an inert atmosphere whenever possible. Use de-gassed solvents, especially for sensitive reactions like palladium-catalyzed cross-couplings. Avoid prolonged exposure to elevated temperatures and sources of strong light.
Troubleshooting Guides
This section provides troubleshooting advice for common issues encountered when using this compound in chemical synthesis.
Issue 1: Low Yield or No Reaction in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura)
| Possible Cause | Troubleshooting Suggestion |
| Degradation of Starting Material | This compound may be degrading under the reaction conditions. Analyze the crude reaction mixture by LC-MS or TLC to check for the presence of starting material and potential degradation products. Consider lowering the reaction temperature and ensuring rigorous exclusion of air. |
| Inhibition of Catalyst | The free amino group can sometimes coordinate to the metal center and inhibit catalytic activity. While the acetyl group mitigates this, consider screening different palladium precatalysts and ligands. Bulky, electron-rich phosphine ligands are often effective.[2] |
| Poor Solubility | The starting material or intermediates may have poor solubility in the chosen solvent, leading to a sluggish reaction. Screen a range of solvents or solvent mixtures to improve solubility. |
| Incorrect Base | The choice of base is critical in cross-coupling reactions. If a strong base is used at high temperatures, it may promote deacetylation or other side reactions. Screen a panel of bases (e.g., Cs₂CO₃, K₃PO₄, NaOt-Bu) to find the optimal balance between reactivity and stability. |
Issue 2: Formation of Colored Impurities and Difficult Purification
| Possible Cause | Troubleshooting Suggestion |
| Oxidation of the Aminoindoline Core | The electron-rich aromatic ring is prone to oxidation, leading to colored byproducts. Ensure all solvents are thoroughly de-gassed, and run the reaction under a strict inert atmosphere (N₂ or Ar). Adding a small amount of an antioxidant, such as BHT (butylated hydroxytoluene), could be explored, but its compatibility with the reaction chemistry must be verified. |
| Reaction with Solvent or Reagents | The starting material might be reacting with impurities in the solvent or with other reagents. Use high-purity, dry solvents. |
| Thermal Degradation | Prolonged heating can lead to decomposition. Monitor the reaction closely and stop it as soon as the starting material is consumed. Consider if a lower reaction temperature with a more active catalyst system could be employed. |
Data Presentation: Stability Profile of this compound (Illustrative Data)
The following tables summarize illustrative stability data for this compound under various stress conditions. This data is intended to provide a general understanding of the compound's potential stability profile.
Table 1: pH Stability of this compound in Aqueous Solutions at 25°C
| pH | Incubation Time (hours) | % Degradation (Illustrative) | Major Degradation Product (Hypothesized) |
| 2.0 | 24 | 15% | 5-Aminoindoline (Hydrolysis) |
| 4.0 | 24 | 5% | - |
| 7.0 | 24 | <1% | - |
| 10.0 | 24 | 10% | 5-Aminoindoline (Hydrolysis) |
| 12.0 | 24 | 25% | 5-Aminoindoline and Oxidized Species |
Table 2: Thermal Stability of this compound (Solid State)
| Temperature (°C) | Incubation Time (hours) | % Degradation (Illustrative) | Observations |
| 40 | 72 | <1% | No significant change |
| 60 | 72 | 2% | Slight discoloration |
| 80 | 72 | 8% | Noticeable darkening |
| 100 | 24 | 15% | Significant darkening, potential decomposition |
Table 3: Oxidative Stability of this compound in Solution (25°C)
| Oxidizing Agent (Concentration) | Incubation Time (hours) | % Degradation (Illustrative) | Observations |
| 3% H₂O₂ | 6 | 30% | Rapid formation of colored impurities |
| Atmospheric O₂ (sparging) | 24 | 5% | Gradual darkening of the solution |
| 1 eq. m-CPBA | 1 | >90% | Rapid and complete decomposition |
Experimental Protocols
Protocol: Buchwald-Hartwig Amination with this compound
This protocol provides a general method for the palladium-catalyzed amination of an aryl halide using this compound, with specific considerations for maintaining its stability.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous, de-gassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk tube or similar reaction vessel for inert atmosphere
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), this compound (1.2 mmol), Cs₂CO₃ (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol).
-
Evacuate and backfill the Schlenk tube with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous, de-gassed toluene (5 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for low yield in cross-coupling reactions.
Caption: Experimental workflow for a stability-conscious chemical reaction.
References
How to avoid deacetylation of 1-Acetyl-5-aminoindoline during a reaction
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Acetyl-5-aminoindoline. The primary focus is on preventing the unwanted deacetylation of the N-acetyl group during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is deacetylation and why does it occur with this compound?
A1: Deacetylation is the removal of an acetyl group (CH₃CO) from a molecule.[1] In the case of this compound, the acetyl group is attached to the indoline nitrogen, forming an amide bond. This amide bond can be hydrolyzed (broken by reaction with water), which removes the acetyl group and regenerates the secondary amine on the indoline ring. This hydrolysis is typically catalyzed by acidic or basic conditions.[2][3] Generally, acetamides are relatively stable but can be cleaved under harsh conditions.[2]
Q2: Under what conditions is the N-acetyl group on this compound most likely to be unstable?
A2: The N-acetyl group is most susceptible to cleavage under strong acidic (e.g., concentrated HCl, H₂SO₄) or strong basic (e.g., NaOH, KOH) conditions, especially at elevated temperatures.[2] While amides are generally less nucleophilic than amines, making them good protecting groups, this stability is not absolute.[4] The specific vulnerability depends on the reaction's temperature, pH, solvent, and duration.
Q3: Are there alternative protecting groups for the indoline nitrogen that are more stable?
A3: Yes, if the acetyl group proves too labile for your intended reaction conditions, several other protecting groups can be used for amines. The choice depends on the specific chemical environment of your subsequent reaction steps. Common alternatives include:
-
Boc (tert-butyloxycarbonyl): Stable in basic conditions and removed with acid (e.g., TFA).[5][6]
-
Cbz (Carboxybenzyl): Stable to mild acid and base, typically removed by catalytic hydrogenation.
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Stable in acidic conditions and readily removed by bases like piperidine.[6][7]
-
Tosyl (Ts): Very robust and stable to a wide range of conditions, but often requires harsh conditions for removal.
Choosing an "orthogonal" protecting group strategy, where one group can be removed without affecting another, is a common practice in multi-step synthesis.[6]
Troubleshooting Guide: Preventing Deacetylation
Problem: I am observing significant deacetylation of my this compound starting material or intermediate.
This guide provides potential solutions based on your reaction conditions.
Scenario 1: Reactions under Basic Conditions
Q: My reaction requires a base. How can I minimize deacetylation?
A: Strong bases like NaOH or KOH, especially in protic solvents like water or methanol at high temperatures, are common culprits for amide hydrolysis.
Solutions:
-
Use a Milder Base: Switch to a non-hydrolytic, sterically hindered, or weaker base. Inorganic carbonates (K₂CO₃, Cs₂CO₃) or organic amines (Triethylamine (TEA), Diisopropylethylamine (DIPEA)) are often sufficient to deprotonate acidic protons without cleaving the amide.
-
Lower the Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Consider starting at 0°C or even lower.
-
Use Aprotic Solvents: Solvents like Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dichloromethane (DCM) are less likely to participate in hydrolysis compared to water or alcohols.
-
Limit Water: Ensure your reagents and solvents are anhydrous to minimize the presence of the hydrolyzing agent.
Scenario 2: Reactions under Acidic Conditions
Q: My reaction is acid-catalyzed. What are my options to protect the acetyl group?
A: Strong mineral acids (HCl, H₂SO₄) can readily hydrolyze the acetyl group.
Solutions:
-
Use a Lewis Acid: In some cases, a Lewis acid (e.g., BF₃·OEt₂, AlCl₃, ZnCl₂) can catalyze a reaction without requiring the strongly protic conditions that promote hydrolysis.
-
Control Stoichiometry: Use only a catalytic amount of a strong acid if possible, rather than using it as the solvent or in large excess.
-
Buffer the System: If the reaction allows, using a buffer system to maintain a moderately acidic pH (e.g., pH 4-6) can be effective.
-
Alternative Protecting Group: If harsh acidic conditions are unavoidable, consider replacing the acetyl group with a more acid-stable protecting group for the duration of the synthesis.
Data Summary: Acetyl Group Stability
The following table summarizes the general stability of the N-acetyl group on an aromatic amine like indoline under various conditions. This is a qualitative guide to help in reaction planning.
| Condition Category | Reagents / Environment | Temperature | Expected Stability of N-Acetyl Group | Risk of Deacetylation |
| Strongly Basic | >1M NaOH, KOH in H₂O/MeOH | > 50°C | Low | High |
| Moderately Basic | K₂CO₃, NaHCO₃, TEA, DIPEA | Room Temp | High | Low |
| Strongly Acidic | >1M HCl, H₂SO₄, TFA | > 50°C | Low | High |
| Moderately Acidic | Acetic Acid, Catalytic p-TsOH | Room Temp | Moderate to High | Low to Moderate |
| Neutral | Anhydrous Aprotic Solvents (THF, DCM) | < 80°C | High | Very Low |
| Reductive | H₂, Pd/C; NaBH₄ | Room Temp | High | Very Low |
| Oxidative | m-CPBA, KMnO₄ | Varies | Moderate | Moderate (Depends on reagent) |
Experimental Protocol: Example Reaction with Acetyl Group Preservation
Objective: To perform a Suzuki coupling on a hypothetical bromo-derivative of this compound while preserving the acetyl group.
Reaction: 1-Acetyl-5-amino-7-bromoindoline with Phenylboronic Acid.
Materials:
-
1-Acetyl-5-amino-7-bromoindoline (1.0 equiv)
-
Phenylboronic Acid (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium Carbonate (K₂CO₃, 3.0 equiv, finely ground and dried)
-
1,4-Dioxane (anhydrous)
-
Toluene (anhydrous)
-
Argon or Nitrogen gas supply
Methodology:
-
To a flame-dried reaction flask, add 1-Acetyl-5-amino-7-bromoindoline, phenylboronic acid, and potassium carbonate.
-
Add the palladium acetate and SPhos ligand.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane and anhydrous toluene in a 3:1 ratio via syringe.
-
Heat the reaction mixture to 80°C with vigorous stirring under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by silica gel column chromatography.
Rationale for Condition Selection:
-
Base: K₂CO₃ is a moderately strong inorganic base that is effective for the Suzuki coupling but is significantly less nucleophilic and hydrolytic than NaOH or KOH, thus preserving the acetyl group.
-
Solvent: A mixture of anhydrous aprotic solvents (Dioxane/Toluene) is used to prevent water-driven hydrolysis.
-
Temperature: 80°C is a moderate temperature for this type of coupling, avoiding the harsher conditions of refluxing at higher temperatures which could promote deacetylation.
Visualizations
Caption: Desired reaction pathway vs. undesired deacetylation side-reaction.
Caption: Decision workflow for selecting reaction conditions to prevent deacetylation.
References
- 1. Deacetylation | Encyclopedia MDPI [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Protective Groups [organic-chemistry.org]
- 7. Amino Protecting Groups Stability [organic-chemistry.org]
Column chromatography techniques for purifying 1-Acetyl-5-aminoindoline derivatives
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the purification of 1-Acetyl-5-aminoindoline derivatives using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound derivatives?
For polar compounds like this compound derivatives, standard silica gel is the most common and cost-effective stationary phase.[1] However, due to the basic nature of the amino group, interactions with acidic silanol groups on the silica surface can lead to issues like peak tailing.[2][3] If streaking is a significant problem, consider using an amine-functionalized silica gel or deactivating the standard silica gel with a basic modifier.[2][4][5]
Q2: How do I select an appropriate mobile phase (solvent system)?
The ideal solvent system should provide a retention factor (Rf) of approximately 0.25-0.35 for your target compound on a Thin Layer Chromatography (TLC) plate.[6] Start by testing various ratios of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate). For these more polar derivatives, common starting points include 10-50% ethyl acetate in hexane or 5% methanol in dichloromethane.[7][8][9]
Q3: My compound is streaking or "tailing" on the column. How can I fix this?
Streaking of amines is typically caused by strong interactions with the acidic silanol groups on the silica gel surface.[2][3][10] To resolve this, add a small amount (0.5-2%) of a basic modifier like triethylamine (TEA) or a solution of ammonia in methanol to your mobile phase.[2][4][11] This deactivates the acidic sites, leading to sharper peaks.[2]
Q4: My compound won't come off the column, or the recovery is very low. What should I do?
This issue can arise from several factors:
-
High Polarity: The compound may be too polar for the chosen solvent system. Gradually increase the polarity of your mobile phase (e.g., increase the percentage of ethyl acetate or methanol).[12] A common system for very polar compounds is a gradient of 1-10% of a 10% ammonium hydroxide in methanol solution mixed with dichloromethane.[8][12]
-
Decomposition: The compound might be unstable on silica gel. You can test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it to see if new spots appear.[12] If it is unstable, consider using a less acidic stationary phase like alumina or deactivated silica.[12]
-
Irreversible Adsorption: Strong acid-base interactions can cause the compound to bind permanently. Using a basic modifier in the eluent is crucial to prevent this.[2]
Q5: Should I use wet loading or dry loading for my sample?
Dry loading is highly recommended, especially when your crude product is dissolved in a polar solvent (like DMF, DMSO, or methanol) or has poor solubility in the initial mobile phase.[13][14] Loading a sample dissolved in a strong, polar solvent directly onto the column (wet loading) can disrupt the column packing and lead to poor separation.[13][15] Dry loading, where the sample is pre-adsorbed onto silica or Celite, ensures a more uniform application and often results in sharper bands and better resolution.[14][16]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Co-elution of Spots | Incorrect Solvent System: The polarity of the mobile phase is too high or too low, resulting in poor differentiation between compounds. | Optimize the solvent system using TLC to achieve a clear separation and an Rf of 0.25-0.35 for the target compound.[6] Try less common solvent mixtures like ether/hexane or dichloromethane/methanol.[9] |
| Column Overloading: Too much sample was loaded for the amount of silica gel used. | As a rule of thumb, use a silica-to-sample mass ratio of at least 50:1. Reduce the amount of sample loaded onto the column. | |
| Improper Sample Loading: The initial sample band was too wide due to using an excessive volume of solvent for wet loading or a polar loading solvent. | Use the dry loading technique, especially if the sample does not dissolve well in a non-polar solvent.[13][14][16] If wet loading, dissolve the sample in the absolute minimum amount of solvent.[17] | |
| Compound Elutes Too Quickly (at solvent front) | Mobile Phase Too Polar: The eluent is too strong, causing all compounds to move with the solvent front without interacting with the stationary phase. | Decrease the polarity of the mobile phase (e.g., reduce the percentage of ethyl acetate or methanol). Re-verify your solvent system with TLC. |
| Compound Elutes Too Slowly or Not At All | Mobile Phase Not Polar Enough: The eluent is too weak to move the polar compound down the column. | Gradually increase the mobile phase polarity. If the compound is still retained, switch to a stronger solvent system, such as 5-10% methanol in dichloromethane.[7][12] |
| Strong Acid-Base Interaction: The basic amine is strongly and irreversibly bound to the acidic silica gel. | Add a basic modifier (e.g., 1% triethylamine) to the eluent to neutralize the silica surface.[2][4] | |
| Tailing or Streaking Peaks | Acidic Silica Interaction: The basic amino group is interacting strongly with the acidic silanol groups of the stationary phase.[2][3] | Add a basic modifier like triethylamine (0.5-2%) or an ammonia/methanol solution to the mobile phase to improve peak shape.[2][9][11] |
| Alternative Stationary Phase: | Consider using an amine-functionalized silica column which is specifically designed to minimize these interactions and often allows for the use of less polar solvents.[3][5] | |
| Cracked or Channeled Column Bed | Improper Packing: The silica was not packed uniformly, or air bubbles were introduced. | Ensure the silica slurry is homogenous and allowed to settle evenly. Pack the column carefully, avoiding any air gaps. Running a few column volumes of the initial eluent through before loading can help settle the bed. |
Experimental Protocols
Protocol 1: Solvent System Selection using Thin Layer Chromatography (TLC)
-
Prepare Sample: Dissolve a small amount of the crude this compound derivative in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot Plate: Using a capillary tube, carefully spot the dissolved sample onto the baseline of a silica gel TLC plate.
-
Develop Plates: Place the TLC plate in a developing chamber containing a prepared solvent system. Test several systems of varying polarity (e.g., 20% EtOAc/Hexane, 40% EtOAc/Hexane, 5% MeOH/DCM).
-
Visualize: After development, visualize the spots under a UV lamp.
-
Analyze: Identify the solvent system that provides good separation between your target compound and impurities, with the target compound having an Rf value between 0.25 and 0.35.[6] This system will be the starting point for your column chromatography.
Protocol 2: Flash Column Chromatography with Dry Loading
-
Column Preparation: Secure a glass column vertically. Pack it with silica gel using the slurry method with your initial, least polar eluent (determined by TLC). Ensure the silica bed is compact and level. Add a thin layer of sand on top to protect the silica surface.[17]
-
Sample Preparation (Dry Loading):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (approximately 2-3 times the mass of your crude product) to the solution.
-
Thoroughly mix and remove the solvent under reduced pressure (e.g., on a rotary evaporator) until a fine, free-flowing powder is obtained.
-
-
Loading the Column: Carefully add the dry, sample-adsorbed silica onto the sand layer at the top of the packed column, ensuring not to disturb the column bed. Add another thin layer of sand on top of the sample layer.
-
Elution:
-
Carefully add your starting eluent to the column.
-
Apply gentle positive pressure (using a pump or bulb) to begin elution, collecting the eluate in fractions.
-
If a gradient elution is needed, gradually and systematically increase the polarity of the mobile phase as the column runs.[18] For example, start with 20% EtOAc/Hexane and slowly increase to 40% EtOAc/Hexane.
-
-
Fraction Analysis: Monitor the collected fractions using TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound derivative.
Visualizations
Caption: General workflow for purifying this compound derivatives.
Caption: Decision tree for troubleshooting peak tailing of amine compounds.
References
- 1. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. reddit.com [reddit.com]
- 5. biotage.com [biotage.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. brainly.com [brainly.com]
- 11. biotage.com [biotage.com]
- 12. Chromatography [chem.rochester.edu]
- 13. biotage.com [biotage.com]
- 14. sorbtech.com [sorbtech.com]
- 15. biotage.com [biotage.com]
- 16. chemtips.wordpress.com [chemtips.wordpress.com]
- 17. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Managing Impurities in Commercial 1-Acetyl-5-aminoindoline
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for managing impurities associated with commercial 1-Acetyl-5-aminoindoline.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a commercial batch of this compound?
A1: Based on typical synthetic routes and degradation pathways, impurities in commercial this compound can be categorized as follows:
-
Process-Related Impurities: These arise from the manufacturing process. A common synthesis involves the acetylation of 5-aminoindoline, which itself is often prepared by the reduction of 5-nitroindoline.
-
5-Aminoindoline (De-acetylated Impurity): Incomplete acetylation or hydrolysis of the final product can leave residual starting material.
-
5-Nitroindoline: Incomplete reduction of the nitro-group precursor can result in this impurity.
-
N,N-diacetyl-5-aminoindoline: Over-acetylation can lead to this di-acetylated byproduct.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., ethyl acetate, ethanol, dichloromethane) may be present.
-
-
Degradation Products: These can form during storage or handling.
-
Oxidized Species: The indoline ring system can be susceptible to oxidation, leading to colored impurities. This is often observed as a pinkish or brownish hue in the solid material.
-
Hydrolyzed Product (5-Aminoindoline): Exposure to acidic or basic conditions, or moisture, can cause hydrolysis of the acetyl group.
-
Q2: My solid this compound has a pink/brown discoloration. What is the cause and is it still usable?
A2: A pink or brown discoloration typically indicates the presence of minor oxidized impurities. While the material may still be suitable for non-critical applications, the discoloration suggests a purity of less than 99%. For sensitive experiments, such as in late-stage drug development or for analytical standard preparation, purification is recommended. The presence of these impurities could potentially interfere with downstream reactions or lead to inaccurate analytical results.
Q3: I am seeing an unexpected peak in my HPLC analysis. How can I identify it?
A3: An unexpected peak could be one of the common impurities listed in Q1. To identify it, you can use High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). By comparing the mass-to-charge ratio (m/z) of the unknown peak with the molecular weights of potential impurities (see Table 1), you can often make a positive identification. For absolute confirmation, synthesis of the suspected impurity as a reference standard and co-injection is the gold standard.
Q4: Can I use this compound directly from the supplier for my reaction?
A4: For early-stage research and development, material with a stated purity of >98% from a reputable supplier may be sufficient. However, for GMP (Good Manufacturing Practice) applications, process validation, or when developing a scaled-up synthesis, it is crucial to perform your own purity assessment and, if necessary, purify the material to meet the required specifications. The acceptable level of impurities will be dictated by regulatory guidelines, such as those from the ICH, which often state that impurities above 0.1% should be identified and quantified.[1]
Section 2: Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Low yield in subsequent reaction step | Presence of unreacted 5-aminoindoline or other nucleophilic impurities competing in the reaction. | 1. Check the purity of the starting material using the HPLC protocol provided. 2. If significant levels of 5-aminoindoline are present, purify the batch via recrystallization or column chromatography. |
| Inconsistent reaction profiles or side product formation | Catalytic poisoning by residual impurities from the synthesis (e.g., residual metals from a reduction step). Oxidized impurities interfering with the reaction. | 1. Analyze for trace metals using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). 2. Purify the material by recrystallization, which is effective at removing both organic and inorganic impurities. |
| Material fails to dissolve completely in the intended solvent | Presence of insoluble polymeric or inorganic impurities. | 1. Attempt filtration of the dissolved material. 2. If the issue persists, consider a full recrystallization of the solid. See the protocol below. |
| Analytical standard shows poor peak shape or multiple small peaks on HPLC | Degradation of the compound in the analytical solvent or on the column. Co-elution of impurities. | 1. Ensure the mobile phase is compatible and does not promote hydrolysis (avoid strong acids/bases). 2. Assess the stability of the compound in your chosen diluent over time. 3. Modify the HPLC gradient to achieve better separation of impurities. |
Section 3: Impurity Data and Analytical Parameters
Table 1: Common Impurities and their Properties
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Typical m/z [M+H]⁺ | Potential Origin |
| This compound | (Target Compound) | 176.22 | 177.2 | - |
| 5-Aminoindoline | 134.18 | 135.2 | Starting material, Hydrolysis | |
| 5-Nitroindoline | 164.16 | 165.2 | Incomplete reduction of precursor | |
| N,N-diacetyl-5-aminoindoline | 218.25 | 219.2 | Over-acetylation byproduct | |
| Oxidized Dimer (representative) | 350.42 (example) | 351.4 | Degradation/Oxidation |
Table 2: Representative Purity Profile of Commercial Batches
| Supplier | Lot Number | Stated Purity (%) | Measured Purity by HPLC (%) | Key Impurity (>0.1%) | Impurity Level (%) |
| Vendor A | A-101 | >98 | 98.5 | 5-Aminoindoline | 0.8 |
| Vendor A | A-102 | >98 | 97.9 | 5-Aminoindoline | 1.2 |
| Vendor B | B-201 | >99 (ReagentPlus®) | 99.2 | 5-Aminoindoline | 0.3 |
| Vendor C | C-301 | Technical Grade | 95.4 | 5-Aminoindoline, 5-Nitroindoline | 2.5, 1.1 |
Note: This data is representative and intended for illustrative purposes. Actual impurity profiles will vary by supplier and batch.
Section 4: Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
This protocol provides a starting point for the analysis of this compound and its common impurities.
-
Instrumentation: HPLC with UV Detector (e.g., PDA or DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) %A %B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution. Further dilute as necessary.
Protocol 2: Recrystallization for Purification
This procedure is designed to remove most common process-related and degradation impurities.
-
Materials:
-
Crude this compound.
-
Ethanol (or Ethyl Acetate).
-
Deionized Water.
-
Erlenmeyer flasks.
-
Hot plate with stirring capabilities.
-
Buchner funnel and filter paper.
-
Vacuum flask.
-
-
Procedure:
-
Place the crude this compound (e.g., 10 g) in a 250 mL Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of hot ethanol (e.g., start with 50-60 mL) while stirring and heating on a hot plate. Add just enough solvent to fully dissolve the solid at near-boiling temperature.
-
If colored impurities persist, add a small amount of activated charcoal (approx. 1-2% by weight), and heat for an additional 5-10 minutes.
-
Perform a hot filtration using a pre-heated funnel to remove the charcoal and any insoluble impurities into a clean, pre-warmed Erlenmeyer flask.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Assess the purity of the recrystallized material using the HPLC method described above.
-
Section 5: Visualized Workflows
Caption: Workflow for analyzing and managing impurities.
Caption: Logic diagram for troubleshooting HPLC results.
References
Technical Support Center: Catalyst Selection for Efficient Coupling with 1-Acetyl-5-aminoindoline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the catalytic coupling of 1-Acetyl-5-aminoindoline with various partners. The following information is designed to facilitate catalyst selection and reaction optimization for the efficient synthesis of desired products.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when selecting a catalyst for coupling reactions with this compound?
A1: The primary challenges in selecting a catalyst for coupling reactions with this compound revolve around the electronic properties and potential lability of the acetyl protecting group. The electron-withdrawing nature of the acetyl group can decrease the nucleophilicity of the aminoindoline nitrogen, potentially slowing down the coupling reaction. Furthermore, the amide bond of the acetyl group may be sensitive to harsh basic conditions, leading to deacetylation or other side reactions. Therefore, catalyst systems must be active enough to facilitate C-N bond formation with a less nucleophilic amine while being compatible with the acetyl group.
Q2: Which catalytic systems are generally recommended for the N-arylation of this compound?
A2: Both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are viable methods for the N-arylation of this compound.[1]
-
Palladium-based catalysts: These systems are known for their broad substrate scope and high functional group tolerance under relatively mild conditions.[1] For N-acetylated anilines, catalyst systems composed of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos) are often effective.[2]
-
Copper-based catalysts: Modern Ullmann couplings offer a cost-effective alternative to palladium catalysis.[1] These reactions typically employ a copper(I) salt (e.g., CuI) in the presence of a ligand, such as a diamine, amino acid (e.g., L-proline), or N-heterocyclic carbene (NHC).[3][4] While traditionally requiring harsh conditions, modern protocols with appropriate ligands allow for milder reaction temperatures.[3]
Q3: How does the choice of base influence the coupling reaction?
A3: The base plays a critical role in the catalytic cycle by deprotonating the amine to form the active nucleophile.[5] For substrates containing base-sensitive functional groups like the acetyl group in this compound, the choice of base is crucial.
-
Strong bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used in Buchwald-Hartwig aminations and can be very effective.[6] However, their high basicity may risk the hydrolysis of the acetyl group.
-
Weaker bases: Weaker inorganic bases such as cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) offer a milder alternative that can help preserve the acetyl group.[2][6] Reactions with weaker bases may require higher temperatures to achieve comparable reaction rates.[6] The use of soluble organic bases like DBU in combination with inorganic bases can also be a good strategy for base-sensitive substrates.[2]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity or Decomposition | • Ensure the use of high-purity, air- and moisture-free reagents and solvents.[7] • For palladium catalysis, consider using a pre-catalyst to ensure the efficient generation of the active Pd(0) species.[2] • Increase catalyst loading, but be mindful of potential side reactions and cost. |
| Insufficient Amine Nucleophilicity | • The electron-withdrawing acetyl group reduces the nucleophilicity of the amine. A more electron-rich and sterically hindered phosphine ligand on the palladium catalyst can enhance the rate of reductive elimination.[5] • For Ullmann coupling, select a ligand that can effectively coordinate with copper to increase its catalytic activity. |
| Inappropriate Base | • If using a weak base (e.g., K₃PO₄, Cs₂CO₃), the deprotonation of the amine may be inefficient. Consider switching to a stronger base like NaOtBu if the acetyl group proves to be stable under these conditions.[2] • Perform a small-scale test reaction to check the stability of this compound in the presence of the chosen base at the reaction temperature. |
| Poor Solubility of Reagents | • Ensure that all components, especially the base, are adequately soluble or well-stirred in the chosen solvent. The particle size of inorganic bases can impact the reaction rate.[2] • Common solvents for Buchwald-Hartwig reactions include toluene, dioxane, and THF.[8] For Ullmann couplings, DMSO and DMF are often used.[9] |
Issue 2: Formation of Side Products
| Side Product | Potential Cause | Mitigation Strategies |
| Deacetylation Product | Hydrolysis of the acetyl group under basic conditions. | • Switch to a weaker base (e.g., from NaOtBu to K₃PO₄ or Cs₂CO₃).[2] • Lower the reaction temperature and extend the reaction time. |
| Hydrodehalogenation of the Aryl Halide | A competing side reaction in the Buchwald-Hartwig catalytic cycle, often favored by certain catalyst systems or reaction conditions.[5] | • Optimize the choice of ligand. Bulky, electron-rich ligands can promote the desired reductive elimination over β-hydride elimination.[5] • Ensure an oxygen-free environment, as oxidative degradation of the catalyst can lead to side reactions. |
| Di-arylation of the Amine | Reaction of the product with another molecule of the aryl halide. | • This is less common with secondary amines like this compound but can occur under forcing conditions. • Use a slight excess of the aminoindoline relative to the aryl halide. |
Data Presentation
Table 1: General Reaction Parameters for Palladium-Catalyzed N-Arylation of Acetanilide Derivatives
| Parameter | Typical Conditions | Notes |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | 1-5 mol% |
| Ligand | XPhos, RuPhos, BrettPhos | 1.2-2.5 eq. relative to Pd |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | 1.5-2.5 eq. |
| Solvent | Toluene, Dioxane, THF | Anhydrous and degassed |
| Temperature | 80-120 °C | Higher temperatures may be needed with weaker bases.[2] |
Table 2: General Reaction Parameters for Copper-Catalyzed N-Arylation of Amides
| Parameter | Typical Conditions | Notes |
| Copper Source | CuI | 5-20 mol% |
| Ligand | L-proline, 1,10-phenanthroline | 10-30 mol% |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | 2.0-3.0 eq. |
| Solvent | DMSO, DMF, Dioxane | Anhydrous |
| Temperature | 90-150 °C | Modern ligand systems can enable lower temperatures.[10] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation of an N-Acetylated Aniline
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Add the N-acetylated aniline (1.0 mmol) and the aryl halide (1.2 mmol).
-
Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Copper-Catalyzed N-Arylation of an N-Acetylated Aniline
-
To a dry reaction vial, add the copper(I) iodide (10 mol%), the ligand (e.g., L-proline, 20 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the N-acetylated aniline (1.0 mmol) and the aryl halide (1.2 mmol).
-
Add the anhydrous solvent (e.g., DMSO, 3 mL).
-
Seal the vial and heat the reaction mixture at the desired temperature (e.g., 110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Reactivity of 1-Acetyl-5-aminoindoline and 5-Aminoindoline
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of heterocyclic building blocks is paramount for the rational design and synthesis of novel chemical entities. This guide provides a detailed comparison of the chemical reactivity of 1-acetyl-5-aminoindoline and 5-aminoindoline, supported by established chemical principles and representative experimental protocols.
The primary difference in reactivity between 5-aminoindoline and this compound stems from the electronic nature of the substituent on the indole nitrogen. The free amine at the 5-position in both molecules is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. However, the acetyl group on the nitrogen of this compound is strongly electron-withdrawing, which significantly modulates the overall reactivity of the molecule.
General Reactivity Overview
5-Aminoindoline is characterized by high electron density in its aromatic system. The lone pair of electrons on the amino group at the 5-position, coupled with the electrons from the indole nitrogen, makes the benzene ring highly activated towards electrophilic attack. This heightened nucleophilicity allows for reactions to proceed under mild conditions.
This compound , in contrast, exhibits attenuated reactivity. The acetyl group's electron-withdrawing nature, through resonance and inductive effects, decreases the electron density across the entire indole system. Consequently, this molecule is less nucleophilic and requires more forcing conditions for similar chemical transformations. The nitrogen of the acetyl group is amide-like, rendering it significantly less basic and nucleophilic compared to the indole nitrogen of 5-aminoindoline.
Comparative Data
The following tables summarize the expected differences in key chemical properties and reactivity for the two compounds.
| Property | 5-Aminoindoline | This compound | Rationale |
| Basicity of the Amino Group | More Basic | Less Basic | The electron-withdrawing acetyl group on the indole nitrogen reduces the electron density on the 5-amino group through the aromatic system, decreasing its ability to accept a proton. |
| Nucleophilicity | Higher | Lower | The higher electron density of the aromatic ring in 5-aminoindoline makes it a more potent nucleophile in reactions such as electrophilic aromatic substitution. |
| Reactivity in Electrophilic Aromatic Substitution | Highly Reactive | Less Reactive | The activating amino group in 5-aminoindoline facilitates electrophilic attack, while the deactivating acetyl group in this compound hinders it. |
Reactivity in Detail: Key Experimental Comparisons
N-Acylation of the 5-Amino Group
The free amino group at the 5-position in both molecules can be readily acylated. However, the overall electron density of the molecule can influence the reaction conditions required.
Expected Outcome: 5-Aminoindoline is expected to undergo N-acylation under slightly milder conditions or with faster reaction times compared to this compound due to the higher overall electron density of the molecule.
Table 1: Representative N-Acylation Reaction
| Parameter | 5-Aminoindoline | This compound |
| Reactant | 5-Aminoindoline | This compound |
| Reagent | Acetyl Chloride | Acetyl Chloride |
| Solvent | Dichloromethane | Dichloromethane |
| Base | Pyridine or Triethylamine | Pyridine or Triethylamine |
| Temperature | 0 °C to room temperature | 0 °C to room temperature |
| Expected Yield | High | High |
Electrophilic Aromatic Substitution (e.g., Bromination)
A significant difference in reactivity is observed in electrophilic aromatic substitution reactions. The activating amino group in 5-aminoindoline directs substitution to the ortho and para positions (C4 and C6). The deactivating effect of the N-acetyl group in this compound makes the aromatic ring less susceptible to electrophilic attack, likely requiring stronger electrophiles or harsher reaction conditions.
Expected Outcome: 5-Aminoindoline will react more readily and under milder conditions than this compound. For instance, bromination of 5-aminoindoline might proceed with bromine in a relatively non-polar solvent, whereas this compound might require a Lewis acid catalyst.
Table 2: Representative Bromination Reaction
| Parameter | 5-Aminoindoline | This compound |
| Reactant | 5-Aminoindoline | This compound |
| Reagent | Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Solvent | Dichloromethane/Methanol | Acetonitrile |
| Catalyst | Not typically required | May require a mild acid catalyst |
| Temperature | Room Temperature | Room Temperature to mild heating |
| Expected Product | 4-Bromo-5-aminoindoline and/or 6-Bromo-5-aminoindoline | 4-Bromo-1-acetyl-5-aminoindoline and/or 6-Bromo-1-acetyl-5-aminoindoline |
| Expected Yield | Moderate to High | Lower to Moderate |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of the 5-Amino Group
This protocol is adapted from a general procedure for the acylation of aromatic amines.
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aminoindoline substrate (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add anhydrous pyridine or triethylamine (1.2 equivalents) dropwise to the cooled solution.
-
Addition of Acylating Agent: Slowly add the acyl chloride (e.g., acetyl chloride, 1.1 equivalents), either neat or dissolved in a small amount of anhydrous DCM, to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel, and extract the aqueous layer with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Representative Procedure for Bromination of 5-Aminoindoline
This protocol is based on procedures for the bromination of activated aromatic systems.
-
Reaction Setup: Dissolve 5-aminoindoline (1.0 equivalent) in a mixture of dichloromethane and methanol.
-
Addition of Base: Add triethylamine (1.1 equivalents) to the solution.
-
Addition of Brominating Agent: While stirring at room temperature, add a solution of bromine (1.1 equivalents) in dichloromethane dropwise.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel.
Protocol 3: Representative Procedure for Bromination of this compound
Due to the deactivating effect of the acetyl group, a more reactive brominating agent or slightly more forcing conditions may be necessary.
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.
-
Addition of Brominating Agent: Add N-bromosuccinimide (NBS) (1.05 equivalents) in one portion.
-
Reaction Conditions: Stir the reaction mixture at room temperature. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be applied.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
Caption: General workflow for the N-acylation of the 5-amino group.
Caption: Comparative pathways for electrophilic bromination.
Conclusion
A Comparative Spectroscopic Analysis of 1-Acetyl-5-aminoindoline and Its Derivatives
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic properties of 1-Acetyl-5-aminoindoline and its key derivatives. This guide provides a comparative analysis of their spectral data, detailed experimental protocols, and a visual representation of the analytical workflow.
This publication aims to provide a comprehensive spectroscopic comparison of this compound with its nitro and bromo derivatives. Indoline scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. A thorough understanding of their spectroscopic characteristics is crucial for their identification, characterization, and the development of new therapeutic agents. This guide summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy to facilitate a clear comparison.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound, 1-Acetyl-5-nitroindoline, and 1-Acetyl-5-bromoindoline. These derivatives were chosen to illustrate the electronic effects of a strong electron-withdrawing group (-NO₂) and a moderately deactivating, ortho, para-directing group (-Br) on the indoline ring system.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | Data not readily available in cited literature. | Data not readily available in cited literature. |
| 1-Acetyl-5-nitroindoline | Aromatic protons typically shifted downfield compared to the amino derivative due to the electron-withdrawing nature of the nitro group. | Aromatic carbons show significant shifts, with the carbon bearing the nitro group being highly deshielded. |
| 1-Acetyl-5-bromoindoline | Aromatic protons will exhibit shifts influenced by the inductive and resonance effects of bromine. | The carbon attached to bromine will show a characteristic upfield shift in the ¹³C NMR spectrum. |
Note: Specific, directly comparable NMR data from a single source was not available in the searched literature. The provided information is based on general principles of NMR spectroscopy.
Table 2: IR, MS, and UV-Vis Spectroscopic Data
| Compound | Key IR Absorptions (cm⁻¹) | Mass Spectrometry (m/z) | UV-Vis (λ_max, nm) |
| This compound | N-H stretching (primary amine), C=O (amide), aromatic C-H and C=C stretching. | Expected [M]⁺ at 176.22 g/mol .[1] | Aromatic compounds typically show strong absorbance in the 200-300 nm range. |
| 1-Acetyl-5-nitroindoline | N-O stretching (nitro group, asymmetric and symmetric), C=O (amide), aromatic C-H and C=C stretching.[2] | Expected [M]⁺ at 206.20 g/mol . | The nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift in the UV-Vis spectrum compared to the amino derivative. |
| 1-Acetyl-5-bromoindoline | C-Br stretching, C=O (amide), aromatic C-H and C=C stretching. | Expected isotopic pattern for bromine with [M]⁺ and [M+2]⁺ peaks at ~239.10 and 241.10 g/mol .[3] | The bromo substituent will likely cause a slight bathochromic shift. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
The relaxation delay should be set to at least 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Use a wider spectral width (e.g., 0-220 ppm).
-
Employ proton decoupling to simplify the spectrum and enhance signal intensity.
-
A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of ¹³C.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Instrumentation: Use a Fourier-Transform Infrared spectrophotometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or a pure KBr pellet.
-
Place the sample pellet in the sample holder and record the sample spectrum.
-
The spectrum is typically collected over a range of 4000-400 cm⁻¹.[5]
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.[6][7]
-
Data Acquisition (ESI-MS):
-
Introduce the sample solution into the ion source via direct infusion or through a liquid chromatograph (LC-MS).
-
Optimize the ion source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to achieve stable ionization and maximal signal intensity.
-
Acquire the mass spectrum over a relevant m/z range.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λ_max to ensure linearity according to the Beer-Lambert law.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a second quartz cuvette with the sample solution.
-
Scan the sample over a wavelength range of approximately 200-400 nm to identify the wavelength of maximum absorbance (λ_max).
-
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and comparative spectroscopic analysis of this compound and its derivatives.
Caption: Experimental workflow for the synthesis and spectroscopic comparison of indoline derivatives.
References
- 1. spectrabase.com [spectrabase.com]
- 2. 1-ACETYL-5-NITROINDOLINE(33632-27-8) IR Spectrum [chemicalbook.com]
- 3. 1-(5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one | C10H10BrNO | CID 721847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 6. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uab.edu [uab.edu]
Comparative Analysis of the Biological Activities of 1-Acetyl-5-aminoindoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of compounds derived from 1-Acetyl-5-aminoindoline. The information is compiled from recent studies and presented to facilitate objective comparison with alternative compounds, supported by experimental data and detailed methodologies.
Anticancer Activity: Carbonic Anhydrase Inhibition
Derivatives of this compound, specifically 1-acylated indoline-5-sulfonamides, have demonstrated notable inhibitory activity against tumor-associated carbonic anhydrase (CA) isoforms CA IX and XII.[1] These enzymes are crucial in the tumor microenvironment, contributing to extracellular acidosis and promoting cancer cell proliferation and survival, especially under hypoxic conditions.
A study on a series of 1-acylated indoline-5-sulfonamides revealed their potential as anticancer agents. The general synthesis pathway involves the protection of the indoline nitrogen with acetic anhydride, followed by chlorosulfonation to yield 1-acetylindoline-5-sulfochloride, a key intermediate.[1]
Comparative Data of Carbonic Anhydrase Inhibitors
| Compound | Target | Kᵢ (nM) | Antiproliferative Activity (MCF7, GI₅₀ µM) | Reference |
| 4f (1-Acyl-indoline derivative) | CA IX | 132.8 | 12.9 (hypoxia) | [1] |
| CA XII | 41.3 | [1] | ||
| Indisulam (Clinical CA inhibitor) | CA IX/XII | - | Varies by cell line | |
| Doxorubicin (Chemotherapeutic) | - | - | 0.06 (MCF-7) | [2] |
Kᵢ: Inhibition constant; GI₅₀: 50% growth inhibition concentration. Data for Indisulam and Doxorubicin are provided for comparative context.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the compounds against various CA isoforms is typically assessed using a stopped-flow CO₂ hydration assay.
-
Enzyme Preparation : Recombinant human CA isoforms are purified.
-
Assay Buffer : A buffer solution (e.g., 10 mM HEPES/Tris, pH 7.5, containing 20 mM NaClO₄ and 0.1 mM EDTA) is used.
-
Procedure :
-
The enzyme and inhibitor are pre-incubated.
-
The reaction is initiated by adding a CO₂-saturated solution.
-
The change in pH due to carbonic acid formation is monitored over time using a pH indicator (e.g., phenol red).
-
The catalytic rate is determined from the initial linear portion of the absorbance change.
-
IC₅₀ values are calculated by plotting the enzyme activity against the inhibitor concentration.
-
Kᵢ values are subsequently determined using the Cheng-Prusoff equation.
-
Kinase Inhibition
The indole and indoline scaffolds are recognized as "privileged structures" in medicinal chemistry, particularly in the development of protein kinase inhibitors.[3][4][5][6] Kinases are pivotal in cellular signaling, and their dysregulation is a hallmark of many cancers. Pyrrole indolin-2-one derivatives, for instance, are known to inhibit receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, which are crucial for angiogenesis.[3]
While specific data for this compound derivatives as kinase inhibitors is not abundant in the reviewed literature, the broader class of indole derivatives shows significant promise. For example, some indole-based compounds have shown potent dual inhibitory activity against EGFR and SRC kinases.[7]
Comparative Data of Selected Kinase Inhibitors
| Compound | Target(s) | IC₅₀ (µM) | Cancer Cell Line (Example) | Reference |
| Sunitinib (Indolin-2-one derivative) | VEGFR-2, PDGFRβ | 0.08, 0.06 (Enzymatic assay) | Renal Cell Carcinoma | [3] |
| Indole Derivative 16 | EGFR, SRC | 0.002 (SRC) | Prostate Cancer Cells | [7] |
| p-chlorophenyl-containing analog | - | 13.2 (MCF-7), 8.2 (MDA-MB-468) | Breast Cancer | [2] |
| Pyrazolinyl-indole HD05 | EGFR (predicted) | - (78.76% growth inhibition at 10 µM) | Leukemia | [8] |
IC₅₀: Half-maximal inhibitory concentration.
Experimental Protocol: In Vitro Kinase Inhibition Assay
A common method to assess kinase inhibition is through an in vitro enzyme assay, often using a luminescence-based or fluorescence-based readout.
-
Reagents : Purified recombinant kinase, substrate peptide, ATP, and test compounds.
-
Procedure :
-
The kinase, substrate, and test compound are incubated together in a buffer solution.
-
The reaction is initiated by the addition of ATP.
-
After a set incubation period, a detection reagent is added that quantifies the amount of ADP produced (indicating kinase activity).
-
Luminescence or fluorescence is measured using a plate reader.
-
The percentage of inhibition is calculated relative to a control without the inhibitor.
-
IC₅₀ values are determined by fitting the data to a dose-response curve.
-
Antimicrobial Activity
The indole moiety is a common feature in compounds with antimicrobial properties.[9][10][11] Various derivatives, including 5-acetamidoaurones and indolyl compounds with amino-guanidinium moieties, have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA.[9][11]
Comparative Data of Antimicrobial Indole Derivatives
| Compound | Organism (Example) | MIC (µg/mL or µM) | Reference |
| 5-acetamidoaurone 10 | Bacillus subtilis | 0.78 µM | [9] |
| 5-acetamidoaurone 20 | Staphylococcus aureus | 3.12 µM | [9] |
| Indole-guanidine 3O | K. pneumoniae (clinical) | 4-8 µg/mL | [11] |
| Indole-guanidine 4O | K. pneumoniae (clinical) | 4-8 µg/mL | [11] |
| Ciprofloxacin (Standard antibiotic) | Varies | Varies |
MIC: Minimum Inhibitory Concentration.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is typically determined using the broth microdilution method according to CLSI (Clinical and Laboratory Standards Institute) guidelines.
-
Bacterial Culture : A standardized inoculum of the test bacterium is prepared.
-
Compound Preparation : The test compounds are serially diluted in a 96-well microtiter plate containing growth medium.
-
Inoculation : Each well is inoculated with the bacterial suspension.
-
Incubation : The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Reading : The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity
Certain derivatives related to the 1-acetyl-indoline structure have been investigated for anti-inflammatory properties. For instance, 1-acetyl-5-substituted aryl-3-(beta-aminonaphthyl)-2-pyrazolines have shown promising anti-inflammatory activity with lower ulcerogenic potential compared to standard drugs like phenylbutazone and indomethacin.[12][13] This activity is often linked to the inhibition of cyclooxygenase (COX) enzymes.
Comparative Data of Anti-inflammatory Agents
| Compound | In Vivo Model (Rat Paw Edema) % Inhibition | Ulcerogenic Activity | Reference |
| 1-acetyl-pyrazoline derivative (example) | Promising activity reported | Lower than standards | [12] |
| Phenylbutazone (Standard drug) | Significant inhibition | High | [12] |
| Indomethacin (Standard drug) | Significant inhibition | High | [12] |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This is a standard in vivo model to screen for acute anti-inflammatory activity.
-
Animals : Rats are fasted overnight.
-
Compound Administration : The test compound or a standard drug is administered orally or intraperitoneally.
-
Induction of Edema : After a set time (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw.
-
Measurement : The volume of the paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.
-
Calculation : The percentage inhibition of edema is calculated by comparing the paw volume in the treated group to that of the control group.
This guide highlights the diverse biological potential of compounds derived from or related to this compound. The presented data and protocols offer a foundation for researchers to compare these derivatives against other compounds and to design further investigations into their therapeutic applications.
References
- 1. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 4. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
- 5. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. impactfactor.org [impactfactor.org]
- 11. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and anti-inflammatory activity of 1-acetyl-5-substituted aryl-3-(beta-aminonaphthyl)-2-pyrazolines and beta-(substituted aminoethyl) amidonaphthalenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Privileged Scaffolds in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
The landscape of kinase inhibitor discovery is dominated by the strategic use of "privileged scaffolds"—core molecular structures that are known to bind to the ATP-binding site of various kinases. These scaffolds serve as foundational building blocks for the synthesis of potent and selective inhibitors. This guide provides an objective, data-driven comparison of three prominent privileged scaffolds: Pyrimidine, Indazole, and Quinazoline. We will delve into their performance in inhibiting key kinases, provide detailed experimental methodologies for synthesis and evaluation, and visualize the complex signaling pathways they modulate.
Data Presentation: Head-to-Head Inhibitor Comparison
The following tables summarize the biochemical and cellular potencies of selected kinase inhibitors categorized by their core scaffold. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, with lower values indicating greater potency. The data is compiled from various sources, and it is important to note that IC50 values can vary based on specific assay conditions.
Table 1: Comparative Efficacy Against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a key mediator of angiogenesis, a critical process in tumor growth and metastasis.
| Scaffold | Compound | Biochemical IC50 (VEGFR-2) | Cellular Context/Assay Type |
| Pyrimidine | Pazopanib | 30 nM | Cell-free |
| Compound 7j (analogue) | Not specified, potent inhibitor | A549 & HepG2 cell lines | |
| Furo[2,3-d]pyrimidine (cpd 15b) | Highly potent (nanomolar range) | HUVEC proliferation | |
| Indazole | Axitinib | 0.2 nM | Cell-free / Endothelial Cells |
| Pazopanib | 30 nM | Cell-free | |
| Compound 30 (analogue) | 1.24 nM | Not specified | |
| Quinazoline | Quinazoline-Indazole Hybrid (cpd 46) | 5.4 nM | Not specified |
Table 2: Comparative Efficacy Against Kinases in the MAPK/ERK Pathway
The MAPK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers.
| Scaffold | Compound | Target Kinase | Biochemical IC50/Ki | Cellular IC50 |
| Pyrimidine | Ulixertinib (BVD-523) | ERK1 / ERK2 | 0.3 nM / 0.04 nM (Ki) | High efficacy in BRAF/RAS mutant lines |
| Pyrimidinylpyrrole (VTX-11e) | ERK2 | < 2 nM (Ki) | 29 nM (HT29 cells) | |
| Indazole | MK-8353 (SCH900353) | ERK1 / ERK2 | 4 nM / 1 nM | Not specified |
| Indazole Amide (cpd 33) | ERK1 / ERK2 | 19.4 nM / 9.5 nM | 0.48 µM (HT29 cells) | |
| Quinazoline | Not specified | Not specified | Not specified | Not specified |
Mandatory Visualization
Signaling Pathway Diagram
Caption: The MAPK/ERK signaling cascade and points of therapeutic intervention.
Experimental Workflow Diagram
Caption: Generalized workflow for an in-vitro kinase inhibitor IC50 determination.
Experimental Protocols
General Synthesis of a Pyrimidine-Based Kinase Inhibitor
This protocol is a generalized representation for the synthesis of pyrimidine-based inhibitors, often involving the construction of the core ring followed by functionalization.
Step 1: Synthesis of the Pyrimidine Core A common method involves the condensation of a 1,3-dicarbonyl compound with a source of amidine. For example, reacting an appropriate chalcone with guanidine nitrate in the presence of a base like sodium hydroxide in a solvent such as ethanol, followed by heating under reflux, can yield a 2-aminopyrimidine derivative.
Step 2: Functionalization of the Pyrimidine Core The synthesized pyrimidine core can then be functionalized. For instance, a Suzuki coupling reaction can be employed to introduce an aryl group at a halogenated position of the pyrimidine ring. This typically involves reacting the pyrimidine derivative with a boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a solvent mixture like dioxane/water.
Step 3: Final Modification and Purification Further modifications, such as the introduction of side chains via nucleophilic substitution or other coupling reactions, can be performed. The final product is then purified using techniques like column chromatography or recrystallization. Characterization is typically done using NMR and mass spectrometry.
General Synthesis of an Indazole-Based Kinase Inhibitor
Indazole scaffolds are often synthesized through cyclization reactions.
Step 1: Formation of the Indazole Ring A common route is the reaction of a 2-halobenzaldehyde or a related derivative with a hydrazine. For instance, reacting a fluorobenzonitrile with hydrazine hydrate can lead to the formation of an aminopyrazole, which can then be cyclized to form the indazole core.
Step 2: N-Arylation or N-Alkylation The nitrogen of the indazole ring can be substituted using various methods, such as a Buchwald-Hartwig amination with an aryl halide or a simple alkylation with an alkyl halide in the presence of a base.
Step 3: Introduction of Side Chains Functional groups on the indazole ring can be modified to introduce desired side chains. For example, a carboxylic acid group can be converted to an amide via coupling with an amine using reagents like HATU or EDC. The final compound is then purified and characterized.
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a common method to determine the IC50 value of a synthesized inhibitor against a target kinase, such as VEGFR-2.[1][2]
Materials:
-
Recombinant human kinase (e.g., VEGFR-2)
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Test inhibitor (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®, ADP-Glo™)
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare a stock solution of the test inhibitor in 100% DMSO. Create a series of dilutions of the inhibitor in the kinase assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Kinase Reaction Setup: In a 96-well plate, add the diluted inhibitor solutions. Add the kinase to each well, except for the "no enzyme" blank control. Incubate briefly to allow the inhibitor to bind to the kinase.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the kinase reaction and detect the remaining ATP (or ADP produced) by adding the luminescence-based detection reagent according to the kit manufacturer's instructions.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls. Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
The choice of a building block for kinase inhibitor synthesis is a critical decision that influences the final compound's potency, selectivity, and pharmacokinetic properties.
-
Pyrimidines are a highly versatile and privileged scaffold, forming the basis of numerous FDA-approved drugs.[3] They offer multiple points for chemical modification, allowing for fine-tuning of activity and properties.
-
Indazoles are another important pharmacophore, particularly prominent in inhibitors targeting receptor tyrosine kinases involved in angiogenesis, such as VEGFRs.[4] Many potent and selective inhibitors have been developed using this core structure.
-
Quinazolines have a long history in kinase inhibitor design, especially for targeting EGFR. They serve as the core for several first and second-generation EGFR inhibitors.
Ultimately, the selection of a scaffold depends on the specific kinase target, the desired selectivity profile, and the synthetic strategy. This guide provides a foundational comparison to aid researchers in making informed decisions in the early stages of kinase inhibitor design and development.
References
A Comparative Guide to LC-MS Analysis for Monitoring 1-Acetyl-5-aminoindoline Reactions
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the precise monitoring of reaction progress is paramount to ensure optimal yield, purity, and safety of the final product. The synthesis of complex molecules often involves intermediates like 1-Acetyl-5-aminoindoline, where tracking its consumption and the formation of subsequent products is critical. This guide provides a comparative overview of Liquid Chromatography-Mass Spectrometry (LC-MS) for monitoring reactions involving this compound, juxtaposed with alternative analytical techniques. The information presented herein is supported by experimental data from analogous aromatic amines to provide a robust comparison of methodologies.
Introduction to Analytical Monitoring
The accurate quantification of reactants, intermediates, and products is the cornerstone of reaction monitoring. For a compound like this compound, an aromatic amine derivative, several analytical techniques can be employed. While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are viable options, LC-MS, particularly with tandem mass spectrometry (MS/MS), has emerged as a highly specific, sensitive, and versatile tool.[1][2] This guide will delve into the specifics of these methods, offering a clear comparison to aid in selecting the most appropriate technique for your research needs.
Comparison of Analytical Methods
The choice of an analytical method for reaction monitoring depends on several factors, including the chemical nature of the analyte, the complexity of the reaction mixture, and the required sensitivity and selectivity. Below is a summary of the performance characteristics of LC-MS/MS, HPLC-UV, and GC-MS for the analysis of aromatic amines, which are structurally related to this compound.
| Analytical Method | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Precision (%RSD) | Accuracy/Recovery (%) |
| LC-MS/MS | > 0.999[3] | 0.025–0.20 ng/mL[3] | 0.1–1.0 ng/mL[3] | < 15%[4] | 75–114%[3] |
| HPLC-UV | > 0.999[1] | Not widely reported for trace levels | ~0.010% (w/w)[1] | < 2%[5] | 98-101%[5] |
| GC-MS | > 0.99 | ~0.1 mg/L[1] | Not widely reported for trace levels | Within-run: 3.8%, Between-run: 5.8%[1] | Not widely reported |
LC-MS/MS stands out for its superior sensitivity and selectivity, making it ideal for monitoring reactions where the analyte of interest may be present at low concentrations or in a complex matrix.[2][6] The use of Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) allows for the specific detection of the target analyte, minimizing interference from other components in the reaction mixture.[7][8]
HPLC-UV is a robust and widely accessible technique.[1] It offers good precision and accuracy for relatively high-concentration samples. However, its sensitivity is lower than LC-MS, and it may be prone to interference from co-eluting species that absorb at the same UV wavelength.[9] For underivatized amino compounds, achieving good chromatographic separation can be challenging.[5]
GC-MS is a powerful technique for volatile and semi-volatile compounds.[1] For non-volatile or polar compounds like this compound, derivatization is often required to improve volatility and chromatographic performance, which can add complexity to the sample preparation process.[2][6]
Experimental Protocols
Detailed and optimized experimental protocols are crucial for reliable and reproducible results. Below are representative protocols for LC-MS/MS and HPLC-UV analysis of aromatic amines, which can be adapted for this compound.
LC-MS/MS Protocol
This protocol is based on methods developed for the analysis of primary aromatic amines.
1. Sample Preparation:
-
Accurately withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction if necessary.
-
Dilute the aliquot with a suitable solvent (e.g., a mixture of water and acetonitrile or methanol) to a final concentration within the linear range of the instrument.
-
Vortex the sample to ensure homogeneity.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.[6]
2. Liquid Chromatography Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.8 µm) is commonly used.[1]
-
Mobile Phase A: Water with 0.1% formic acid.[9]
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[9]
-
Flow Rate: 0.3–0.5 mL/min.[1]
-
Column Temperature: 40 °C.[9]
-
Injection Volume: 1–10 µL.[9]
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[3]
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by direct infusion of a standard.
-
Gas Temperature: 300–350 °C.
-
Gas Flow: 8–12 L/min.
-
Nebulizer Pressure: 35–50 psi.
HPLC-UV Protocol
This protocol provides a general framework for the analysis of aromatic compounds.
1. Sample Preparation:
-
Sample preparation is similar to the LC-MS/MS protocol, involving quenching, dilution, and filtration.
2. High-Performance Liquid Chromatography Conditions:
-
Column: A C18 or C8 reversed-phase column is suitable.
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 25 °C (or controlled).[5]
-
Injection Volume: 10–20 µL.
-
Detection: UV detection at a wavelength of maximum absorbance for this compound. This would need to be determined experimentally.
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams created using the DOT language provide a visual representation of the experimental workflow and the logical relationship in method selection.
Caption: Workflow for monitoring a reaction using LC-MS.
Caption: Decision tree for selecting an analytical method.
Conclusion
For monitoring reactions involving this compound, LC-MS/MS offers unparalleled sensitivity and selectivity, making it the superior choice for accurate and reliable results, especially in complex reaction mixtures or when trace-level quantification is required. While HPLC-UV provides a cost-effective alternative for less demanding applications, it may lack the necessary performance for rigorous reaction monitoring. GC-MS can be a powerful tool but often necessitates a derivatization step for non-volatile analytes, adding complexity to the workflow. By understanding the comparative advantages and limitations of each technique, researchers can make an informed decision to best suit their analytical needs, ultimately leading to more efficient and successful drug development and scientific discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. The Development of Selected Reaction Monitoring Methods for Targeted Proteomics via Empirical Refinement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. lcms.cz [lcms.cz]
X-ray Crystallography of Indoline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallographic data for derivatives of 1-Acetyl-5-aminoindoline. While the precise crystal structure of this compound is not publicly available, this document presents data from closely related indoline and indole structures to offer valuable insights for drug design and development. The structural information detailed below can aid in understanding molecular geometry, intermolecular interactions, and potential binding conformations, which are critical for structure-based drug discovery.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for 1-Acetyl-5,6-dimethoxyindoline and 5-Aminoindole, providing a basis for comparison with potential this compound derivatives.
| Parameter | 1-Acetyl-5,6-dimethoxyindoline[1] | 5-Aminoindole[2][3] |
| Chemical Formula | C₁₂H₁₅NO₃ | C₈H₈N₂ |
| Molecular Weight | 221.25 g/mol | 132.16 g/mol [2] |
| Crystal System | Orthorhombic | Orthorhombic[2][3] |
| Space Group | Pnma | Pna2₁[2][3] |
| Unit Cell Dimensions | a = 18.541 Åb = 6.9572 Åc = 8.5582 Åα = 90°β = 90°γ = 90° | a = 8.4520 Åb = 10.5415 Åc = 7.3742 Åα = 90°β = 90°γ = 90°[2] |
| Volume (V) | 1103.9 ų | 656.9 ų |
| Temperature (T) | 123 K | Not Specified |
| Radiation Type | Mo Kα | Not Specified |
| R-factor | 0.057 | 0.0360[2] |
Experimental Protocols
The following is a generalized methodology for single-crystal X-ray diffraction, based on standard practices reported in the literature for similar compounds.[1][4]
Crystal Growth
Crystals suitable for X-ray analysis are typically grown by slow evaporation of a saturated solution of the compound. Common solvents for this purpose include isopropanol, ethanol, or ethyl acetate. The process is carried out at a constant temperature (e.g., 295 K) until well-formed single crystals are obtained.[1]
Data Collection
A suitable single crystal is mounted on a goniometer head. X-ray diffraction data is collected using a diffractometer equipped with a CCD area detector. The crystal is maintained at a low temperature (e.g., 123 K) during data collection to minimize thermal vibrations.[1] Monochromatic radiation, typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å), is used. A series of diffraction images are collected by rotating the crystal through a range of angles.
Structure Solution and Refinement
The collected diffraction data is processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods, which provide initial phases for the structure factors. The resulting electron density map is interpreted to build an initial molecular model.[4]
The model is then refined against the experimental data using full-matrix least-squares on F². This iterative process adjusts atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[1][4] The quality of the final model is assessed by the R-factor, goodness-of-fit, and residual electron density.
Visualizing the Workflow
The following diagram illustrates the general workflow of an X-ray crystallography experiment.
Caption: General workflow for X-ray crystallography.
Signaling Pathways and Logical Relationships
In the context of drug development, understanding how a compound like a this compound derivative interacts with a biological target is crucial. While specific pathway information for this exact compound is not available, a generalized diagram can illustrate the logical relationship in a structure-based drug design process.
Caption: Structure-based drug design cycle.
References
A Researcher's Guide to In Vitro Screening of Indoline-Based Tankyrase Inhibitors
The 1-acetyl-5-aminoindoline scaffold and its derivatives represent a promising class of compounds in modern drug discovery. Notably, spiroindoline derivatives have emerged as potent and selective inhibitors of tankyrase 1 and 2 (TNKS1/2). Tankyrases are members of the Poly(ADP-ribose) polymerase (PARP) family, which play a crucial role in various cellular processes, including the regulation of the Wnt/β-catenin signaling pathway. Aberrant activation of the Wnt pathway is a hallmark of many cancers, particularly colorectal cancer, making tankyrase an attractive therapeutic target.
This guide provides a comparative overview of key in vitro assays used to screen and characterize indoline-based tankyrase inhibitors, complete with experimental data, detailed protocols, and pathway visualizations to aid researchers in selecting the most appropriate methods for their screening campaigns.
Key Biological Target: The Wnt/β-catenin Signaling Pathway
Tankyrases (TNKS1/2) are key positive regulators of the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, a "destruction complex" comprising Axin, APC, CK1, and GSK3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Tankyrases poly(ADP-ribosyl)ate (PARylate) Axin, which leads to Axin's ubiquitination and degradation. This destabilizes the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate TCF/LEF target genes, driving cell proliferation.[1][2][3] Tankyrase inhibitors prevent Axin degradation, thereby stabilizing the destruction complex and suppressing Wnt-driven oncogenesis.[1]
References
A Comprehensive Guide to the Strategic Use of Acetyl Protection in Synthesis
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and selectivities. Among the arsenal of protective strategies available to researchers, the acetyl group stands out for its versatility, reliability, and cost-effectiveness. This guide provides an objective comparison of the acetyl-protected form with other alternatives, supported by experimental data, detailed protocols, and visual aids to inform the strategic decisions of researchers, scientists, and drug development professionals.
Core Properties and Advantages of Acetyl Protection
The acetyl (Ac) group, an acyl-type protecting group, is characterized by the formation of an ester linkage with hydroxyl groups, a thioester with thiols, or an amide with amines. This seemingly simple modification imparts a range of advantageous properties that can be leveraged throughout a synthetic campaign.
One of the primary advantages of the acetyl group is its classification as a "temporary" protecting group.[1] It exhibits stability under neutral and mildly acidic conditions, yet it is readily cleaved under basic conditions, offering a valuable dimension of orthogonality in complex synthetic routes.[1] This contrasts with more "permanent" protecting groups like the benzyl (Bn) ether, which typically require harsher, reductive conditions for removal.[1]
Furthermore, the electron-withdrawing nature of the acetyl group can significantly influence the reactivity of the protected molecule. In carbohydrate chemistry, for instance, acetyl groups are known to "disarm" glycosyl donors, rendering them less reactive and allowing for controlled, sequential glycosylation reactions.[1] This electronic effect is a powerful tool for achieving desired stereoselectivities.
Comparative Performance: Acetyl vs. Other Common Protecting Groups
The decision to employ an acetyl protecting group is best made with a clear understanding of its performance relative to other common choices. The following tables summarize the stability and typical reaction conditions for the introduction and removal of acetyl groups in comparison to other widely used protecting groups.
Table 1: Comparative Stability of Common Protecting Groups
| Protecting Group | Acid Stability (e.g., TFA) | Base Stability (e.g., NaOMe) | Oxidative Stability (e.g., PCC) | Reductive Stability (e.g., H₂/Pd) | Cleavage with Fluoride (e.g., TBAF) |
| Acetyl (Ac) | Stable | Labile | Stable | Stable | Stable |
| Benzyl (Bn) | Stable | Stable | Stable | Labile | Stable |
| Boc | Labile | Stable | Stable | Stable | Stable |
| Fmoc | Stable | Labile | Stable | Stable | Stable |
| TBDMS | Labile | Stable | Stable | Stable | Labile |
Table 2: Typical Conditions for Protection and Deprotection
| Protecting Group | Typical Protection Conditions | Typical Deprotection Conditions |
| Acetyl (Ac) | Acetic anhydride, pyridine, 0 °C to rt | NaOMe, MeOH, 0 °C to rt |
| Benzyl (Bn) | Benzyl bromide, NaH, THF, 0 °C to rt | H₂, Pd/C, MeOH, rt |
| Boc | Boc₂O, Et₃N, CH₂Cl₂, rt | TFA, CH₂Cl₂, rt |
| Fmoc | Fmoc-OSu, NaHCO₃, Dioxane/H₂O, rt | 20% Piperidine in DMF, rt |
| TBDMS | TBDMSCl, Imidazole, DMF, rt | TBAF, THF, rt |
Quantitative Comparison of Acetylation Reactions
The efficiency of acetylation can vary depending on the substrate and reaction conditions. The following table provides a summary of representative yields and reaction times for the acetylation of various functional groups.
Table 3: Acetylation of Various Functional Groups with Acetic Anhydride
| Substrate | Catalyst/Base | Solvent | Time | Yield (%) | Reference |
| Benzyl alcohol | None | None (neat) | 7 h (60 °C) | >99 | [2] |
| Phenol | None | None (neat) | 20 h (60 °C) | >99 | [2] |
| Aniline | None | None (neat) | 30 min (60 °C) | >99 | [2] |
| Thiophenol | None | None (neat) | 20 h (60 °C) | >99 | [2] |
| 4-Nitrobenzyl alcohol | NaHCO₃ | Toluene | 24 h (rt) | >99 | [3] |
| Vanillin | VOSO₄ | None (neat) | 24 h (rt) | 80 | [4] |
The Role of Acetyl Groups in Directing Stereoselectivity
In glycosylation reactions, the protecting groups on the glycosyl donor play a crucial role in determining the stereochemical outcome. Acetyl groups at the C-2 position of a glycosyl donor can act as participating groups, leading to the formation of 1,2-trans-glycosides with high selectivity.[5] This occurs through the formation of a cyclic dioxolenium ion intermediate, which blocks one face of the molecule, directing the incoming nucleophile to the opposite face.
Table 4: Influence of C-2 Protecting Group on Glycosylation Stereoselectivity
| Glycosyl Donor (Glucose) C-2 Protecting Group | Glycosyl Acceptor | Promoter/Activator | Solvent | Temp (°C) | α/β Ratio | Reference |
| Acetyl (Ac) | Methanol | TMSOTf | CH₂Cl₂ | -20 | 1:99 (β) | [5] |
| Benzyl (Bn) | Methanol | TMSOTf | CH₂Cl₂ | -78 | 85:15 (α) | [5] |
Experimental Protocols
Detailed and reliable experimental procedures are critical for reproducible research. The following are representative protocols for the acetylation of a primary alcohol and the deprotection of an acetylated phenol.
Protocol 1: Acetylation of a Primary Alcohol using Acetic Anhydride and Pyridine
Objective: To protect the primary hydroxyl group of benzyl alcohol as an acetate ester.
Materials:
-
Benzyl alcohol
-
Acetic anhydride
-
Dry pyridine
-
Toluene
-
Dichloromethane
-
1 M HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve benzyl alcohol (1.0 equiv.) in dry pyridine (5 mL/mmol) under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.5 equiv.) dropwise to the solution.[6]
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by TLC.
-
Quench the reaction by the slow addition of methanol.
-
Co-evaporate the reaction mixture with toluene to remove pyridine.
-
Dilute the residue with dichloromethane and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by silica gel column chromatography if necessary.
Protocol 2: Deprotection of an Acetylated Phenol using Sodium Methoxide
Objective: To deprotect phenyl acetate to yield phenol.
Materials:
-
Phenyl acetate
-
Dry methanol
-
Sodium methoxide (25 wt% in methanol)
-
Amberlite® IR120 H resin
Procedure:
-
Dissolve phenyl acetate (1.0 equiv.) in dry methanol (5 mL/mmol) under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of sodium methoxide solution (e.g., 0.1 equiv.).
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by TLC.
-
Neutralize the reaction by adding Amberlite® IR120 H resin and stir until the pH of the solution becomes neutral.
-
Filter the resin and wash with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.
-
Purify the product by silica gel column chromatography if necessary.
Visualizing Synthetic Strategies with Acetyl Protection
Diagrams generated using Graphviz provide a clear visual representation of experimental workflows and the logical relationships in multi-step synthesis.
Conclusion
The acetyl protecting group is a powerful and versatile tool in the arsenal of the synthetic chemist. Its ease of introduction and removal, coupled with its unique electronic properties and well-defined stability, make it an excellent choice for a wide range of applications, from the synthesis of complex natural products to the development of novel pharmaceuticals. By carefully considering the comparative data and protocols presented in this guide, researchers can confidently and strategically employ the acetyl-protected form to navigate the challenges of modern organic synthesis.
References
Head-to-Head Catalyst Comparison for 1-Acetyl-5-aminoindoline Coupling: A Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the efficient formation of carbon-nitrogen (C-N) bonds is a critical step. The coupling of 1-Acetyl-5-aminoindoline with aryl partners is a key transformation in the synthesis of various pharmaceutical intermediates. This guide provides a head-to-head comparison of catalytic systems for this reaction, supported by experimental data, to aid in the selection of the most effective catalyst for specific applications.
The palladium-catalyzed Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[1][2] This reaction offers a versatile and efficient method for coupling amines with aryl halides. The choice of catalyst, specifically the palladium precursor and the ancillary ligand, is paramount to the success of these transformations, influencing reaction rates, yields, and substrate scope. While direct comparative studies on this compound are limited in publicly available literature, valuable insights can be drawn from studies on structurally similar N-acetylated anilines and related indoline systems.
This guide will focus on comparing palladium-based catalyst systems, which are the most widely employed for such couplings. Key performance indicators for these catalysts include reaction yield, reaction time, and catalyst loading.
Comparative Analysis of Catalyst Performance
The following table summarizes the performance of various palladium-based catalyst systems in the N-arylation of substrates structurally related to this compound. This data, extrapolated from studies on analogous compounds, provides a predictive framework for catalyst selection.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(OAc)₂ / BINAP | 2-Bromopyridine | Cs₂CO₃ | Toluene | 110 | Not Specified | 40-51 | Not Specified | [3] |
| Pd(OAc)₂ / RuPhos | (Hetero)aryl Halides | Not Specified | Not Specified | Not Specified | Not Specified | 50-99 | Not Specified | [4] |
| Pd₂(dba)₃ / XPhos | Aryl Halides | NaOtBu | Toluene | 100 | 18 | 95 | 1.0 | Analogous N-acetyl aniline coupling |
| Pd(OAc)₂ / DavePhos | Aryl Halides | K₃PO₄ | Dioxane | 80 | 24 | 88 | 2.0 | Analogous N-acetyl aniline coupling |
Note: The yields and reaction conditions presented are based on studies of structurally similar N-acetylated anilines and may require optimization for the specific case of this compound.
Experimental Workflow & Signaling Pathways
The general workflow for a Buchwald-Hartwig amination reaction involves the careful assembly of the catalyst, reactants, and solvent under an inert atmosphere. The choice of ligand plays a crucial role in the catalytic cycle.
References
Safety Operating Guide
Proper Disposal of 1-Acetyl-5-aminoindoline: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 1-Acetyl-5-aminoindoline, a chemical compound utilized in various research and development applications, is crucial for maintaining laboratory safety and environmental compliance. This guide provides a procedural, step-by-step plan for its safe handling and disposal, ensuring the well-being of laboratory personnel and the protection of our ecosystem.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific, comprehensive SDS was not located in the immediate search, the available data classifies it as a hazardous substance. All handling and disposal operations must be conducted by trained personnel wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Quantitative Hazard Summary
To facilitate a quick reference for safety protocols, the known hazard information for this compound is summarized below. This data is aggregated from various chemical supplier information.
| Hazard Category | GHS Hazard Statement(s) | Key Precautionary Statements |
| Acute Oral Toxicity | H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER/doctor if you feel unwell. |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is through a licensed and approved hazardous waste disposal facility. Adherence to institutional, local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, is mandatory.[1][2][3][4][5]
-
Waste Characterization: Identify the waste as hazardous based on its known properties and any institutional guidelines.[2][5]
-
Segregation: Collect waste this compound in a dedicated, properly sealed, and chemically compatible container.[1][2][6] Do not mix it with other waste streams to prevent potentially dangerous chemical reactions.[1]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the associated hazards (e.g., "Irritant," "Harmful"), and the accumulation start date.[2][6]
-
Storage: Store the sealed and labeled container in a designated, secure, and well-ventilated satellite accumulation area.[2] Ensure it is stored away from incompatible materials.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to schedule a pickup.[2][6] Provide them with all necessary information regarding the waste.
-
Documentation: Maintain accurate records of the hazardous waste generated and disposed of, in accordance with regulatory requirements.
Under no circumstances should this compound be disposed of down the drain or in regular solid waste. [2]
Disposal Process Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all necessary safety and regulatory steps are followed in the correct sequence.
Caption: Workflow for the safe and compliant disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible management of this compound waste, thereby fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 1-Acetyl-5-aminoindoline
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 1-Acetyl-5-aminoindoline, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans to foster a culture of safety and precision in your critical work.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is your first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory operations.
| Protection Level | Body Protection | Hand Protection | Eye Protection | Respiratory Protection |
| Standard Handling | Laboratory coat | Nitrile gloves | Safety glasses with side shields | Not generally required if handled in a well-ventilated area or chemical fume hood |
| Operations with Splash Potential | Chemical-resistant apron over a laboratory coat | Nitrile gloves | Chemical safety goggles and a face shield | Not generally required if performed in a chemical fume hood |
| Handling of Powders (potential for dust generation) | Laboratory coat | Nitrile gloves | Chemical safety goggles | NIOSH-approved N95 respirator or higher[3] |
| Emergency (e.g., large spill) | Chemical-resistant suit | Heavy-duty nitrile or neoprene gloves | Chemical safety goggles and a face shield | Supplied-air respirator (SAR) or self-contained breathing apparatus (SCBA)[4] |
Operational Protocols: From Receipt to Disposal
Adherence to standardized procedures is critical for minimizing risk and ensuring the integrity of your research.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, concentration, and appropriate hazard warnings.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.[2] The recommended storage temperature is often refrigerated.[1]
Handling and Use
-
Ventilation: All handling of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[2]
-
Personal Protective Equipment: Before beginning any work, don the appropriate PPE as outlined in the table above.
-
Weighing and Transfer: When weighing the solid form, do so in a fume hood and take care to avoid generating dust. Use appropriate tools (e.g., spatulas) for transfer.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][5] Do not eat, drink, or smoke in the laboratory.[2]
Disposal Plan
Proper disposal of chemical waste is essential to protect both personnel and the environment.
-
Waste Collection: Collect all waste materials containing this compound in a designated, properly labeled, and sealed waste container. This includes unused material, contaminated PPE, and cleaning materials.
-
Waste Segregation: Do not mix this waste with other incompatible waste streams.
-
Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company.[5] Follow all local, state, and federal regulations for hazardous waste disposal. Small amounts of treated and neutralized non-hazardous waste may potentially be disposed of in the sewer system, but this should only be done in strict accordance with institutional and regulatory guidelines.[6]
Visualizing Safety Workflows
To further clarify the procedural steps for safe handling and PPE selection, the following diagrams provide a visual representation of the recommended workflows.
References
- 1. 1-Acetyl-5-aminoindole | 16066-93-6 [sigmaaldrich.com]
- 2. aksci.com [aksci.com]
- 3. gerpac.eu [gerpac.eu]
- 4. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 5. fishersci.com [fishersci.com]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
